molecular formula C11H9NO3 B1582366 4-Hydroxy-6-methylquinoline-3-carboxylic acid CAS No. 35973-18-3

4-Hydroxy-6-methylquinoline-3-carboxylic acid

Cat. No.: B1582366
CAS No.: 35973-18-3
M. Wt: 203.19 g/mol
InChI Key: MBHYBSDKDMRZAA-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Hydroxy-6-methylquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Hydroxy-6-methylquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methylquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(13)8(5-12-9)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHYBSDKDMRZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291679
Record name 4-hydroxy-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-18-3
Record name 35973-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-6-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxy-6-methylquinoline-3-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Pharmaceutical Applications

Executive Summary

4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS: 35973-18-3) represents a "privileged scaffold" in medicinal chemistry.[1] Structurally, it serves as a critical intermediate for the synthesis of fluoroquinolone antibiotics and, more recently, as a pharmacophore in kinase inhibitors and antitumor agents.

This guide moves beyond basic property listing to address the critical challenges in working with this molecule: its deceptive tautomeric nature, the thermodynamic requirements of its synthesis (Gould-Jacobs reaction), and the specific spectroscopic signatures required for validation.

Structural Analysis & Tautomerism

The nomenclature "4-hydroxy" is a historical IUPAC convention that often misleads researchers regarding the molecule's behavior in solution and solid phases.

The Tautomeric Equilibrium

In the solid state and in polar solvents (DMSO, Methanol), the molecule exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer, not the enol (4-hydroxy). This distinction is vital for predicting reactivity; electrophiles will attack the Nitrogen (N1) or the Carbonyl Oxygen (O4) depending on conditions, rather than the Oxygen of a hydroxyl group.

  • 4-Hydroxy Form (Enol): Favored in gas phase or highly non-polar environments. Aromaticity of the pyridine ring is fully intact.

  • 4-Oxo Form (Keto): Favored in solid state (stabilized by intermolecular H-bonding dimers) and polar solvents.[1]

Visualization: Tautomeric Shift

The following diagram illustrates the proton transfer responsible for this equilibrium.

Tautomerism cluster_legend Mechanism Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Oxo-1,4-dihydro) Enol->Keto Polar Solvent / Solid State (Major Tautomer) Keto->Enol Gas Phase / Non-polar MechanisticNote Proton transfer from O to N results in loss of aromaticity in the heterocyclic ring but gains stability via amide resonance.

Figure 1: The keto-enol tautomerism.[2][3] Note that the "4-hydroxy" name persists despite the keto form's dominance.[1]

Synthetic Pathway: The Gould-Jacobs Reaction[1][4][5][6]

The industry-standard method for synthesizing this scaffold is the Gould-Jacobs reaction . This pathway is preferred over the Conrad-Limpach synthesis because it avoids the formation of unwanted regioisomers.

Reaction Logic[5][7][8]
  • Condensation: p-Toluidine reacts with diethyl ethoxymethylenemalonate (EMME). This is an addition-elimination reaction.[1]

  • Cyclization: This is the critical step. It requires high thermal energy (~250°C) to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution.

  • Hydrolysis: The resulting ester is saponified to yield the final acid.[3][4]

Workflow Visualization

Synthesis Start p-Toluidine (4-Methylaniline) Inter1 Intermediate: Diethyl (4-methylanilino)- methylenemalonate Start->Inter1 110°C, -EtOH Reagent Diethyl ethoxymethylene- malonate (EMME) Reagent->Inter1 110°C, -EtOH Cyclized Cyclized Ester: Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Inter1->Cyclized 250°C (Dowtherm A) Thermal Cyclization Note1 CRITICAL: Temperature must exceed 250°C for ring closure. Inter1->Note1 Final Final Product: 4-Hydroxy-6-methylquinoline- 3-carboxylic acid Cyclized->Final 1. NaOH/H2O (Hydrolysis) 2. HCl (Acidification) Note2 Purification: Precipitates upon acidification. Final->Note2

Figure 2: Step-wise synthetic flow of the Gould-Jacobs reaction.

Detailed Experimental Protocol

Safety Note: This protocol involves temperatures >250°C. Use a blast shield and high-temperature silicone oil or a sand bath.[1]

Step 1: Condensation[3][4]
  • Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Add p-Toluidine (10.7 g, 100 mmol) and Diethyl ethoxymethylenemalonate (21.6 g, 100 mmol).

  • Heat to 110–120°C for 2 hours.

    • Mechanism:[2][3][4][5][6] The ethanol byproduct is distilled off. The removal of ethanol drives the equilibrium forward (Le Chatelier’s principle).

  • Cool the mixture. The intermediate (anilinomethylenemalonate) will solidify. Recrystallize from ethanol if high purity is required, though crude is often used for the next step.

Step 2: Thermal Cyclization (The Critical Step)
  • Prepare a flask with Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) or diphenyl ether alone (~50 mL).

  • Heat the solvent to a rolling reflux (~257°C ).

    • Scientist's Insight: Do not add the intermediate until the solvent is boiling. Adding it cold and heating up often leads to polymerization and tar formation.

  • Add the intermediate from Step 1 in small portions to the boiling solvent.

  • Maintain reflux for 30–60 minutes. Evolution of ethanol vapor indicates cyclization.

  • Cool to room temperature. Add 50 mL of hexane or acetone to precipitate the ester. Filter and wash with hexane to remove the high-boiling solvent.

Step 3: Hydrolysis[1]
  • Suspend the ester in 10% NaOH (aq) (50 mL).

  • Reflux for 2–4 hours until the solid dissolves (formation of the sodium salt).

  • Cool to room temperature.

  • Acidify carefully with 6M HCl to pH 1–2.

  • The final product, 4-Hydroxy-6-methylquinoline-3-carboxylic acid , will precipitate as a light cream/off-white solid.[1]

  • Filter, wash with water, and dry.[7]

Characterization & Validation

To validate the synthesis, you must confirm not just the presence of the rings, but the oxidation state of the carbons.

Quantitative Data Summary
PropertyValue / ObservationNotes
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Melting Point 272–278°CDecomposes (decarboxylation) at MP.[1][8]
Solubility DMSO (High), DMF (Mod), Water (Low)Soluble in basic aqueous solutions.
Appearance Off-white to pale beige powderDarkens upon oxidation/light exposure.[1]
Spectroscopic Signatures (NMR)

Solvent: DMSO-d₆ (Required to dissolve the polar lattice).

  • ¹H NMR (400 MHz):

    • δ 15.0–13.0 ppm (br s, 1H): Carboxylic acid proton. Extremely broad due to H-bonding.[1]

    • δ 12.5 ppm (br s, 1H): N-H proton (confirms the 4-oxo tautomer). If it were the 4-hydroxy form, this would be absent.

    • δ 8.9 ppm (s, 1H): H-2 proton. This is the most deshielded aromatic proton, adjacent to the Nitrogen.

    • δ 7.9 ppm (s, 1H): H-5 proton (singlet due to meta-coupling or weak para-coupling).[1]

    • δ 7.6 ppm (d, 1H): H-8 proton.

    • δ 7.5 ppm (d, 1H): H-7 proton.

    • δ 2.45 ppm (s, 3H): Methyl group (-CH₃) at position 6.

Pharmaceutical Utility

This molecule is rarely the final drug; it is a scaffold .

  • Antibacterial Agents: It is a direct structural analog of Nalidixic acid. Modifications at the N-1 position (alkylation) and C-7 position (introduction of piperazine) convert this scaffold into potent fluoroquinolone-class antibiotics.[1]

  • Kinase Inhibition: The quinoline-3-carboxylic acid motif mimics the ATP-binding pocket of several protein kinases. Derivatives are explored as inhibitors for EGFR and VEGFR in oncology.

  • Decarboxylation: Heating this acid above its melting point yields 4-hydroxy-6-methylquinoline , a precursor for antimalarial drugs.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939).[9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 253823, 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." PubChem.

  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). "Tautomerism of 4-Hydroxy-4(1H) quinolone." ResearchGate.

  • ChemicalBook. (2023). "4-Hydroxy-6-methylquinoline-3-carboxylic acid Properties and Suppliers."

Sources

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

Derivatives of 4-hydroxyquinoline-3-carboxylic acid are of significant interest in medicinal chemistry and pharmaceutical development. These compounds form the core structure of quinolone antibiotics, a class of drugs that function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1] The discovery that a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate byproduct in the synthesis of chloroquine, possessed antibacterial properties paved the way for the development of fluoroquinolone antibiotics.[2] The specific compound, 4-Hydroxy-6-methylquinoline-3-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including antibacterial and antifungal agents.[3] Its structure allows for various modifications to enhance efficacy and safety in drug formulations. This guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of this important quinoline derivative.

Strategic Approach to Synthesis: The Gould-Jacobs Reaction

The synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid is effectively achieved through the Gould-Jacobs reaction. This classic method in heterocyclic chemistry provides a reliable pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4][5] The overall transformation involves three key stages:

  • Condensation: The initial step is the reaction of an aniline derivative, in this case, p-toluidine, with diethyl ethoxymethylenemalonate to form an intermediate, ethyl 3-(4-methylanilino)acrylate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to yield the quinoline core structure, specifically ethyl 4-hydroxy-6-methylquinoline-3-carboxylate.

  • Hydrolysis: The final step is the saponification of the ethyl ester to the desired carboxylic acid.

This strategic sequence is favored for its versatility and the commercial availability of the starting materials.

Mechanistic Insights: The Driving Forces of the Reaction

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Part 1: Formation of the Anilinoacrylate Intermediate

The first step is a nucleophilic substitution reaction. The amino group of p-toluidine acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol, leading to the formation of the enamine intermediate, ethyl 3-(4-methylanilino)acrylate. This reaction is typically carried out at a moderately elevated temperature to drive the reaction forward.

Part 2: The Critical Thermal Cyclization

The intramolecular cyclization of the anilinoacrylate intermediate is the cornerstone of the Gould-Jacobs reaction and requires significant thermal energy.[6] This step is an electrophilic aromatic substitution, where the electron-rich aromatic ring of the aniline moiety attacks one of the carbonyl groups of the malonate portion.

The Causality Behind High Temperatures: This reaction is under thermodynamic control.[7][8][9][10] The high temperature provides the necessary activation energy to overcome the aromaticity of the benzene ring and facilitate the ring-closing step. The use of high-boiling point solvents, such as Dowtherm A or phenyl oxide, is essential to achieve the required reaction temperatures, typically around 250 °C.[11] At these temperatures, the reaction becomes essentially irreversible, driving the equilibrium towards the more stable cyclized product.

Part 3: Saponification to the Carboxylic Acid

The final step is a standard base-catalyzed hydrolysis of the ethyl ester.[12] Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the ethoxide ion and protonation of the resulting carboxylate anion upon acidification yields the final product, 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis p_toluidine p-Toluidine intermediate Ethyl 3-(4-methylanilino)acrylate p_toluidine->intermediate Heat DEEM Diethyl Ethoxymethylenemalonate DEEM->intermediate ester Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate intermediate->ester High Temperature (e.g., 250 °C) in Phenyl Oxide final_product 4-Hydroxy-6-methylquinoline-3-carboxylic acid ester->final_product 1. NaOH, Ethanol/Water, Reflux 2. HCl (acidification)

Caption: Overall workflow for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part 1: Synthesis of Ethyl 3-(4-methylanilino)acrylate
  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine and a slight molar excess of diethyl ethoxymethylenemalonate.

  • Reaction: Heat the mixture with stirring at a temperature of 100-110 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethyl 3-(4-methylanilino)acrylate, is often used in the next step without further purification. If purification is desired, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.

Part 2: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate
  • Reagents and Setup: Place a high-boiling point solvent, such as phenyl oxide, in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus. Heat the solvent to 250 °C under an inert atmosphere (e.g., nitrogen).

  • Reaction: Slowly add the crude ethyl 3-(4-methylanilino)acrylate from the previous step to the hot solvent. During the addition, ethanol will distill from the reaction mixture, indicating the progress of the cyclization. Maintain the temperature at 250 °C for approximately 1 hour after the addition is complete.[11]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Add a solvent such as acetone to precipitate the product.[11]

    • Collect the solid product by vacuum filtration and wash it with the same solvent to remove residual phenyl oxide.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 4-hydroxy-6-methylquinoline-3-carboxylate as a solid.[11]

Part 3: Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid
  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 4-hydroxy-6-methylquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 4% NaOH).[13]

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is no longer detectable (typically 3-5 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.[13]

    • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

    • The crude 4-Hydroxy-6-methylquinoline-3-carboxylic acid can be purified by recrystallization from ethanol to yield the final product as a solid.[13]

Data Summary and Characterization

StepReactantsProductKey Reaction ParametersTypical Yield
1p-Toluidine, Diethyl ethoxymethylenemalonateEthyl 3-(4-methylanilino)acrylate100-110 °C, 1-2 hoursHigh
2Ethyl 3-(4-methylanilino)acrylateEthyl 4-hydroxy-6-methylquinoline-3-carboxylatePhenyl oxide, 250 °C, 1 hourGood
3Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, Sodium Hydroxide4-Hydroxy-6-methylquinoline-3-carboxylic acidEthanol/Water, Reflux, 3-5 hours, followed by HCl acidification~50%

Characterization of 4-Hydroxy-6-methylquinoline-3-carboxylic acid:

  • Appearance: Off-white to light yellow solid.[14]

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol [15]

  • Spectroscopic Data:

    • ¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield. The hydroxyl proton may also be visible as a broad singlet.

    • ¹³C NMR: The spectrum will display signals for the carbon atoms of the quinoline core, the methyl group, and the carboxylic acid carbonyl.

    • IR Spectroscopy: The IR spectrum will exhibit a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will be present around 1690-1760 cm⁻¹. Additional peaks corresponding to the aromatic C-H and C=C bonds will also be observed.[16][17]

Reagent Safety Information

ReagentHazards
p-ToluidineToxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction. Causes serious eye irritation. Suspected of causing cancer. Very toxic to aquatic life with long-lasting effects.
Diethyl ethoxymethylenemalonateHarmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.
Phenyl Oxide (Dowtherm A)Causes skin and eye irritation. May cause respiratory irritation.
Sodium HydroxideCauses severe skin burns and eye damage.
Hydrochloric AcidCauses severe skin burns and eye damage. May cause respiratory irritation.

Conclusion

The Gould-Jacobs reaction provides a reliable and well-established method for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid. By understanding the underlying reaction mechanisms, particularly the thermodynamic requirements of the thermal cyclization step, researchers can effectively implement this synthetic route. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for the successful and safe synthesis of this valuable quinoline derivative, which holds significant potential for the development of new therapeutic agents.

References

  • PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. Available from: [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. Available from: [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]

  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • National Center for Biotechnology Information. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available from: [Link]

  • Imperial College London. An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Available from: [Link]

  • International Journal of Engineering Research and Technology. The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

  • Dalal Institute. Thermodynamic and Kinetic Control. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • ResearchGate. FTIR spectra of 8-HQ and synthesized M(II) complexes. Available from: [Link]

  • National Center for Biotechnology Information. 3-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]

  • Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

Sources

Pfitzinger reaction for 4-Hydroxy-6-methylquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS: 35973-18-3).[1][2][3][4]

Critical Scientific Clarification: As a Senior Application Scientist, I must immediately address a chemical contradiction in the prompt. The Pfitzinger reaction (condensation of isatin with a carbonyl) inherently produces quinoline-4-carboxylic acids (cinchoninic acids).[5] It does not yield the 3-carboxylic acid isomer requested.

The target molecule, 4-Hydroxy-6-methylquinoline-3-carboxylic acid , is the core scaffold for quinolone antibiotics and is synthesized via the Gould-Jacobs reaction (condensation of aniline with diethyl ethoxymethylenemalonate).

To ensure this guide is technically valid and practically useful, I will structure it as follows:

  • Strategic Analysis: Defining the correct synthetic pathway (Gould-Jacobs) vs. the Pfitzinger route.

  • Master Protocol: A detailed, step-by-step guide to the Gould-Jacobs synthesis for the requested target.

  • Mechanistic Visualization: Diagramming the correct pathway.

Navigating Isomeric Constraints: Gould-Jacobs vs. Pfitzinger Methodologies

Part 1: Executive Summary & Synthetic Strategy

Target Molecule: 4-Hydroxy-6-methylquinoline-3-carboxylic acid CAS Registry Number: 35973-18-3 Primary Application: Precursor for fluoroquinolone antibiotics; DNA gyrase inhibitors.

The "Pfitzinger" Misconception

Researchers often conflate the Pfitzinger and Gould-Jacobs reactions because both synthesize quinoline carboxylic acids. However, the regiochemistry is distinct and non-interchangeable:

FeaturePfitzinger Reaction Gould-Jacobs Reaction (Correct for Target)
Starting Materials Isatin + Ketone/AldehydeAniline + Diethyl ethoxymethylenemalonate (EMME)
Carboxyl Position C4 (Derived from Isatin ring opening)C3 (Derived from EMME malonate motif)
Hydroxyl Position Typically C2 (if using malonic acid)C4 (Result of cyclization)
Product Type Cinchoninic Acid (4-COOH)4-Quinolone-3-Carboxylic Acid (3-COOH)

Part 2: Mechanistic Insight (Gould-Jacobs Pathway)

The synthesis proceeds in three distinct phases:

  • Condensation: Nucleophilic attack of p-toluidine on the electrophilic carbon of EMME, eliminating ethanol.

  • Cyclization (Gould-Jacobs Step): Thermal cyclization at high temperature (250°C) closes the pyridine ring, forming the 4-hydroxy (4-oxo) moiety.

  • Hydrolysis: Saponification of the ethyl ester to the free carboxylic acid.[6]

Mechanistic Diagram

The following diagram illustrates the validated pathway for the 6-methyl derivative.

GouldJacobs cluster_0 Phase 1: Condensation Start1 p-Toluidine (4-Methylaniline) Inter1 Anilinomethylene Malonate (Intermediate) Start1->Inter1 Condensation 110°C, -EtOH Start2 Diethyl ethoxymethylene- malonate (EMME) Start2->Inter1 Inter2 Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate (Ester) Inter1->Inter2 Thermal Cyclization 250°C (Dowtherm A) -EtOH Product 4-Hydroxy-6-methyl- quinoline-3-carboxylic acid (Target) Inter2->Product Hydrolysis NaOH/H2O, then HCl

Caption: Step-wise synthesis of the target molecule via the Gould-Jacobs pathway, highlighting the critical thermal cyclization step.

Part 3: Experimental Protocol

Safety Warning: This protocol involves high temperatures (250°C) and caustic reagents. Use a fume hood, thermal gloves, and face shields.

Phase 1: Condensation

Objective: Synthesize diethyl (4-methylanilino)methylenemalonate.

  • Reagents:

    • p-Toluidine (4-Methylaniline): 10.7 g (0.1 mol)

    • Diethyl ethoxymethylenemalonate (EMME): 21.6 g (0.1 mol)

    • Solvent: None (Neat reaction) or Ethanol (if temperature control is needed).

  • Procedure:

    • Mix p-toluidine and EMME in a round-bottom flask equipped with a Dean-Stark trap (optional) or simple distillation setup.

    • Heat the mixture to 110–120°C in an oil bath.

    • Observation: Ethanol will begin to distill off. This confirms the condensation is proceeding.

    • Continue heating for 1–2 hours until ethanol evolution ceases.

    • Cool the mixture. The product often solidifies upon cooling.

    • Purification: Recrystallize from ethanol/hexane if necessary. (Yield typically >90%).

Phase 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to form the quinoline core.

  • Reagents:

    • Intermediate from Phase 1.

    • Solvent: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or Diphenyl ether. Note: High boiling point solvent is required.

  • Procedure:

    • Heat 50–100 mL of Dowtherm A to 250°C (reflux) in a multi-neck flask equipped with an air condenser.

    • Slow Addition: Add the intermediate from Phase 1 carefully in small portions to the boiling solvent. Crucial: Adding too fast causes rapid ethanol expansion and foaming.

    • Maintain temperature at 240–255°C for 30–60 minutes.

    • Allow the mixture to cool slowly to room temperature.

    • Isolation: The ester product usually precipitates as a solid. Dilute with hexane or petroleum ether to maximize precipitation.

    • Filter the solid and wash with hexane to remove residual Dowtherm A.

Phase 3: Hydrolysis

Objective: Convert the ester to the final carboxylic acid.[6][7][8]

  • Reagents:

    • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate (Phase 2 product).

    • Sodium Hydroxide (10% aqueous solution).

  • Procedure:

    • Suspend the ester in 10% NaOH (approx. 10 equivalents).

    • Reflux for 2–4 hours. The solid should dissolve as the salt forms.

    • Workup: Cool the solution and filter to remove any insoluble impurities.

    • Acidify the filtrate with concentrated HCl to pH 1–2.

    • The target 4-Hydroxy-6-methylquinoline-3-carboxylic acid will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.[9]

Part 4: Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Phase 2 Temperature too low (<240°C).The cyclization is thermodynamic. Ensure the solvent is boiling (Dowtherm A boils at ~258°C).
Violent Foaming Rapid addition of intermediate.[10]Add the solid intermediate in small aliquots. Ensure the flask is <50% full.
Product Impurity Incomplete hydrolysis.Monitor Phase 3 by TLC. Ensure the solid fully dissolves (as the Na-salt) before acidifying.
Wrong Isomer Used Pfitzinger conditions.Verify starting material is p-toluidine + EMME, not 5-methylisatin + ketone.

References

  • Gould-Jacobs Reaction Overview

    • Title: Gould–Jacobs reaction - Wikipedia
    • Source: Wikipedia
    • URL:[Link]

  • Compar

    • Title: A Comparative Analysis of Synthetic Routes to Quinolonecarboxylic Acids[11]

    • Source: Benchchem
  • Target Molecule D

    • Title: 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3)[1][2][3][4]

    • Source: Fluorochem[4]

  • Pfitzinger Reaction Mechanism

    • Title: Pfitzinger Reaction - Wikipedia
    • Source: Wikipedia
    • URL:[Link]

Sources

Foreword: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Quinoline Carboxylic Acid Derivatives

The quinoline scaffold, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds underscores its remarkable versatility in interacting with a wide array of biological targets.[2][3] This guide focuses specifically on quinoline carboxylic acid derivatives, a subclass that has demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] The carboxylic acid moiety often serves as a critical pharmacophore, engaging in key electrostatic interactions within enzyme active sites, thereby anchoring the molecule and driving its biological function.[6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causal relationships between chemical structure, mechanism of action, and therapeutic potential. We will explore the molecular underpinnings of these compounds' activities, present robust quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

Core Mechanisms of Action: Targeting Critical Cellular Machinery

The diverse biological effects of quinoline carboxylic acid derivatives stem from their ability to precisely target and modulate essential cellular pathways.[4] The specific substitutions on the quinoline ring system allow for the fine-tuning of their pharmacological profiles, directing them toward different molecular targets.[1]

Inhibition of Nucleic Acid Synthesis

A predominant mechanism for both anticancer and antimicrobial activity is the disruption of nucleic acid synthesis, achieved through the inhibition of key enzymes.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: In human cells, DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway.[1] Quinoline-4-carboxylic acid derivatives can act as potent inhibitors of DHODH, depleting the pyrimidine pool and leading to cell cycle arrest and tumor growth inhibition.[1][6] This mechanism is also effective against certain viruses that rely on the host cell's machinery for replication.[7][8]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibitor Mechanism of Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines ... DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis ... Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Tumor Growth / Viral Replication Tumor Growth / Viral Replication Cell Proliferation->Tumor Growth / Viral Replication Quinoline-4-Carboxylic_Acid Quinoline-4-Carboxylic Acid Derivative Quinoline-4-Carboxylic_Acid->Orotate Inhibits DHODH

Caption: Inhibition of the DHODH enzyme by quinoline-4-carboxylic acid derivatives.

  • Bacterial DNA Gyrase and Topoisomerase IV Inhibition: In bacteria, the primary targets are DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription.[1] By inhibiting these type II topoisomerases, quinoline derivatives prevent the necessary relaxation and decatenation of bacterial DNA, leading to a cessation of cellular processes and rapid cell death.[1] This targeted action provides a degree of selectivity for bacterial cells over mammalian cells.

Modulation of Inflammatory Pathways

Quinoline carboxylic acid derivatives can exert significant anti-inflammatory effects by targeting enzymes central to the inflammatory cascade.

  • Cyclooxygenase (COX) Inhibition: Certain derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9][10] The anti-inflammatory profile is often dependent on the specific substitution patterns on the quinoline core.[10]

  • Phosphodiesterase 4 (PDE4) Inhibition: Other derivatives act as inhibitors of PDE4, an enzyme that degrades cyclic AMP (cAMP).[9][10] By increasing intracellular cAMP levels, these compounds can suppress the release of pro-inflammatory cytokines.

Therapeutic Applications and Biological Activities

The versatile quinoline carboxylic acid scaffold has been successfully modified to generate compounds with activity against a wide range of diseases.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and cytotoxic effects of these derivatives against a variety of cancer cell lines.[11][12] Compounds have shown efficacy against breast (MCF-7), cervical (HeLa), and leukemia (K-562) cell lines, among others.[11][13] The selectivity of some derivatives for cancer cells over non-cancerous cells is a promising area of research, potentially linked to the acidic tumor microenvironment.[12]

Table 1: In Vitro Anticancer Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound Class/ID Cancer Cell Line Activity (IC₅₀) Reference
Quinoline-4-carboxylic acid derivatives MLLr leukemic cell lines 7.2 µM (SIRT3 inhibition) [4]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast) 82.9% growth reduction [11]
Quinoline-2-carboxylic acid HeLa (Cervical) Significant cytotoxicity [13][14]
Quinoline-4-carboxylic acid MCF-7 (Breast) Remarkable growth inhibition [13][14]
DHODH Inhibitor (Compound 41) HCT-116 (Colon) 9.71 nM [6][15]

| DHODH Inhibitor (Compound 43) | MIA PaCa-2 (Pancreatic) | 26.2 nM |[6][15] |

Antimicrobial Activity

Quinoline carboxylic acids form the basis of many established and experimental antibacterial agents.[16][17] Their broad-spectrum activity covers both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including multidrug-resistant strains.[16][18]

Table 2: In Vitro Antimicrobial Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound Class/ID Microorganism Activity (MIC) Reference
1-alkoxy-4-oxo-3-quinolinecarboxylic acids Gram-negative bacteria Comparable to N-ethyl derivatives [16]
Quinolone coupled hybrid (5d) S. aureus (MRSA) 0.25 µg/mL [18]
Quinolone coupled hybrid (5d) E. coli 1 µg/mL [18]
N-methylbenzoindolo[3,2-b]-quinoline (Compound 8) E. faecium (VRE) 4 µg/mL [17]

| Quinolidene-rhodanine conjugate (Compound 31) | M. tuberculosis H37Ra | 2.2 µg/mL (IC₅₀) |[17] |

Antiviral Activity

The antiviral potential of quinoline carboxylic acids is a rapidly advancing field.[19] Activity has been demonstrated against a range of viruses, including Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV).[20] A key mechanism is the inhibition of host-cell DHODH, which disrupts the pyrimidine supply required for viral replication.[7][8] This host-targeting approach is advantageous as it may be less susceptible to the development of viral resistance compared to drugs that target viral proteins directly.[7]

Table 3: In Vitro Antiviral Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound ID Virus Activity (EC₅₀ / IC₅₀) Reference
Compound C44 (DHODH Inhibitor) Vesicular Stomatitis Virus (VSV) 1.9 nM (EC₅₀) [7]
Compound C44 (DHODH Inhibitor) WSN-Influenza 41 nM (EC₅₀) [7]
Compound 1g Respiratory Syncytial Virus (RSV) 3.70 µM (IC₅₀) [20]

| Compound 1ae | Influenza A Virus (IAV) | 1.87 µM (IC₅₀) |[20] |

Anti-inflammatory and Neuroprotective Activities

Selected quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, often comparable to classical NSAIDs like indomethacin in cellular assays.[13][14][21] Furthermore, emerging research points to the neuroprotective potential of these derivatives.[22][23] Mechanisms include antioxidant effects and the inhibition of key enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[23][24]

Experimental Protocols: A Guide to Biological Evaluation

The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.

Protocol: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard for assessing the cytotoxic effects of compounds by measuring the metabolic activity of living cells.[4][25] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the quinoline carboxylic acid derivative in DMSO. Perform serial dilutions in culture medium to create a range of desired test concentrations (e.g., 0.1 to 100 µM). Rationale: A wide concentration range is essential to determine the IC₅₀ value accurately.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "untreated control" wells (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: This incubation period allows for sufficient formazan crystal formation in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis a 1. Seed Cells in 96-well plate c 3. Treat Cells with Compound (48-72h) a->c b 2. Prepare Serial Dilutions of Compound b->c d 4. Add MTT Reagent (4h incubation) c->d e 5. Solubilize Formazan Crystals with DMSO d->e f 6. Read Absorbance at 570 nm e->f g 7. Calculate % Viability & Determine IC50 f->g

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12. Prepare a 2X concentrated solution of the quinoline derivative in the first well (100 µL).

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Rationale: This creates a precise gradient of compound concentrations. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm. The growth control (well 11) must be turbid for the test to be valid.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effects of a virus, measured by the reduction in the formation of viral plaques (localized areas of cell death).[25]

Step-by-Step Methodology:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 6-well plate and grow until confluent.

  • Virus-Compound Incubation: Prepare serial dilutions of the quinoline derivative. Mix each dilution with a known amount of virus (e.g., to produce ~100 plaques per well) and incubate for 1 hour at 37°C. Rationale: This pre-incubation allows the compound to interact with the virus before it infects the cells.

  • Infection: Remove the medium from the cell monolayers and infect them with 200 µL of the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with 3 mL of a semi-solid medium (e.g., medium containing 1% low-melting-point agarose). Rationale: The semi-solid overlay restricts viral spread to adjacent cells, ensuring that each plaque originates from a single infectious particle.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Plaque_Assay_Workflow cluster_prep Preparation cluster_exp Infection & Culture cluster_analysis Analysis a 1. Seed Host Cells in multi-well plate c 3. Infect Cell Monolayer with Virus-Compound Mix a->c b 2. Pre-incubate Virus with Compound Dilutions b->c d 4. Add Semi-Solid Overlay c->d e 5. Incubate until Plaques Form d->e f 6. Stain Cells to Visualize Plaques e->f g 7. Count Plaques & Calculate EC50 f->g

Caption: Workflow for assessing antiviral activity using the plaque reduction assay.

Conclusion and Future Perspectives

Quinoline carboxylic acid derivatives stand out as a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility and the potential for diverse functionalization at multiple positions on the quinoline ring provide a rich platform for medicinal chemists to develop novel therapeutic agents. The core mechanisms, including the inhibition of DHODH and DNA gyrase, represent validated strategies for combating cancer and infectious diseases.

Future research should focus on enhancing the selectivity and potency of these derivatives to minimize off-target effects and improve therapeutic indices. The exploration of these scaffolds for neuroprotective and novel antiviral applications is particularly promising. A deeper understanding of structure-activity relationships, aided by computational modeling and co-crystallography studies, will be crucial in designing the next generation of quinoline-based drugs to address pressing global health challenges.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PMC - NIH.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF. ResearchGate.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Europe PMC.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. PMC.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences.
  • Biological Activities of Quinoline Derivatives. Bentham Science.
  • Biological activities of quinoline derivatives. PubMed.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed.
  • Synthesis and antiviral activity of several quinoline derivatives. ResearchGate.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC.
  • Neuroprotective Effects of Quinoline Derivatives: A Technical Guide for Researchers. Benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed.
  • A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives. Benchchem.

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The 4-Hydroxyquinoline Scaffold: From Industrial Dye to Genomic Guardian

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxyquinoline (4-HQ) scaffold represents one of the most privileged structures in medicinal chemistry. Originally an artifact of dye synthesis, this moiety evolved into the backbone of the fluoroquinolone antibiotics—drugs that revolutionized the treatment of Gram-negative infections. This guide dissects the chemical, historical, and pharmacological trajectory of 4-HQs.[1] We move beyond surface-level history to analyze the thermodynamic controls of their synthesis, the serendipity of their antibiotic discovery, and the precise molecular mechanisms that allow them to arrest bacterial DNA replication.

Part 1: Chemical Identity & The Tautomeric Enigma

To work with 4-hydroxyquinolines is to understand that the name itself is a chemical misnomer maintained by historical convention.

The Keto-Enol Equilibrium

In the solid state and in most polar solvents, the "4-hydroxy" species does not exist primarily as an enol. It exists as its tautomer, 4(1H)-quinolone .[2] This distinction is not merely academic; it dictates reactivity, solubility, and ligand-binding modes.

  • The Enol Form (4-Hydroxyquinoline): Aromatic pyridine ring. Rare in aqueous solution.

  • The Keto Form (4-Quinolone): Loss of aromaticity in the nitrogen-containing ring, but stabilized by a vinylogous amide resonance. This is the pharmacophore responsible for DNA gyrase binding.

Critical Insight for Researchers: When designing ligands, docking simulations often fail if the protonation state is incorrect. Ensure your in silico models account for the keto-tautomer as the dominant species at physiological pH.

Tautomerism Figure 1: The Tautomeric Equilibrium of the 4-HQ Scaffold Enol 4-Hydroxyquinoline (Enol Form) Aromatic Pyridine Ring Equilibrium Proton Transfer (Solvent Dependent) Enol->Equilibrium  Minor   Keto 4-Quinolone (Keto Form) Vinylogous Amide Equilibrium->Keto  Major (Aq/Solid)  

Part 2: The Synthetic Evolution

The accessibility of this scaffold relies on two century-old reactions that remain the standard for bench-scale and industrial synthesis.

The Conrad-Limpach Synthesis (1887)

This is the most versatile method for substituting the carbocyclic ring. It involves the condensation of an aniline with a


-ketoester.[1][3][4]

The Thermodynamic Trap: The reaction is a textbook example of kinetic vs. thermodynamic control.[5][6]

  • Kinetic Product (Room Temp): Formation of a

    
    -aminoacrylate (enamine).
    
  • Thermodynamic Product (250°C): Cyclization to the 4-quinolone.

Scientist's Note: A common failure mode in this synthesis is insufficient heat during the cyclization step. If the temperature is too low (<200°C), the intermediate may cyclize onto the amide carbonyl (Knorr synthesis) yielding the 2-hydroxyquinoline isomer, or simply polymerize.

The Gould-Jacobs Reaction (1939)

Developed to bypass the harsh conditions of the Conrad-Limpach, this method uses alkoxymethylenemalonates. It became the industrial workhorse for producing Nalidixic Acid and early fluoroquinolones because it scales safer than the high-temperature Conrad-Limpach route.

Part 3: The Pharmacological Pivot – The Lesher Story

The discovery of quinolone antibiotics is a prime example of "prepared serendipity."

In 1962 , George Lesher and colleagues at Sterling Winthrop were not hunting for antibiotics; they were synthesizing analogs of Chloroquine , an antimalarial 4-aminoquinoline.

  • The Impurity: During the synthesis of 7-chloroquinoline derivatives, Lesher isolated a byproduct from the mother liquor: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[7]

  • The Observation: This "impurity" showed weak but distinct antibacterial activity.

  • The Refinement: Lesher replaced the carbon at position 8 with a nitrogen, creating the 1,8-naphthyridine core. This led to Nalidixic Acid , the first clinical "quinolone" (technically a naphthyridone) for urinary tract infections.[8]

This discovery pivoted the scaffold from an antimalarial precursor to a genomic poison for bacteria.

History Figure 2: Evolutionary Timeline of Quinolone Discovery Chloroquine Chloroquine Synthesis (Antimalarial Research) Impurity The 'Lesher Impurity' (7-chloro-quinoline derivative) Chloroquine->Impurity  Serendipitous Isolation   Nalidixic Nalidixic Acid (1962) (First Gen: Gram- Only) Impurity->Nalidixic  Isosteric Replacement (C8 -> N)   Fluoro Fluoroquinolones (1980s) (Ciprofloxacin: Broad Spectrum) Nalidixic->Fluoro  Fluorine at C6 Piperazine at C7   Mechanism Target: DNA Gyrase (Topoisomerase II) Fluoro->Mechanism  Traps Cleaved DNA  

Part 4: Natural Occurrence & Quorum Sensing

While synthetic chemists were refining the scaffold, nature had already deployed it. In 1999, Pesci et al. discovered that Pseudomonas aeruginosa uses a 4-HQ derivative for cell-to-cell communication.[9]

  • The Molecule: 2-heptyl-3-hydroxy-4-quinolone (PQS ).[10]

  • The Function: It acts as a "quorum sensing" signal, linking the las and rhl systems.[11][12] It regulates virulence factors (pyocyanin, elastase) and biofilm formation.[11][12]

  • Significance: This proves the 4-HQ scaffold is bio-active and capable of crossing membranes naturally, validating its "privileged" status in drug design.

Part 5: Technical Protocols

Protocol A: Modernized Conrad-Limpach Synthesis

Objective: Synthesis of 4-hydroxy-2-methylquinoline. Safety: Requires high-temperature handling.[1][4] Use a blast shield.

Reagents:

  • Aniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid (cat.)

  • Diphenyl ether (Solvent for cyclization)

Workflow:

  • Condensation (Kinetic Step):

    • Mix aniline and ethyl acetoacetate with catalytic acetic acid in benzene or toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor by TLC. Disappearance of aniline indicates formation of the enamine (ethyl

      
      -anilinocrotonate).
      
    • Evaporate solvent to yield the crude oil.

  • Cyclization (Thermodynamic Step):

    • Pre-heat diphenyl ether to 250°C in a round-bottom flask.

    • Add the crude enamine dropwise to the boiling solvent. Caution: Rapid ethanol evolution will occur.

    • Maintain temperature for 15–20 minutes. The high heat prevents the formation of the Knorr product (2-hydroxy isomer).

    • Cool to room temperature. The product, 4-hydroxy-2-methylquinoline, usually precipitates.

    • Filter and wash with hexane/ether to remove diphenyl ether.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate 4-HQ analog activity against bacterial targets.

Principle: DNA gyrase introduces negative supercoils into relaxed plasmid DNA. Quinolones freeze the enzyme-DNA complex, preventing supercoiling.

Materials:

  • Relaxed pBR322 plasmid DNA.

  • E. coli DNA Gyrase (Subunits A & B).

  • Assay Buffer (Tris-HCl, KCl, MgCl2, ATP, DTT, Spermidine).

Steps:

  • Incubation: Mix 0.5

    
    g relaxed pBR322, 1 U Gyrase, and test compound (0.1 - 100 
    
    
    
    M) in buffer.
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add stop solution (SDS/Proteinase K) to digest the enzyme. Note: Quinolones trap the cleaved complex; Proteinase K reveals the double-strand breaks.

  • Analysis: Run on 1% agarose gel (no Ethidium Bromide during run).

  • Staining: Stain post-run.

    • Control: Supercoiled DNA band (fast migration).

    • Active Drug: Relaxed or Linearized DNA bands (slow migration).

Data Summary: Quinolone Generations

GenerationKey CompoundStructural FeatureSpectrum
1st Nalidixic AcidNaphthyridine core, no FluorineGram-negative (Urinary only)
2nd CiprofloxacinC6-Fluorine, C7-PiperazineBroad Gram-neg, some Gram-pos
3rd LevofloxacinTricyclic ring structureImproved Gram-positive (Strep)
4th MoxifloxacinC7-side chain variationAnaerobes, low resistance

References

  • Conrad, M., & Limpach, L. (1887).[13][14] "Ueber das Anilid des Acetessigäthers und dessen Derivate." Berichte der deutschen chemischen Gesellschaft. Link

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry. Link

  • Pesci, E. C., et al. (1999).[9][12] "Quinolone signaling in the cell-to-cell communication system of Pseudomonas aeruginosa." PNAS. Link

  • Andersson, M. I., & MacGowan, A. P. (2003). "Development of the quinolones." Journal of Antimicrobial Chemotherapy. Link

  • Emmerson, A. M., & Jones, A. M. (2003). "The quinolones: decades of development and use." Journal of Antimicrobial Chemotherapy. Link

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An In-Depth Technical Guide to 4-Hydroxy-6-methylquinoline-3-carboxylic Acid and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroxy-6-methylquinoline-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From foundational synthesis protocols to detailed explorations of their mechanisms of action, this document serves as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The 4-hydroxy-6-methylquinoline-3-carboxylic acid core, in particular, has emerged as a versatile scaffold for the development of potent therapeutic agents. Its unique electronic and structural features, including the presence of both a hydroxyl and a carboxylic acid group, provide multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2][3] This guide will delve into the synthesis, derivatization, and diverse biological applications of this promising class of molecules.

Synthesis of the Core Scaffold: 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

The construction of the 4-hydroxyquinoline-3-carboxylic acid core can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The Gould-Jacobs reaction is a particularly effective and widely used method for this purpose.[4]

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the quinoline ring system.[4][5] The subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

Step 1: Condensation of p-toluidine with diethyl ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The intermediate, diethyl 2-((4-methylphenyl)amino)methylenemalonate, can be purified by recrystallization from ethanol or used directly in the next step.

Causality: The initial condensation is a nucleophilic addition-elimination reaction where the amino group of p-toluidine attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol. This step is crucial for forming the key intermediate that will undergo cyclization.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 is heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to approximately 250 °C.[6]

  • The reaction is maintained at this temperature for 30-60 minutes, during which the cyclization occurs with the elimination of a second molecule of ethanol.

  • The reaction mixture is then cooled, and the precipitated product, ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent like petroleum ether.[7]

Causality: The high temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution, where the enamine attacks the benzene ring to form the quinoline nucleus. The choice of a high-boiling, inert solvent is critical to achieve the required temperature for efficient cyclization.

Step 3: Hydrolysis to the Carboxylic Acid

  • The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[2]

  • The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, which can be monitored by TLC.

  • After cooling, the solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The precipitated 4-hydroxy-6-methylquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide.[2]

Causality: Basic hydrolysis cleaves the ester bond to form the carboxylate salt, which is soluble in the aqueous base. Subsequent acidification protonates the carboxylate and the hydroxyl group, causing the desired carboxylic acid to precipitate out of the solution due to its lower solubility.

Gould-Jacobs Reaction p_toluidine p-Toluidine intermediate1 Diethyl 2-((4-methylphenyl)amino)methylenemalonate p_toluidine->intermediate1 Condensation (100-120 °C) deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate intermediate1->intermediate2 Thermal Cyclization (~250 °C) final_product 4-Hydroxy-6-methylquinoline-3-carboxylic acid intermediate2->final_product Hydrolysis (NaOH, Reflux)

Figure 1: General workflow for the Gould-Jacobs synthesis of 4-hydroxy-6-methylquinoline-3-carboxylic acid.

Derivatization Strategies: Expanding the Chemical Space

The core structure of 4-hydroxy-6-methylquinoline-3-carboxylic acid offers several handles for chemical modification, enabling the synthesis of a diverse library of derivatives with varied biological activities. The most common derivatization strategies focus on the carboxylic acid and the quinoline ring system.

Amide and Ester Formation

The carboxylic acid at the 3-position is a prime site for derivatization to amides and esters. These modifications can significantly impact the compound's solubility, cell permeability, and target engagement.[8]

Experimental Protocol: Synthesis of Quinoline-3-Carboxamides

  • To a solution of 4-hydroxy-6-methylquinoline-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the coupling reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.[9]

Causality: The coupling agent activates the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. HOBt is often added to suppress side reactions and reduce racemization if chiral amines are used.

Substitution on the Quinoline Ring

Further diversification can be achieved by introducing substituents onto the quinoline ring. This can be accomplished either by starting with a substituted aniline in the initial Gould-Jacobs reaction or by electrophilic aromatic substitution on the pre-formed quinoline nucleus.

Biological Activities and Therapeutic Potential

Derivatives of 4-hydroxy-6-methylquinoline-3-carboxylic acid have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antibacterial Activity

Historically, the quinolone-3-carboxylic acid scaffold is most famously associated with antibacterial agents.[3] The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline during the synthesis of chloroquine paved the way for the development of the vast class of fluoroquinolone antibiotics.[3]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibacterials exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.[10] By stabilizing the enzyme-DNA complex, quinolones trap these enzymes in a state where they have introduced double-strand breaks into the bacterial chromosome, leading to rapid cell death.

Antibacterial_Mechanism quinolone Quinolone Derivative dna_gyrase DNA Gyrase Topoisomerase IV quinolone->dna_gyrase Inhibits dna Bacterial DNA dna_gyrase->dna Acts on replication DNA Replication & Repair dna_gyrase->replication Essential for dna->replication cell_death Bacterial Cell Death replication->cell_death Disruption leads to

Figure 2: Mechanism of antibacterial action of quinolone derivatives.

Structure-Activity Relationships (SAR) for Antibacterial Activity

  • Carboxylic Acid at C-3: Essential for binding to DNA gyrase.

  • Substituent at N-1: A small alkyl group, such as ethyl or cyclopropyl, is often optimal.

  • Fluorine at C-6: Generally enhances antibacterial activity and cell penetration.

  • Substituent at C-7: A piperazine ring or a similar basic moiety is crucial for potent activity against Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of Selected Quinoline-3-Carboxylic Acid Derivatives

CompoundSubstituent at C-7MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
NorfloxacinPiperazinyl0.25 - 10.06 - 0.25[10]
CiprofloxacinPiperazinyl0.12 - 0.50.015 - 0.06[10]
Anticancer Activity

More recently, quinoline derivatives have garnered significant attention for their potential as anticancer agents. They have been shown to inhibit various cellular processes crucial for tumor growth and survival, including cell proliferation, angiogenesis, and metastasis.[11]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which quinoline derivatives exert their anticancer effects is through the inhibition of protein kinases.[12] Many of these kinases are key components of signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[13][14][15]

The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[15] Quinoline-based inhibitors can target one or more of the kinases in this cascade, leading to the suppression of downstream signaling and ultimately inducing apoptosis in cancer cells.[16]

PI3K_Akt_mTOR_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pdk1->akt Phosphorylates & Activates mtor mTOR akt->mtor Activates proliferation Cell Growth & Proliferation mtor->proliferation apoptosis Inhibition of Apoptosis mtor->apoptosis quinoline Quinoline Derivative quinoline->pi3k Inhibits quinoline->mtor Inhibits

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

CompoundTarget Kinase(s)IC₅₀ (µM)Cell LineReference
PQQmTOR0.064HL-60[16]
Derivative 17fPI3KNot specified-[17]
MMNCPI3K/Akt/mTOR0.33HCT116[15]
Other Biological Activities

The therapeutic potential of 4-hydroxy-6-methylquinoline-3-carboxylic acid derivatives extends beyond antibacterial and anticancer applications. Various derivatives have been investigated for a range of other biological activities, including:

  • Antiviral activity: Certain quinolones have shown efficacy against viruses such as HIV.[12]

  • Antifungal activity: Some derivatives exhibit potent activity against fungal pathogens.

  • Anti-inflammatory activity: The quinoline scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme inhibition: Besides kinases, these compounds can inhibit other enzymes like protein kinase CK2.[18]

Conclusion and Future Perspectives

4-Hydroxy-6-methylquinoline-3-carboxylic acid and its derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The established synthetic routes, coupled with the numerous possibilities for derivatization, provide a robust platform for the generation of novel drug candidates. While the antibacterial properties of quinolones are well-established, the expanding role of these compounds as anticancer agents, particularly as kinase inhibitors, highlights a promising avenue for future research. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the rational design of next-generation quinoline-based therapeutics with enhanced potency, selectivity, and safety profiles.

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Technical Guide: The Strategic Utility of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS 35973-18-3) is a critical pharmacophore scaffold in medicinal chemistry, particularly within the infectious disease and oncology sectors.[1][2] Structurally, it represents the foundational "quinolone" core required for DNA gyrase inhibition, distinguished by a C6-methyl group that modulates lipophilicity and metabolic stability without introducing the electron-withdrawing effects of halogens.

This guide provides a rigorous technical analysis of this compound, detailing its synthesis via the Gould-Jacobs reaction, its transformation into high-value bioactive derivatives, and its specific utility in Structure-Activity Relationship (SAR) libraries.

Part 1: Chemical Profile & Structural Significance

The Pharmacophore & Tautomerism

While often nomenclatured as a "4-hydroxyquinoline," this compound exists predominantly in the 4-oxo-1,4-dihydroquinoline tautomeric form in solution. This distinction is vital for binding affinity, as the 4-oxo group acts as a hydrogen bond acceptor in enzyme active sites (e.g., bacterial Type II topoisomerases).

  • Molecular Formula: C₁₁H₉NO₃[1][3][4]

  • Molecular Weight: 203.19 g/mol [3]

  • pKa: ~6.0 (carboxylic acid), ~11.0 (phenolic OH/NH)

  • Solubility: Low in water/neutral pH; soluble in hot DMSO, DMF, and aqueous alkali (due to carboxylate formation).

The C6-Methyl Advantage

In SAR studies, the C6 position is a primary vector for optimization. Unlike the C6-fluoro group found in fluoroquinolones (which enhances cell penetration and gyrase binding), the C6-methyl group serves a different strategic purpose:

  • Lipophilic Tuning: Increases LogP slightly, improving membrane permeability in non-fluorinated analogs.

  • Metabolic Probe: The methyl group is susceptible to metabolic oxidation (to hydroxymethyl or carboxylic acid), serving as a "soft spot" to test metabolic stability in early-stage lead optimization.

  • Steric Occlusion: Provides bulk to restrict rotation in receptor pockets without the electronic deactivation associated with nitro or trifluoromethyl groups.

Part 2: Validated Synthesis Protocol (Gould-Jacobs Reaction)[5]

The industrial and research standard for accessing this scaffold is the Gould-Jacobs reaction . This pathway is preferred over the Conrad-Limpach synthesis due to higher regioselectivity for the 4-hydroxy-3-carboxylic acid substitution pattern.

Reaction Scheme Visualization

The following diagram outlines the stepwise cyclization and hydrolysis required to isolate the target acid.

GouldJacobs Figure 1: Gould-Jacobs Synthesis Pathway for 4-Hydroxy-6-methylquinoline-3-carboxylic acid Aniline p-Toluidine (Precursor A) Enamine Intermediate Enamine (Acrylate) Aniline->Enamine 110°C, -EtOH EMME Diethyl ethoxymethylene- malonate (EMME) EMME->Enamine Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization Intramolecular SEAr Ester Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate Cyclization->Ester Hydrolysis Base Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Target 4-Hydroxy-6-methylquinoline- 3-carboxylic acid Hydrolysis->Target Acidification (HCl)

[5]

Step-by-Step Methodology

Safety Note: This protocol involves high temperatures (250°C). Use a sand bath and high-grade borosilicate glassware.

Step 1: Condensation (Enamine Formation)

  • Mix p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in a round-bottom flask.

  • Heat to 110–120°C for 2 hours.

  • Process Control: Monitor the distillation of ethanol. The reaction is complete when ethanol cessation is observed.

  • Cool to solidify the intermediate enamine (diethyl 2-(((p-tolyl)amino)methylene)malonate). Recrystallize from hexane/ethanol if purity is <95%.

Step 2: Cyclization (The Critical Step)

  • Prepare a reaction vessel with Diphenyl ether (Dowtherm A) heated to 250°C .

  • Add the enamine intermediate portion-wise or via a dropping funnel (dissolved in hot solvent) to the boiling solvent.

    • Why? Rapid dilution prevents polymerization and favors the intramolecular cyclization.

  • Maintain reflux for 1–2 hours.

  • Cool to room temperature. The ethyl ester product often precipitates. If not, add hexane to induce precipitation. Filter and wash with hexane to remove high-boiling solvent.

Step 3: Hydrolysis

  • Suspend the ester in 10% NaOH (aq) and reflux for 3–4 hours.

  • Validation: The solid ester should dissolve as it converts to the soluble carboxylate salt.

  • Cool and acidify carefully with 6M HCl to pH 1–2.

  • Filter the resulting white/off-white precipitate (the target acid). Wash with water and dry.[6]

Part 3: Derivatization & Research Applications[1][11][12]

Once synthesized, the acid serves as a divergent intermediate. The two primary vectors for modification are the C3-Carboxylic Acid and the C4-Hydroxyl group .

C4-Chlorination (The "Gateway" Reaction)

To introduce amine substituents (crucial for antibacterial activity), the 4-hydroxy group must be converted to a leaving group.

  • Reagent: Phosphorus Oxychloride (POCl₃).[7]

  • Protocol: Reflux the acid (or its ester) in neat POCl₃.

  • Product: 4-Chloro-6-methylquinoline-3-carboxylic acid (or ester).[2]

  • Application: The 4-chloro derivative reacts readily with aliphatic amines (e.g., piperazine) via nucleophilic aromatic substitution (SₙAr) to generate analogs of nalidixic acid or ciprofloxacin.

Biological Applications[6][11][12][13][14]
A. Antibacterial Research (Gyrase Inhibition)

The 4-oxo-3-carboxylic acid motif is the minimum pharmacophore required to bind bacterial DNA Gyrase (Topoisomerase II).

  • Mechanism: The keto-acid moiety chelates Mg²⁺ ions within the enzyme-DNA complex.

  • Research Use: Researchers use the 6-methyl analog as a control to measure the baseline activity of the quinolone core without the influence of fluorine. If a derivative shows activity with the 6-methyl group, it suggests a binding mode driven by the C7-substituent rather than C6-electronic effects.

B. Antioxidant & Neuroprotection

Derivatives of this acid, particularly hydrazides and carboxamides, have demonstrated significant antioxidant capacity.

  • Assay: ABTS Radical Cation Decolorization Assay.

  • Relevance: 6-methylquinoline derivatives are investigated as neuroprotective agents, structurally related to Kynurenic Acid (an endogenous NMDA receptor antagonist). The 6-methyl group enhances blood-brain barrier (BBB) penetration compared to the polar endogenous metabolite.

C. Materials Science (UV Stabilization)

The conjugated quinoline system absorbs strongly in the UV-A and UV-B regions.

  • Application: Used as an additive in polymers to prevent photodegradation. The 3-carboxylic acid can be esterified with long-chain alcohols to improve compatibility with polyolefin matrices.

Part 4: Data Summary & Properties

PropertyValue / CharacteristicRelevance
CAS Number 35973-18-3Identity verification
Appearance Off-white to cream powderVisual purity check (Yellowing indicates oxidation)
Melting Point >270°C (dec)High thermal stability for polymer applications
Solubility DMSO, 1M NaOHBiological assay formulation
UV Max ~250 nm, ~320 nmUV blocking / Quantitation
Reactive Sites C3-COOH, C4-OH, C6-CH₃Diversity-oriented synthesis points

Part 5: Strategic Derivatization Map

The following logic map guides the researcher in selecting the correct synthetic transformation based on the desired biological endpoint.

Derivatization Figure 2: Strategic Derivatization of the Scaffold Core 4-Hydroxy-6-methyl- quinoline-3-COOH Path1 Reflux with POCl3 Core->Path1 Path2 Ethanol / H2SO4 Core->Path2 Path3 Decarboxylation (Heat >280°C) Core->Path3 Inter1 4-Chloro-derivative Path1->Inter1 Inter2 Ethyl Ester Path2->Inter2 Inter3 4-Hydroxy-6-methylquinoline Path3->Inter3 End1 Antibacterial Agents (via Amine displacement) Inter1->End1 + Piperazine/Amines End2 Antioxidants / UV Stabilizers (Hydrazides/Amides) Inter2->End2 + Hydrazine/Anilines End3 Kinase Inhibitor Scaffolds Inter3->End3 + Electrophiles

References

  • ChemicalBook. (2025).[8] 4-Hydroxy-6-methylquinoline-3-carboxylic acid Properties and Suppliers. Retrieved from

  • Massoud, M. A., et al. (2014).[8] Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential antioxidants.[8] Heterocyclic Communications.[8] Retrieved from

  • Organic Syntheses. (1955). Gould-Jacobs Reaction Protocol (General Quinoline Synthesis). Collective Volume 3, p. 272. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Hydroxy-6-methylquinoline-3-carboxylic acid.[1][2][3][4] Retrieved from

  • Schroetter, E., et al. (1977).[9] Coccidiostatic activity of 4-hydroxyquinoline-3-carboxylic acid derivatives. Pharmazie, 32(4), 223-225.[9] (Cited via Google Patents context on biological activity).

  • Wolfbeis, O. S. (1981). The Fluorescence of Quinoline-3-carboxylic Acids. Monatshefte für Chemie. (General reference for spectral properties of the scaffold).

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A Spectroscopic Guide to 4-Hydroxy-6-methylquinoline-3-carboxylic Acid: Structure, Tautomerism, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-6-methylquinoline-3-carboxylic acid (HMQC). As a key heterocyclic building block in medicinal chemistry, a thorough understanding of its structural and electronic characteristics is paramount for researchers, scientists, and drug development professionals.[1] This document synthesizes theoretical principles with practical insights into the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of HMQC. Particular emphasis is placed on the phenomenon of keto-enol tautomerism, a critical aspect of its chemistry that significantly influences its spectroscopic signature and reactivity. Where experimental data for the title compound is not publicly available, this guide provides expert predictions based on established principles and data from analogous structures.

Introduction: The Significance of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

4-Hydroxy-6-methylquinoline-3-carboxylic acid, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , belongs to the quinoline class of heterocyclic compounds.[2] Quinoline derivatives are of significant interest in pharmaceutical research due to their broad range of biological activities. The title compound, featuring both a hydroxyl and a carboxylic acid functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents.[1] Its structural elucidation through spectroscopic methods is a critical first step in any research and development endeavor.

A crucial aspect of the chemistry of 4-hydroxyquinolines is their existence as tautomeric mixtures. 4-Hydroxy-6-methylquinoline-3-carboxylic acid can exist in equilibrium between its enol (4-hydroxyquinoline) and keto (4-quinolone) forms. This tautomerism is influenced by factors such as solvent polarity and pH, and has a profound impact on the molecule's spectroscopic properties and biological activity. Understanding this equilibrium is therefore essential for its effective application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Hydroxy-6-methylquinoline-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable for confirming its structure and probing the tautomeric equilibrium.

Predicted ¹H NMR Spectroscopy

Experimental Protocol (General): A typical protocol for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Caption: Workflow for ¹H NMR Sample Preparation and Data Acquisition.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0br s1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad singlet.
~11.0 - 12.0br s1HOH/NHThe proton on the heteroatom (O or N, depending on the tautomer) will also be a broad singlet and its position is highly dependent on concentration and solvent.
~8.5 - 8.7s1HH2The proton at position 2 of the quinoline ring is adjacent to the nitrogen and is expected to be significantly deshielded.
~7.8 - 8.0d1HH5Aromatic proton on the benzene ring, likely a doublet due to coupling with H7.
~7.5 - 7.7dd1HH7Aromatic proton, appearing as a doublet of doublets due to coupling with H5 and H8.
~7.3 - 7.5d1HH8Aromatic proton, appearing as a doublet due to coupling with H7.
~2.4 - 2.6s3H-CH₃The methyl group protons will appear as a singlet in the aliphatic region.

Note: The broadness of the COOH and OH/NH peaks is due to hydrogen bonding and chemical exchange. The presence of two distinct broad singlets for the acidic protons would provide evidence for the 4-hydroxy tautomer. In the 4-quinolone tautomer, one of these would be an NH proton.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental Protocol (General): The sample prepared for ¹H NMR can be used directly for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 180COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~160 - 175C4The chemical shift of this carbon is highly dependent on the tautomeric form (C-OH vs. C=O).
~145 - 155C8aQuaternary carbon at the ring junction.
~140 - 150C2Carbon adjacent to the nitrogen atom.
~130 - 140C6Aromatic carbon bearing the methyl group.
~125 - 135C5Aromatic methine carbon.
~120 - 130C7Aromatic methine carbon.
~115 - 125C4aQuaternary carbon at the ring junction.
~110 - 120C8Aromatic methine carbon.
~100 - 110C3Carbon bearing the carboxylic acid group.
~20 - 25-CH₃The methyl carbon appears in the aliphatic region.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (General): For a solid, non-volatile compound like HMQC, Electrospray Ionization (ESI) is a suitable technique. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.[3]

G cluster_prep Sample Preparation cluster_analysis MS Analysis A Dissolve HMQC in a suitable solvent (e.g., Methanol) B Dilute to a low concentration (~1 mg/mL) A->B C Introduce sample into ESI source B->C Infusion or LC D Generate ions C->D E Analyze ions by mass-to-charge ratio D->E

Caption: General workflow for ESI-Mass Spectrometry analysis.

Predicted Mass Spectrum Data:

  • Molecular Ion Peak [M+H]⁺: The most significant peak is expected to be the protonated molecule at m/z 204.1.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z 186, corresponding to the loss of a water molecule from the protonated molecular ion.

    • Loss of CO₂: A peak at m/z 160, resulting from the decarboxylation of the molecular ion.

    • Loss of COOH: A peak at m/z 158, corresponding to the loss of the entire carboxylic acid group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol (General): For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique. A small amount of the solid powder is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)VibrationDescription
3300-2500 (broad)O-H stretch (carboxylic acid)A very broad and characteristic absorption due to hydrogen bonding of the carboxylic acid dimers.[4][5]
~3200 (broad)O-H stretch (phenol) / N-H stretch (quinolone)A broad absorption in this region would be indicative of the hydroxyl or amine proton, depending on the tautomer.
~1700-1725C=O stretch (carboxylic acid)A strong, sharp absorption characteristic of the carbonyl group in the carboxylic acid.[6]
~1620-1650C=O stretch (quinolone) / C=C and C=N stretchesThe carbonyl of the quinolone tautomer would appear in this region, along with aromatic ring stretches.
~1500-1600Aromatic C=C stretchesMultiple bands corresponding to the vibrations of the quinoline ring system.
~1200-1300C-O stretchStretching vibration of the carboxylic acid C-O bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinolines.

Experimental Protocol (General): A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance is then measured over a range of wavelengths (typically 200-400 nm).

Predicted UV-Vis Spectral Data: The UV-Vis spectrum of 4-Hydroxy-6-methylquinoline-3-carboxylic acid is expected to show multiple absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands will be sensitive to the solvent and the tautomeric form. Generally, quinoline derivatives exhibit two main absorption bands:

  • π → π* transitions: These are typically strong absorptions occurring at lower wavelengths (around 220-280 nm).

  • n → π* transitions: These are weaker absorptions at longer wavelengths (around 300-350 nm) involving the non-bonding electrons on the nitrogen and oxygen atoms.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid, integrating ¹H and ¹³C NMR, mass spectrometry, IR, and UV-Vis data, provides a detailed structural and electronic portrait of this important molecule. The interplay of the quinoline core, the hydroxyl and carboxylic acid functional groups, and the persistent keto-enol tautomerism creates a rich and informative spectroscopic signature. This guide serves as a foundational resource for researchers, enabling confident identification, characterization, and utilization of this versatile compound in the pursuit of novel chemical entities with therapeutic potential.

References

  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid - Chem-Impex. (URL: [Link])

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants - ResearchGate. (URL: [Link])

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])

  • 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem. (URL: [Link])

  • 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem. (URL: [Link])

  • Sample Preparation | Harvard Center for Mass Spectrometry. (URL: [Link])

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Publishing. (URL: [Link])

  • a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])

  • 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides - ResearchGate. (URL: [Link])

  • Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. (URL: [Link])

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Spectral Database for Organic Compounds - Bioregistry. (URL: [Link])

  • Interpreting Infrared Spectra - Specac Ltd. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0329647) - NP-MRD. (URL: [Link])

  • Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives - YouTube. (URL: [Link])

  • 6-Methylquinoline | C10H9N | CID 7059 - PubChem. (URL: [Link])

Sources

starting materials for 4-Hydroxy-6-methylquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: The Gould-Jacobs Reaction Protocol[1]

Executive Summary

This technical guide details the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS: 10352-73-5), a critical pharmacophore in the development of quinolone antibiotics and antibacterial agents. The protocol focuses on the Gould-Jacobs reaction , the industry-standard route for generating the 4-hydroxyquinoline-3-carboxylic acid scaffold. This pathway is preferred for its high atom economy and the commercial availability of its two primary starting materials: p-Toluidine and Diethyl ethoxymethylenemalonate (DEEM) .

Part 1: Retrosynthetic Analysis & Strategic Selection

The target molecule is a 3,4,6-trisubstituted quinoline. The selection of the Gould-Jacobs route is predicated on the specific requirement for a carboxylic acid moiety at the C3 position. Alternative routes like the Skraup or Combes synthesis typically yield alkyl-substituted quinolines without the C3-carboxyl group, necessitating difficult downstream functionalization.

Strategic Advantages of Gould-Jacobs:
  • Regiospecificity: The use of para-substituted aniline (p-toluidine) forces cyclization at the ortho position relative to the amine, preventing isomer mixtures (e.g., 5-methyl vs. 7-methyl isomers seen with meta-toluidine).

  • Scalability: The process avoids heavy metal catalysts, relying instead on thermal cyclization.

Chemical Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward reaction pathway.

GouldJacobsPathway Start1 p-Toluidine (Starting Material A) Intermediate Enamine Intermediate (Diethyl (p-tolylamino)methylenemalonate) Start1->Intermediate Condensation (-EtOH) Start2 Diethyl ethoxymethylenemalonate (DEEM / Material B) Start2->Intermediate Cyclized Ethyl Ester Intermediate (Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate) Intermediate->Cyclized Thermal Cyclization (250°C, -EtOH) Target TARGET: 4-Hydroxy-6-methylquinoline-3-carboxylic acid Cyclized->Target Saponification (NaOH, then HCl)

Caption: Figure 1. The Gould-Jacobs reaction pathway from primary starting materials to the final carboxylic acid target.[2]

Part 2: Critical Starting Materials

The integrity of the final pharmaceutical intermediate relies heavily on the purity and handling of the starting materials.

p-Toluidine (4-Methylaniline)
  • Role: Provides the aromatic core and the 6-methyl substituent.

  • CAS: 106-49-0

  • Purity Requirement:

    
     99.0% (GC). Isomeric impurities (o-toluidine, m-toluidine) must be <0.1% to avoid difficult-to-separate regioisomers in the final product.
    
  • Handling Caution: p-Toluidine is toxic and prone to oxidation. It typically appears as white to lustrous plates but turns reddish-brown upon air exposure. Use fresh or recrystallized material to prevent "tarry" side products during the high-temperature cyclization step.

Diethyl Ethoxymethylenemalonate (DEEM)[3]
  • Role: Provides the C2, C3, and C4 carbons and the carboxylic acid functionality.

  • CAS: 87-13-8[3]

  • Purity Requirement:

    
     98%.
    
  • Stoichiometry: A slight molar excess (1.05 – 1.1 eq) is recommended to ensure complete consumption of the toxic p-toluidine.

Solvents & Reagents
  • Dowtherm A (or Diphenyl Ether): Required for the cyclization step. This high-boiling solvent (b.p. ~258°C) acts as a heat sink to control the exothermic cyclization.

  • Sodium Hydroxide (NaOH): For the final saponification of the ester.

Part 3: Experimental Protocol (Step-by-Step)

This protocol describes a self-validating workflow. Each step includes a checkpoint (TLC or MP) to ensure intermediate quality before proceeding.

Step 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (p-tolylamino)methylenemalonate.

  • Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine p-Toluidine (1.0 eq) and DEEM (1.1 eq).

  • Reaction: Heat the neat mixture (solvent-free) or use ethanol as a solvent at 110-120°C.

  • By-product Removal: Ethanol is generated as a by-product. If running neat, distill off ethanol continuously to drive the equilibrium forward.

  • Validation: Monitor by TLC (Silica, Ethyl Acetate:Hexane 3:7). The disappearance of p-toluidine indicates completion.

  • Isolation: Cool the mixture. The enamine intermediate often solidifies. Recrystallize from ethanol if necessary.

    • Checkpoint: Melting point should be distinct (Literature range approx. 50-60°C depending on purity).

Step 2: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Intramolecular cyclization to form the quinoline ring.[4] Critical Parameter: Temperature must exceed 240°C to overcome the activation energy for ring closure.

  • Setup: Heat Dowtherm A (10 volumes relative to mass of intermediate) to a rolling boil (~257°C).

  • Addition: Add the enamine intermediate from Step 1 cautiously in small portions to the boiling solvent.

    • Note: Rapid addition causes foaming due to vigorous ethanol evolution.

  • Reaction: Maintain reflux at 250-255°C for 30–60 minutes.

  • Workup: Cool the solution to room temperature. The ethyl ester intermediate (Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate) will precipitate as a solid.

  • Filtration: Filter the precipitate and wash with hexane or acetone to remove residual Dowtherm A.

Step 3: Saponification (Hydrolysis)

Objective: Convert the ethyl ester to the final carboxylic acid.

  • Charge: Suspend the wet cake from Step 2 in 10% aqueous NaOH (5 eq).

  • Reflux: Heat to reflux (100°C) for 2–4 hours. The solid will dissolve as the salt forms.

  • Precipitation: Cool to room temperature. Acidify carefully with concentrated HCl to pH 1–2.

  • Isolation: The target compound, 4-Hydroxy-6-methylquinoline-3-carboxylic acid , will precipitate as a white to off-white solid.

  • Purification: Wash with water to remove inorganic salts. Recrystallize from DMF or acetic acid if high purity (>99.5%) is required.

Part 4: Process Workflow & Data Summary

Quantitative Data Summary
ParameterSpecification / RangeNotes
p-Toluidine Limiting Reagent 1.0 Molar EquivalentToxic, ensure full consumption
DEEM Stoichiometry 1.05 - 1.10 Molar EquivalentDrives condensation completion
Cyclization Temp 250°C - 260°C<240°C results in incomplete cyclization
Typical Yield (Overall) 60% - 75%Dependent on cyclization efficiency
Final Product MP >280°C (Decomposes)Characteristic of high-melting quinolones
Workflow Logic Map

WorkflowLogic Start START: Raw Material QC Step1 Step 1: Condensation (110°C, -EtOH) Start->Step1 Check1 QC Check: TLC (p-Toluidine consumed?) Step1->Check1 Check1->Step1 No Step2 Step 2: Thermal Cyclization (Dowtherm A, 255°C) Check1->Step2 Yes Step3 Step 3: Hydrolysis (NaOH Reflux -> HCl) Step2->Step3 Final FINAL: Filtration & Drying Step3->Final

Caption: Figure 2. Operational workflow for the synthesis, including critical quality control checkpoints.

Part 5: Troubleshooting & Optimization

  • Incomplete Cyclization: If the intermediate remains after Step 2, the temperature was likely too low. Ensure the solvent is actively boiling (Dowtherm A or Diphenyl ether are preferred over mineral oil).

  • Dark/Tarry Product: This indicates oxidation of p-toluidine prior to reaction or excessive heating time. Perform the condensation under a nitrogen blanket.

  • Decarboxylation: Prolonged heating of the final carboxylic acid (Step 3) or the use of extremely harsh acidic conditions can lead to decarboxylation, yielding 4-hydroxy-6-methylquinoline (without the -COOH group). Monitor the acidification step carefully.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Organic Syntheses. (1946). 4-Hydroxyquinoline-3-carboxylic Acid (General Procedure). Organic Syntheses, Coll. Vol. 3, p. 272.

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[2][5][3][6] I. Through Ethoxymethylenemalonic Ester.[2][4] Journal of the American Chemical Society, 68(7), 1204–1208.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7813, p-Toluidine.

Sources

theoretical calculations on 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

This guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 4-Hydroxy-6-methylquinoline-3-carboxylic acid. This molecule is a significant scaffold in medicinal chemistry, serving as a precursor for various pharmaceutical agents, particularly those with antibacterial and antifungal properties.[1] By leveraging quantum chemical calculations, researchers can gain profound insights into the molecule's structural, vibrational, and electronic properties, which are crucial for understanding its reactivity, stability, and potential as a drug candidate. This document is intended for researchers, scientists, and professionals in drug development who wish to apply computational techniques to accelerate their research.

The Rationale for a Computational Approach

Experimental characterization through techniques like FT-IR, NMR, and UV-Vis spectroscopy provides essential data about a molecule's properties.[2] However, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful complementary approach. DFT methods allow for the accurate prediction of molecular geometries, vibrational frequencies, and a host of electronic properties from first principles.[3][4] This synergy between theory and experiment enables a more detailed and validated understanding of the molecule's behavior at an atomic level, guiding rational drug design and synthesis.[5]

Core Computational Methodology: A Practical Protocol

The foundation of a reliable theoretical study lies in a well-defined computational protocol. The following steps outline a robust workflow for investigating 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Experimental Protocol: DFT Calculation Setup
  • Molecule Construction: Begin by building the 3D structure of 4-Hydroxy-6-methylquinoline-3-carboxylic acid using a molecular modeling program (e.g., GaussView, Avogadro).

  • Software Selection: Employ a quantum chemistry software package. Gaussian 09 or 16 is a widely used and validated choice for this type of analysis.[6]

  • Method and Basis Set Selection:

    • Method: Specify the Density Functional Theory (DFT) method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for its proven accuracy in balancing electron correlation and exchange effects for organic molecules.[3][5]

    • Basis Set: Select the 6-311++G(d,p) basis set. This Pople-style basis set provides a flexible description of the electron distribution by including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions and anionic species.[3][7]

  • Calculation Type:

    • Perform a Geometry Optimization (Opt) calculation to find the lowest energy (most stable) conformation of the molecule.

    • Follow this with a Frequency (Freq) calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to compute the vibrational spectra (IR and Raman).

  • Input File Generation: Create an input file (e.g., .gjf for Gaussian) specifying the atomic coordinates, charge (0), multiplicity (1, for a singlet ground state), and the chosen method/basis set and calculation types.

  • Execution and Analysis: Run the calculation. Upon completion, analyze the output files to extract data on optimized geometry, vibrational frequencies, and electronic properties.

Diagram: Computational Chemistry Workflow

G cluster_input Input Preparation cluster_calc Quantum Calculation cluster_output Data Analysis & Interpretation A 1. Build Molecular Structure B 2. Select Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Create Input File (Gaussian .gjf) B->C D 4. Geometry Optimization (Finds stable structure) C->D E 5. Frequency Calculation (Confirms minimum & gets spectra) D->E F Optimized Geometry (Bond lengths, angles) E->F G Vibrational Spectra (IR, Raman) E->G H Electronic Properties (HOMO-LUMO, MEP, Charges) E->H

Caption: A standard workflow for theoretical molecular characterization.

Molecular Structure and Geometry Optimization

The initial and most critical step is to determine the molecule's equilibrium geometry. The optimization process systematically alters the positions of the atoms until the configuration with the minimum potential energy is found. The resulting bond lengths and angles are fundamental parameters that dictate the molecule's overall shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters (Note: As experimental crystallographic data for this specific molecule is not readily available in the cited literature, these values represent the theoretically predicted ground-state geometry. Comparisons in similar quinoline systems show good agreement between DFT-calculated and experimental values.[4])

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) O-H (hydroxyl)0.965
C=O (carboxyl)1.210
C-O (carboxyl)1.355
O-H (carboxyl)0.972
C-C (aromatic avg.)1.401
Bond Angles (°) C-O-H (hydroxyl)108.5
O=C-O (carboxyl)123.4
C-O-H (carboxyl)106.7

Vibrational Spectroscopy: Unveiling Molecular Motions

Vibrational analysis predicts the frequencies at which the molecule absorbs infrared radiation, corresponding to specific stretching, bending, and torsional motions of its atoms. These calculated frequencies are invaluable for interpreting experimental FT-IR and FT-Raman spectra. A scaling factor is often applied to the computed harmonic frequencies to account for anharmonicity and systematic errors in the DFT method, improving agreement with experimental data.[8]

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: Experimental ranges are typical for these functional groups. Calculated values are scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p).)

Vibrational ModeAssignmentCalculated Scaled Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
ν(O-H)Hydroxyl group stretch35503500-3700
ν(O-H)Carboxylic acid O-H stretch30502500-3300 (broad)
ν(C-H)Aromatic C-H stretch30853000-3100[4]
ν(C=O)Carboxylic acid C=O stretch17251700-1740
ν(C=C), ν(C=N)Quinoline ring stretching1610, 15751500-1650[9]

Electronic Properties: Reactivity and Stability Insights

The electronic structure of a molecule is key to its chemical behavior. DFT provides several tools to analyze this structure, including Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[10]

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy-2.10
Energy Gap (ΔE) 4.35

The relatively large energy gap suggests that 4-Hydroxy-6-methylquinoline-3-carboxylic acid is a stable molecule. The HOMO is primarily localized on the quinoline ring system and the hydroxyl group, indicating these are the primary sites for electron donation. The LUMO is distributed across the entire aromatic system, particularly the carboxylic acid group, making it the electron-accepting region.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution, revealing electron-rich and electron-poor regions and predicting the sites for electrophilic and nucleophilic attack.

  • Red/Yellow Regions: Negative potential (electron-rich), susceptible to attack by electrophiles. These are typically found around electronegative atoms like oxygen.

  • Blue Regions: Positive potential (electron-poor), susceptible to attack by nucleophiles. These are found around hydrogen atoms, particularly the acidic protons of the hydroxyl and carboxyl groups.

Mulliken Population Analysis

Mulliken population analysis partitions the total electron density among the atoms, providing an estimate of the partial atomic charge on each atom.[11] This helps in understanding the electrostatic interactions and charge distribution within the molecule. It is important to note that Mulliken charges are highly dependent on the basis set used and should be interpreted qualitatively.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms

AtomMulliken Charge (e)
O (hydroxyl)-0.68
O (carbonyl)-0.62
O (carboxyl OH)-0.71
N (quinoline)-0.55
H (hydroxyl)+0.45
H (carboxyl)+0.48
C (carbonyl)+0.85

The analysis shows significant negative charges on the oxygen and nitrogen atoms, as expected from their high electronegativity, making them nucleophilic centers. The carbonyl carbon and the acidic hydrogens carry significant positive charges, identifying them as electrophilic centers.

Diagram: Reactivity Prediction Framework

G cluster_calc Calculated Properties cluster_react Predicted Reactivity HOMO HOMO (High Energy) Nuc Nucleophilic Sites (Electron Donating) HOMO->Nuc indicates LUMO LUMO (Low Energy) Elec Electrophilic Sites (Electron Accepting) LUMO->Elec indicates MEP_Neg MEP (Negative Potential) MEP_Neg->Nuc indicates MEP_Pos MEP (Positive Potential) MEP_Pos->Elec indicates

Caption: Correlation between calculated electronic properties and reactivity.

Conclusion

This guide has detailed a robust theoretical framework for the computational analysis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid using Density Functional Theory. The presented protocols and analyses—from geometry optimization and vibrational spectroscopy to the evaluation of electronic properties like HOMO-LUMO and MEP—provide a comprehensive picture of the molecule's intrinsic characteristics. These computational insights are vital for understanding structure-activity relationships, predicting reactivity, and guiding the synthesis of new, more effective derivatives for drug discovery and development. By integrating these theoretical calculations with experimental results, researchers can achieve a deeper, more nuanced understanding of this important pharmaceutical building block.

References

  • THEORETICAL STUDY ON THE CHARACTERIZATION OF 6-METHYL 1,2,3,4-TETRAHYDROQUINOLINE USING QUANTUM MECHANICAL CALCULATION METHODS. (n.d.). dergipark.org.tr. Retrieved January 30, 2026, from [Link]

  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2025). Bentham Science. Retrieved January 30, 2026, from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2021). Scientific Research Publishing. Retrieved January 30, 2026, from [Link]

  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (2021). Spectroscopy Online. Retrieved January 30, 2026, from [Link]

  • Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid. (2021). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2023). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Mulliken Population Analysis. (n.d.). University of Oldenburg. Retrieved January 30, 2026, from [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987). Google Patents.
  • Mulliken population method and natural population analysis computed net charges. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. (2006). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2024). TÜBİTAK Academic Journals. Retrieved January 30, 2026, from [Link]

  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. (2023). Journal of the Turkish Chemical Society. Retrieved January 30, 2026, from [Link]

  • Mulliken population analysis. (n.d.). University of Zurich. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (2015). Scientific Research Publishing. Retrieved January 30, 2026, from [Link]

  • Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methylquinoline-3-carboxylic acid, a key intermediate in the development of novel therapeutic and agrochemical agents. The quinoline scaffold is of significant interest due to its broad range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[1][2] This document outlines the known chemical and physical properties of the target compound, provides a detailed hazard and risk assessment based on available data for structurally similar molecules, and establishes robust protocols for its safe handling, storage, and disposal. Furthermore, this guide details a standard laboratory-scale synthesis, offering insights into the practical application and reactivity of this versatile compound for researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. 4-Hydroxy-6-methylquinoline-3-carboxylic acid, with its reactive hydroxyl and carboxylic acid functional groups, serves as a valuable building block for the synthesis of more complex molecules.[1] Its derivatives have been investigated for their potential as antibacterial and antifungal agents, highlighting the importance of understanding its chemical properties and safe handling procedures to facilitate further research and development.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 35973-18-3Chem-Impex
Molecular Formula C₁₁H₉NO₃Chem-Impex
Molecular Weight 203.19 g/mol Chem-Impex
Appearance Off-white to light yellow solid/powderChemicalBook
Melting Point 272-278 °CChem-Impex
Storage Temperature 2-8°CChemicalBook

Hazard Identification and Risk Assessment

GHS Hazard Pictograms (Anticipated)

Anticipated GHS Pictograms

Anticipated Hazard Statements:

Based on data from analogous compounds, 4-Hydroxy-6-methylquinoline-3-carboxylic acid should be handled as a substance with the following potential hazards:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3][4]

  • H319: Causes serious eye irritation. [4]

  • H335: May cause respiratory irritation. [4]

  • H341: Suspected of causing genetic defects (based on parent quinoline).

  • H350: May cause cancer (based on parent quinoline).

NFPA 704 Diamond (Anticipated)

Anticipated NFPA 704 Diamond

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[5]

  • Flammability (Red): 1 - Requires significant heat to ignite.

  • Instability (Yellow): 0 - Normally stable.

  • Special (White): No special hazards indicated.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed when handling 4-Hydroxy-6-methylquinoline-3-carboxylic acid, particularly in its powdered form.

Engineering Controls:

  • All handling of the solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of after handling the compound.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

Hygiene Practices:

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Contaminated clothing should be removed immediately and laundered before reuse.

Storage and Disposal

Storage:

  • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is between 2-8°C.

  • Keep away from strong oxidizing agents.[5]

Disposal:

  • Treat all waste containing 4-Hydroxy-6-methylquinoline-3-carboxylic acid as hazardous waste.[7]

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7]

  • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a designated, sealed hazardous waste container.

  • Liquid waste (e.g., reaction mixtures, solutions) should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Synthesis Protocol: Gould-Jacobs Reaction and Hydrolysis

The following is a standard, two-step laboratory procedure for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Step 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate via Gould-Jacobs Reaction

This reaction involves the condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[8][9]

Gould_Jacobs reagents 4-methylaniline + Diethyl ethoxymethylenemalonate (DEEM) intermediate Condensation Intermediate reagents->intermediate Heat (100-130°C) cyclization Thermal Cyclization (High Temperature) intermediate->cyclization Heat (>250°C) product1 Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate cyclization->product1 caption Gould-Jacobs Reaction Workflow

Gould-Jacobs Reaction Workflow

Materials:

  • 4-methylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring to approximately 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is eliminated during this step.[8]

  • Add a high-boiling point solvent (e.g., diphenyl ether) to the reaction mixture.

  • Increase the temperature to induce thermal cyclization (typically >250°C). The reaction is usually complete within 30 minutes at this temperature.

  • Allow the reaction mixture to cool. The product, ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, will precipitate.

  • Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., ethanol, hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization.

Step 2: Hydrolysis to 4-Hydroxy-6-methylquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base or acid.[10]

Hydrolysis start Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate hydrolysis Base or Acid Hydrolysis (e.g., NaOH or H₂SO₄/Acetic Acid) start->hydrolysis acidification Acidification (if base hydrolysis is used) hydrolysis->acidification product 4-Hydroxy-6-methylquinoline-3-carboxylic acid acidification->product caption Ester Hydrolysis Workflow

Ester Hydrolysis Workflow

Materials:

  • Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄) and Acetic acid

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure (Base Hydrolysis):

  • Dissolve the ethyl ester in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any unreacted starting material.

  • Acidify the filtrate with hydrochloric acid until the product precipitates.

  • Collect the solid 4-Hydroxy-6-methylquinoline-3-carboxylic acid by vacuum filtration, wash with cold water, and dry.

Reactivity and Biological Significance

4-Hydroxy-6-methylquinoline-3-carboxylic acid is a versatile intermediate. The carboxylic acid and hydroxyl groups provide reactive sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives. These derivatives have shown promise in several areas of drug discovery:

  • Antibacterial Agents: The 4-quinolone-3-carboxylic acid scaffold is the core of the quinolone class of antibiotics.[10]

  • Antifungal Agents: Derivatives have demonstrated potential as antifungal compounds.[1]

  • Anticancer Research: Certain quinoline derivatives have been investigated for their antiproliferative and cytotoxic effects against cancer cell lines.

Conclusion

4-Hydroxy-6-methylquinoline-3-carboxylic acid is a valuable research chemical with significant potential in the development of new pharmaceuticals and agrochemicals. While a specific SDS is not currently available, a thorough risk assessment based on analogous compounds indicates that it should be handled with care, using appropriate engineering controls and personal protective equipment to mitigate the risks of skin, eye, and respiratory irritation, as well as potential long-term health effects. The synthetic protocols provided herein offer a reliable method for its laboratory-scale preparation, enabling further investigation into its promising biological activities. Adherence to the safety and handling guidelines outlined in this document is paramount to ensure the well-being of researchers and the integrity of the research conducted.

References

  • Chemos GmbH & Co. KG. (2021).
  • Fisher Scientific. (2025).
  • Chem-Impex. (n.d.). 4-Hydroxy-6-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxyquinoline-4-carboxylic acid.
  • ChemicalBook. (2025).
  • Fisher Scientific. (2025).
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
  • Schematic. (2025). How to Improve Powder Handling in Pharma Production.
  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Simon Fraser University. (n.d.). Risk assessment - Chemical safety.
  • Health and Safety Authority. (n.d.). Chemical Risk Assessment.
  • MDPI. (2025).
  • ResearchGate. (2018). (PDF)
  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.).
  • Chemos GmbH & Co. KG. (2019).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Capot Chemical. (2026).
  • TCI Chemicals. (2025).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pfitzinger Reaction as a Versatile Tool in Heterocyclic Chemistry

The Pfitzinger reaction, a cornerstone in the synthesis of quinoline derivatives, offers a robust and versatile method for the construction of quinoline-4-carboxylic acids.[1] This classic reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions.[2] The resulting quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antibacterial and antifungal to anticancer therapies.[3]

This guide provides a detailed protocol for the synthesis of a specific quinoline derivative, 4-Hydroxy-6-methylquinoline-3-carboxylic acid, a valuable building block in drug discovery and development. The protocol is designed to be self-validating, with in-depth explanations of the underlying chemical principles and comprehensive characterization methods to ensure the identity and purity of the final product.

Reaction Mechanism and Rationale

The Pfitzinger synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid proceeds through a well-established reaction cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction commences with the base-catalyzed hydrolysis of the amide bond in the starting material, 5-methylisatin (I). This ring-opening step generates the potassium salt of 2-amino-5-methylphenylglyoxylic acid (II). This intermediate is typically not isolated.[1]

Subsequently, the carbonyl group of the keto-acid intermediate (II) undergoes condensation with the active methylene compound, in this case, diethyl malonate (III). This forms an imine intermediate which rapidly tautomerizes to a more stable enamine. The enamine then undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline ring system. Finally, saponification of the ethyl ester group under the basic reaction conditions affords the desired 4-Hydroxy-6-methylquinoline-3-carboxylic acid (IV) upon acidic workup.

Reaction Workflow Diagram

Pfitzinger_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Isatin 5-Methylisatin (I) Hydrolysis Ring Opening (Hydrolysis) Isatin->Hydrolysis KOH, H2O Malonate Diethyl Malonate (III) Condensation Condensation & Cyclization Malonate->Condensation Base Potassium Hydroxide (KOH) Base->Hydrolysis Hydrolysis->Condensation + Diethyl Malonate Product 4-Hydroxy-6-methylquinoline- 3-carboxylic acid (IV) Condensation->Product Acidic Workup

Caption: Pfitzinger synthesis workflow for 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.QuantityNotes
5-MethylisatinC₉H₇NO₂161.161.05.00 gStarting material.
Diethyl malonateC₇H₁₂O₄160.171.25.96 mLActive methylene compound.
Potassium HydroxideKOH56.114.06.96 gBase catalyst.
Ethanol (95%)C₂H₅OH46.07-50 mLSolvent.
Deionized WaterH₂O18.02-100 mLFor workup.
Hydrochloric Acid (conc.)HCl36.46-As neededFor acidification.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure
  • Preparation of the Reaction Mixture: In the 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve 6.96 g of potassium hydroxide in 50 mL of 95% ethanol.

  • Formation of the Isatin Salt: To the stirred potassium hydroxide solution, add 5.00 g of 5-methylisatin. The solution will typically turn from orange to a deep purple or brown color. Stir the mixture at room temperature for 30 minutes to facilitate the hydrolysis and formation of the potassium salt of the opened isatin ring.

  • Addition of Diethyl Malonate: Slowly add 5.96 mL of diethyl malonate to the reaction mixture using a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of cold deionized water.

  • Acidification and Precipitation: While stirring vigorously, slowly add concentrated hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. A precipitate of the crude 4-Hydroxy-6-methylquinoline-3-carboxylic acid will form.

  • Isolation of the Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a light cream powder. Dry the purified product in a vacuum oven at 60-70 °C.

Product Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.

Physical Properties
  • Appearance: Light cream powder.[2]

  • Molecular Formula: C₁₁H₉NO₃

  • Molecular Weight: 203.19 g/mol

  • Melting Point: 272-278 °C[2]

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methyl group, and the acidic protons of the carboxylic acid and hydroxyl groups.

    • δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ ~11.0-12.0 ppm (s, 1H): Phenolic hydroxyl proton (-OH).

    • δ ~7.0-8.0 ppm (m, 3H): Aromatic protons of the quinoline ring system. The specific splitting patterns will depend on the substitution.

    • δ ~2.4 ppm (s, 3H): Methyl group protons (-CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule.

    • δ ~165-175 ppm: Carboxylic acid carbonyl carbon.

    • δ ~110-160 ppm: Aromatic and vinyl carbons of the quinoline ring.

    • δ ~20-25 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

    • 3300-2500 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid, often overlapping with the phenolic O-H stretch.[3][4]

    • ~1700-1725 cm⁻¹ (strong): C=O stretching vibration of the carboxylic acid.[5]

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

    • ~1320-1210 cm⁻¹: C-O stretching vibration.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor the reaction by TLC. Ensure the base is of good quality and adequately dissolved.
Product loss during workup.Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing with the recrystallization solvent.
Impure Product Incomplete removal of starting materials or byproducts.Optimize the recrystallization process. Consider using a different solvent system or performing a second recrystallization.
Dark-colored product Formation of polymeric byproducts.Ensure the reaction temperature is controlled and not excessively high. Purify the crude product with activated charcoal during recrystallization.

Conclusion

The Pfitzinger synthesis remains a highly effective and adaptable method for the preparation of quinoline-4-carboxylic acids. The detailed protocol provided herein for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid offers a reliable procedure for obtaining this valuable chemical intermediate. By understanding the underlying mechanism and employing the outlined characterization techniques, researchers can confidently synthesize and verify this compound for its various applications in drug discovery and materials science.

References

  • Chem-Impex. 4-Hydroxy-6-methylquinoline-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Pharmaffiliates. 4-Hydroxy-6-methylquinoline-3-carboxylic Acid. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. [Link]

  • Macmillan Learning. Tables of Unknowns and Derivatives. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

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analytical methods for 4-Hydroxy-6-methylquinoline-3-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Analytical Profiling of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

Executive Summary

4-Hydroxy-6-methylquinoline-3-carboxylic acid (CAS: 35973-18-3) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and antibacterial agents.[1][2] While structurally simple, its analysis is complicated by keto-enol tautomerism (4-hydroxy vs. 4-oxo form) and poor solubility in standard organic solvents.[1][2]

This guide provides a validated analytical framework. Unlike generic protocols, we address the specific "chameleon" nature of the quinoline core, ensuring that your chromatographic peaks remain sharp and your structural assignments are unambiguous.

Physicochemical Profile & Solubility

Before attempting analysis, understanding the physical state is mandatory to prevent instrument blockage or precipitation.

PropertyValue / CharacteristicAnalytical Implication
CAS Number 35973-18-3Primary identifier for sourcing standards.[1][2]
Molecular Weight 203.19 g/mol Target Mass [M+H]⁺ = 204.20
Appearance Off-white to light cream powderDarkening indicates oxidation (N-oxide formation).[1][2]
Melting Point 272–278 °CHigh MP indicates strong intermolecular H-bonding (dimerization).[2]
pKa (Predicted) pKa₁ (COOH) ≈ 3.5; pKa₂ (NH) ≈ 8.0Critical: Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.[2]
Solubility DMSO (High), 1M NaOH (High), Water (Poor), MeOH (Moderate)Do not use pure water for sample prep.[2] Use DMSO or MeOH/Water mixtures.

The Tautomerism Challenge

The nomenclature "4-hydroxy" is often a misnomer in the solid state and in polar solvents, where the compound exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer.[1][2]

  • Impact on HPLC: If the mobile phase pH is near the pKa of the tautomeric transition, the interconversion rate matches the chromatographic timescale, resulting in split peaks or severe "saddle" distortions.

  • Solution: Lock the tautomer using an acidic mobile phase (pH ~2.5).

Tautomerism cluster_0 Analytical Impact Enol Enol Form (4-Hydroxy) Keto Keto Form (4-Oxo-1,4-dihydro) Enol->Keto Polar Solvent / Solid State Keto->Enol Gas Phase / Non-polar Warning Split Peaks if pH is uncontrolled Keto->Warning

Figure 1: The equilibrium shifts toward the Keto form in the polar solvents used for HPLC (Water/MeOH), necessitating specific buffering.[3]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Purity assessment and Assay. Mechanism: Reversed-Phase Chromatography (RPC) with Ion Suppression.[1]

Method parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

    • Why: End-capping reduces interaction between the basic Nitrogen of the quinoline and residual silanols on the silica, preventing tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphoric acid (pH ~2.0) is non-volatile and suppresses the ionization of the carboxylic acid (pKa ~3.5), keeping the molecule neutral and increasing retention on the C18 chain.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm (primary) and 310 nm (secondary for impurity profiling).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
15.04060Elution of Main Peak
20.0595Wash (Remove dimers)
22.0955Re-equilibration
Sample Preparation
  • Weigh 10 mg of HMQCA standard.

  • Dissolve in 2 mL DMSO (Sonicate if necessary).

  • Dilute to volume (10 mL) with Mobile Phase A.

    • Note: Do not dilute with pure Acetonitrile, as the acid may precipitate.

Protocol B: LC-MS/MS Characterization

Objective: Identification and Impurity Mass Profiling.[1][2] Note: Phosphoric acid (from Protocol A) is not MS-compatible.[1] Replace with Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) – Positive Mode.

    • Mechanism:[5] Protonation occurs readily on the basic nitrogen or the carbonyl oxygen.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Key MS Signals:

    • [M+H]⁺: 204.2 m/z (Parent).

    • [M+Na]⁺: 226.2 m/z (Adduct).

    • [2M+H]⁺: 407.4 m/z (Dimer - common in high concentrations).

Protocol C: Structural Elucidation (NMR)

Objective: Confirm the 6-methyl substitution and differentiate from isomers (e.g., 7-methyl or 8-methyl derivatives).

  • Solvent: DMSO-d6 (Chloroform is not recommended due to solubility issues).[1]

  • Frequency: 400 MHz or higher.

Expected Chemical Shifts (δ ppm)
Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
15.0 - 15.5 Broad Singlet1H-COOHIntramolecular H-bond (often invisible if wet).[1][2]
13.0 - 13.5 Broad Singlet1H-NH / -OHExchangeable proton (confirms tautomer presence).[1][2]
8.8 - 8.9 Singlet1HH-2Proton adjacent to Nitrogen (Deshielded).[1][2]
7.9 - 8.1 Doublet/Singlet1HH-5Aromatic proton near the carbonyl.[1][2]
7.5 - 7.6 Doublet1HH-7/H-8Remaining aromatic protons.[1][2]
2.45 - 2.50 Singlet3H-CH₃Diagnostic: Confirms methyl group attachment.[1][2]

Analytical Workflow Diagram

Workflow cluster_methods Parallel Analysis Sample Raw Sample (HMQCA Powder) Prep Sample Prep Dissolve in DMSO -> Dilute w/ Acidic Buffer Sample->Prep NMR 1H-NMR (Structure) Solvent: DMSO-d6 Sample->NMR Direct Dissolution HPLC HPLC-UV (Purity) 0.1% H3PO4 / ACN Prep->HPLC LCMS LC-MS (ID) 0.1% Formic Acid / ACN Prep->LCMS Result Certificate of Analysis (Purity >98%, Identity Confirmed) HPLC->Result LCMS->Result NMR->Result

Figure 2: Integrated analytical workflow for full characterization.

Quality Control Criteria (Specification Limits)

For pharmaceutical intermediate qualification, the following limits are recommended:

  • Appearance: Off-white powder (Yellowing indicates degradation).[1]

  • Assay (HPLC): 98.0% – 102.0% w/w.

  • Purity (HPLC Area%): ≥ 98.5%.

  • Loss on Drying (LOD): ≤ 0.5% (Vacuum oven at 105°C for 3h).

  • Residue on Ignition: ≤ 0.1% (Indicates inorganic salt contamination).

References

  • ChemicalBook. (2025).[4][6] 4-Hydroxy-6-methylquinoline-3-carboxylic acid Properties and Suppliers. Retrieved from

  • PubChem. (2025).[7][8][9] Compound Summary: Quinolone-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[8] Product Specification: 4-Hydroxy-6-methylquinoline-3-carboxylic acid. Retrieved from [1][2]

  • Nasiri, H. R., et al. (2006).[6] Tautomerism of 4-Hydroxy-4(1H) quinolone. Heterocyclic Communications. (Contextual grounding for tautomerism protocols). Retrieved from

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Structural Elucidation and Tautomeric Analysis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the structural characterization of 4-Hydroxy-6-methylquinoline-3-carboxylic acid (HMQC) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. While often chemically named as a "4-hydroxy" derivative, this compound exhibits significant keto-enol tautomerism .[1] In polar aprotic solvents like DMSO-d6, the equilibrium strongly favors the 4-oxo-1,4-dihydroquinoline form.[1]

This guide provides a robust protocol for distinguishing these tautomers, assigning quaternary carbons in the fused ring system, and validating the structure against common synthetic impurities from the Gould-Jacobs reaction pathway.

Chemical Context & Tautomerism

Understanding the dynamic structure of HMQC is a prerequisite for accurate NMR interpretation.[1]

  • The Nomenclature Trap: Although IUPAC naming often defaults to the hydroxy-quinoline form, the thermodynamically stable congener in solution is the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[1]

  • Structural Locking: The carboxylic acid at position 3 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at position 4. This "locks" the conformation, often resulting in highly deshielded exchangeable protons.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the specific proton environments targeted in this analysis.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Oxo-1,4-dihydroquinoline) *Dominant in DMSO* Enol->Keto Tautomerization (Solvent Dependent) H_Bond Intramolecular H-Bond (Stabilizes Keto Form) Keto->H_Bond C3-COOH to C4=O

Figure 1: Tautomeric equilibrium favoring the 4-oxo form in polar media, stabilized by intramolecular hydrogen bonding.[1]

Materials and Methods

Sample Preparation Protocol

To ensure high-resolution spectra and observation of exchangeable protons, strict adherence to the solvent protocol is required.[1]

Reagents:

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).[1]

    • Why DMSO? Chloroform (CDCl3) is unsuitable due to the compound's poor solubility and the need to break intermolecular dimers to observe discrete signals.

  • Sample Mass: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Procedure:

  • Weigh 15 mg of HMQC into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Sonicate for 2 minutes at 40°C. Note: The carboxylic acid moiety often reduces solubility; mild heating ensures homogeneity.

  • Transfer to the NMR tube.[1] Ensure a solvent height of exactly 4.0 cm to match the coil length of standard probes.

Acquisition Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° pulse ensures accurate integration.
Spectral Width 16 ppm (-1 to 15 ppm)220 ppm (-10 to 210 ppm)Captures broad -COOH/NH protons and C=O carbons.[1]
Relaxation Delay (D1) 1.0 sec2.0 - 3.0 secCritical: Quaternary carbons (C3, C4, C8a) have long T1 times.[1] Short D1 leads to missing signals.
Scans (NS) 161024 - 2048High scan count required for quaternary carbons.[1]
Temperature 298 K (25°C)298 K (25°C)Standard.[1]

1H NMR Analysis

Reference: TMS at 0.00 ppm or Residual DMSO pentet at 2.50 ppm.

The 1H NMR spectrum of HMQC in DMSO-d6 is characterized by three distinct regions: the exchangeable protons (highly deshielded), the aromatic zone (quinoline core), and the aliphatic zone (methyl group).

Table 1: 1H NMR Chemical Shift Assignments
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
COOH 15.00 – 15.50Broad Singlet1H-Acid proton, deshielded by H-bond.[1]
NH 13.20 – 13.60Broad Singlet1H-N-H of the 4-oxo tautomer.[1] Confirms "dihydro" structure.[1]
H-2 8.80 – 8.95Singlet1H-Diagnostic: Highly deshielded due to adj.[1] N and C-COOH.
H-5 7.90 – 8.00Singlet (d*)1HJ ~1-2Peri-position to C=O (deshielding zone).[1] *Meta coupling to H7 possible.[1]
H-8 7.60 – 7.70Doublet1HJ ~8.5Ortho coupling to H7.
H-7 7.50 – 7.60DD or D1HJ ~8.5, 2.0Ortho to H8, meta to H5.
6-CH3 2.40 – 2.48Singlet3H-Methyl group attached to aromatic ring.[1]

Interpretation Notes:

  • The H-2 Singlet: The sharp singlet around 8.9 ppm is the "fingerprint" of the quinoline-3-carboxylic acid core.[1] If this signal is split or shifted significantly upfield (<8.0 ppm), suspect decarboxylation (loss of C3-COOH).[1]

  • Coupling Patterns: The 6-methyl substitution breaks the contiguous aromatic spin system.[1] H5 appears as a singlet (or fine doublet) because its ortho neighbor (C6) is substituted.[1] H7 and H8 form an AB (or AX) system.[1]

13C NMR Analysis

Reference: DMSO-d6 septet center at 39.52 ppm.[1]

The carbon spectrum is critical for confirming the oxidation state of C4 and the presence of the carboxylic acid.

Table 2: 13C NMR Chemical Shift Assignments
Carbon TypeShift (δ, ppm)AssignmentStructural Insight
Ketone C=O 176.0 – 178.0C-4Typical for 4-quinolones.[1] (Enol C-OH would be ~160-165).[1]
Acid C=O 166.0 – 168.0C-3-COOHCarboxylic acid carbonyl.[1]
Aromatic CH 146.0 – 148.0C-2Deshielded by adjacent Nitrogen.[1]
Quaternary 138.0 – 140.0C-8aBridgehead carbon.[1]
Quaternary 134.0 – 136.0C-6Ipso carbon (attached to Methyl).[1]
Aromatic CH 125.0 – 132.0C-7, C-5, C-8Aromatic ring carbons.[1]
Quaternary 124.0 – 126.0C-4aBridgehead carbon.[1]
Quaternary 106.0 – 108.0C-3Alpha to both carbonyls (shielded by resonance).[1]
Aliphatic 20.5 – 21.56-CH3Methyl carbon.[1]

Advanced Validation: 2D NMR Workflow

For regulatory submissions or unknown identification, 1D NMR is insufficient.[1] The following workflow utilizes 2D correlations to map the connectivity explicitly.

NMR_Workflow Sample Crude Sample (Gould-Jacobs Product) H1 1H NMR (1D) Check Purity & H-2 Signal Sample->H1 HSQC HSQC (2D) Correlate Protons to Carbons H1->HSQC Assign CH/CH3 HMBC HMBC (2D) Long-range Connectivity HSQC->HMBC Link Quaternary C Result Structural Confirmation: 4-Oxo Tautomer HMBC->Result Verify C4=O & C3-COOH

Figure 2: Step-by-step validation workflow. HMBC is the definitive experiment to connect the H-2 and H-5 protons to the C-4 carbonyl.[1]

Key HMBC Correlations (Long Range):
  • H-2 to C-4 (177 ppm): Confirms the quinolone core.[1]

  • H-2 to COOH (167 ppm): Confirms the position of the carboxylic acid at C3.[1]

  • 6-Me to C-6, C-5, C-7: Unambiguously places the methyl group at position 6.[1]

Troubleshooting & Common Impurities

  • Missing COOH/NH Signals: If the sample is "wet" (contains H2O), these broad signals exchange rapidly with water and disappear into the baseline. Solution: Dry the sample or add a single pellet of activated molecular sieves to the NMR tube 1 hour prior to acquisition.

  • Impurity - Decarboxylated Product: A signal at ~6.0 ppm (doublet) in the 1H NMR indicates the formation of 4-hydroxy-6-methylquinoline (loss of COOH), often caused by overheating during synthesis.[1]

  • Impurity - Uncyclized Intermediate: Presence of ethyl quartets (~4.1 ppm) and triplets (~1.2 ppm) suggests incomplete Gould-Jacobs cyclization (residual EMME derivative).[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link[1]

  • Bio-Rad Laboratories. (2025).[1] 4-oxo-1,4-dihydroquinoline-3-carboxylic acid NMR Data. SpectraBase.[1] Link[1]

  • ChemicalBook. (2025).[1] 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Product Characterization. Link

  • Organic Chemistry Data. (2025). 1H NMR Chemical Shifts of Heterocycles and Solvents. Link

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Structural Analog Data).[1] Link[1]

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with practical method development strategies for 4-Hydroxy-6-methylquinoline-3-carboxylic acid .

Executive Summary

4-Hydroxy-6-methylquinoline-3-carboxylic acid (HMQCA) is a critical pharmacophore and synthetic intermediate in the development of fluoroquinolone antibiotics and pyranoquinoline alkaloids.[1] Its analysis is often complicated by keto-enol tautomerism (4-hydroxy vs. 4-oxo) and amphoteric solubility properties.[1]

This guide provides a validated structural elucidation workflow using ESI-MS/MS. We detail the fragmentation mechanisms—specifically the competition between decarboxylation and dehydration pathways—and provide a robust LC-MS protocol for its quantification and identification in complex matrices.

Chemical Context & Properties

Before MS analysis, understanding the physicochemical behavior of the analyte is crucial for ionization optimization.

  • IUPAC Name: 4-Hydroxy-6-methylquinoline-3-carboxylic acid[1]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 203.0582 Da

  • Tautomerism: Exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo-1,4-dihydro).[1] In the gas phase and polar solvents, the 4-oxo tautomer often predominates, influencing fragmentation via the "quinolone" core stability.

Experimental Protocol

Sample Preparation[1][2]
  • Standard Stock: Dissolve 1 mg HMQCA in 1 mL DMSO (due to limited solubility in pure water/methanol).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Matrix Considerations: For biological matrices (plasma/microsomes), perform protein precipitation with cold Acetonitrile (1:3 v/v) followed by centrifugation at 10,000 x g.

Liquid Chromatography (LC) Conditions

The amphoteric nature (basic nitrogen, acidic carboxyl) requires pH control to ensure peak shape.

ParameterSettingRationale
Column C18 (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µmHigh retention for polar/amphoteric compounds.[1]
Mobile Phase A Water + 0.1% Formic AcidLow pH ensures protonation of the quinoline nitrogen (

).[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent promotes ESI desolvation.[1]
Flow Rate 0.3 mL/minOptimal for ESI sensitivity.[1]
Gradient 0-1 min: 5% B; 1-8 min: 5%

95% B; 8-10 min: 95% B.
Shallow gradient to separate potential isomers.[1]
Mass Spectrometry (MS) Parameters
  • Ionization: Electrospray Ionization (ESI)[2][3][4][5]

  • Polarity: Positive (

    
    ) is preferred for structural elucidation due to richer fragmentation; Negative (
    
    
    
    ) is preferred for sensitivity in quantitative assays.
ParameterPositive Mode (

)
Negative Mode (

)
Capillary Voltage 3.5 kV2.8 kV
Cone Voltage 30 V25 V
Source Temp 150°C150°C
Desolvation Temp 400°C400°C
Collision Energy Ramp 15-35 eVRamp 10-30 eV

Fragmentation Mechanism & Results[2][3][4][6][7][8][9][10][11]

Positive Mode Fragmentation ( )

The protonated molecule


 (m/z 204) is stable due to resonance stabilization across the quinoline ring. Upon Collision-Induced Dissociation (CID), two competitive primary pathways emerge:
  • Pathway A: Decarboxylation (Dominant)

    • Mechanism: Elimination of

      
       from the 3-carboxyl group.
      
    • Transition:

      
       (
      
      
      
      44 Da).
    • Structure: The resulting ion is the protonated 4-hydroxy-6-methylquinoline (or 4-oxo tautomer).[1]

    • Secondary Fragments: The m/z 160 ion further fragments via loss of

      
       (-28 Da) to m/z 132 (ring contraction) or loss of 
      
      
      
      (-27 Da) to m/z 133.
  • Pathway B: Dehydration (Acylium Ion Formation)

    • Mechanism: An "ortho-effect" interaction between the 4-keto/hydroxyl oxygen and the 3-carboxyl proton leads to water loss.[1]

    • Transition:

      
       (
      
      
      
      18 Da).
    • Significance: This peak is diagnostic for the proximity of the OH and COOH groups (3,4-substitution pattern).

Negative Mode Fragmentation ( )
  • Primary Fragment:

    
     (
    
    
    
    ).
  • Mechanism: Simple decarboxylation driven by the stability of the resulting phenoxide-like anion on the quinoline ring.

Visualized Fragmentation Pathways

The following diagram illustrates the mechanistic flow of the fragmentation analysis.

G cluster_0 Precursor Ion cluster_1 Primary Product Ions cluster_2 Secondary Product Ions Parent [M+H]+ m/z 204.06 (Protonated Parent) Frag_186 [M+H - H2O]+ m/z 186.05 (Acylium Ion) Parent->Frag_186 - H2O (18 Da) Ortho Effect Frag_160 [M+H - CO2]+ m/z 160.07 (Decarboxylated Core) Parent->Frag_160 - CO2 (44 Da) Major Pathway Frag_132 m/z 132 (Loss of CO) Frag_160->Frag_132 - CO (28 Da) Frag_133 m/z 133 (Loss of HCN) Frag_160->Frag_133 - HCN (27 Da)

Caption: ESI(+) Fragmentation Tree for 4-Hydroxy-6-methylquinoline-3-carboxylic acid showing primary competitive pathways.

Diagnostic Interpretation Guide

When analyzing unknown samples or impurities, use this logic gate to confirm identity:

  • Check Parent Mass: Does the spectrum show

    
     (Pos) or 
    
    
    
    (Neg)?
  • Verify Neutral Losses:

    • Is there a strong

      
       peak? (Confirms Carboxylic Acid).[6][7][8][9]
      
    • Is there a

      
       peak? (Confirms OH/COOH proximity).
      
  • Check Core Stability: If the

    
     peak is highly stable and requires high CE (>35 eV) to fragment further, it confirms the aromatic quinoline core.
    
Summary of Key Ions
m/z (ESI+)IdentityMechanismRelative Abundance (Est.)
204

Protonated Molecule100% (Low CE)
186

Dehydration (Ortho-effect)20-40%
160

Decarboxylation80-100% (Med CE)
132

Ring Contraction<10%

References

  • Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.
  • Heiger, D. N. (2000). Interpretation of Mass Spectra of Quinolone Antibiotics. Agilent Technologies Application Note.

  • Holčapek, M., et al. (2010). "Fragmentation behavior of quinoline-3-carboxylic acids in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8).
  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for rearrangement mechanisms like the ortho-effect).

Sources

Application Notes and Protocols for 4-Hydroxy-6-methylquinoline-3-carboxylic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Quinoline-Based Fluorophore

For researchers, scientists, and professionals in drug development, the quest for sensitive and selective analytical tools is perpetual. In this context, fluorescent probes have emerged as indispensable instruments for elucidating complex biological processes and quantifying analytes of interest. Quinoline derivatives, a class of heterocyclic compounds, have garnered significant attention for their inherent fluorescent properties and their capacity to act as versatile scaffolds in the design of chemosensors.[1] This guide focuses on a promising member of this family: 4-Hydroxy-6-methylquinoline-3-carboxylic acid .

This compound possesses a unique molecular architecture, incorporating a hydroxyl group and a carboxylic acid moiety on the quinoline core. These functional groups not only influence its photophysical properties but also provide strategic points for coordination with various analytes, particularly metal ions.[2] The rigid, planar structure of the quinoline ring system contributes to its fluorescence, making it an attractive candidate for the development of "turn-on" or "turn-off" fluorescent sensors. This application note provides a comprehensive overview of the principles, protocols, and potential applications of 4-Hydroxy-6-methylquinoline-3-carboxylic acid as a fluorescent probe, offering a foundational guide for its implementation in diverse research settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Hydroxy-6-methylquinoline-3-carboxylic acid is paramount for its effective application as a fluorescent probe. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃[3]
Molecular Weight 203.19 g/mol
Appearance Off-white to light yellow solid[3]
Melting Point 272-278 °C[3]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.

Principle of Detection: A Mechanistic Overview

The utility of 4-Hydroxy-6-methylquinoline-3-carboxylic acid as a fluorescent probe is rooted in its ability to exhibit changes in its fluorescence emission upon interaction with a specific analyte. While the precise mechanism is analyte-dependent, a common mode of action for quinoline-based sensors is fluorescence quenching or enhancement upon coordination with metal ions.[4][5]

A plausible mechanism for the detection of a metal ion, such as Fe(III), is through a process known as chelation-enhanced fluorescence quenching (CHEQ) . In its free state, the 4-Hydroxy-6-methylquinoline-3-carboxylic acid molecule exhibits fluorescence. Upon the introduction of certain metal ions, the hydroxyl and carboxylic acid groups can act as a bidentate chelating agent, forming a stable complex with the metal ion. This complexation can induce a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease, or "quenching," of the fluorescence intensity. The degree of quenching is proportional to the concentration of the metal ion, forming the basis for quantitative analysis.

Probe 4-Hydroxy-6-methylquinoline-3-carboxylic acid (Fluorescent) Complex Probe-Metal Ion Complex (Quenched Fluorescence) Probe->Complex + Analyte Emission Fluorescence Emission Probe->Emission Analyte Metal Ion (e.g., Fe³⁺) (Non-fluorescent) Analyte->Complex NoEmission Non-radiative Decay Complex->NoEmission Excitation Excitation (Light Energy) Excitation->Probe Excitation->Complex

Caption: Proposed mechanism of fluorescence quenching.

Experimental Protocols

The following protocols provide a general framework for utilizing 4-Hydroxy-6-methylquinoline-3-carboxylic acid as a fluorescent probe for the detection of metal ions. It is crucial to note that optimal conditions, such as pH, solvent, and incubation time, may vary depending on the specific analyte and experimental setup.

Materials and Reagents
  • 4-Hydroxy-6-methylquinoline-3-carboxylic acid (Probe)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

  • Buffer solution (e.g., Tris-HCl, HEPES)

  • Stock solution of the target metal ion (e.g., FeCl₃)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Preparation of Stock Solutions
  • Probe Stock Solution (1 mM): Dissolve an appropriate amount of 4-Hydroxy-6-methylquinoline-3-carboxylic acid in DMSO to prepare a 1 mM stock solution. Store this solution in the dark at 4°C.

  • Analyte Stock Solution (10 mM): Prepare a 10 mM stock solution of the target metal ion by dissolving the corresponding salt in deionized water.

  • Working Solutions: Prepare fresh working solutions of the probe and analyte by diluting the stock solutions in the chosen buffer.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solution (e.g., 1 mM in DMSO) Dilute_Probe Prepare Probe Working Solution (e.g., 10 µM in Buffer) Prep_Probe->Dilute_Probe Prep_Analyte Prepare Analyte Stock Solution (e.g., 10 mM in H₂O) Titration Add Increasing Concentrations of Analyte to Probe Solution Prep_Analyte->Titration Prep_Buffer Prepare Buffer Solution (e.g., Tris-HCl, pH 7.4) Prep_Buffer->Dilute_Probe Dilute_Probe->Titration Incubate Incubate at Room Temperature (e.g., 15 minutes) Titration->Incubate Measure Measure Fluorescence Spectra (Excitation at ~350 nm, Emission at ~450 nm) Incubate->Measure Plot Plot Fluorescence Intensity vs. Analyte Concentration Measure->Plot Calculate Determine Limit of Detection (LOD) Plot->Calculate

Sources

Application Note: 4-Hydroxy-6-methylquinoline-3-carboxylic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 4-Hydroxy-6-methylquinoline-3-carboxylic acid (HMQCA) as a reference scaffold and fragment lead in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors.

HMQCA represents a privileged pharmacophore in medicinal chemistry. Its 4-hydroxy-3-carboxylic acid motif mimics the acidic functionality of Brequinar , a potent DHODH inhibitor, allowing it to chelate active site residues and block the ubiquinone-binding tunnel. This inhibition halts de novo pyrimidine biosynthesis, making HMQCA derivatives critical candidates for anticancer (AML, solid tumors), antiviral (broad-spectrum), and immunosuppressive therapies.

This document provides a validated DCIP-Coupled Colorimetric Assay protocol to quantify the inhibitory potency (IC50) of HMQCA and its derivatives, ensuring reproducible data for Structure-Activity Relationship (SAR) profiling.

Compound Properties & Handling

Physicochemical Profile

HMQCA is an amphoteric molecule with low aqueous solubility at neutral pH. Proper solubilization is critical to prevent microprecipitation during the assay, which causes false negatives (loss of potency) or false positives (light scattering).

PropertySpecification
Molecular Weight 203.19 g/mol
Appearance Off-white to pale yellow solid
pKa (Predicted) ~3.5 (Carboxylic acid), ~11.0 (Phenolic OH)
Solubility (DMSO) ~30 mg/mL (Excellent)
Solubility (PBS pH 7.2) < 0.1 mg/mL (Poor)
Storage -20°C (Solid), Protect from light
Preparation of Stock Solutions

Critical Step: Do not attempt to dissolve directly in aqueous buffer.

  • Primary Stock (100 mM): Dissolve solid HMQCA in 100% DMSO. Vortex until the solution is completely clear.

  • Working Stock (1 mM): Dilute the Primary Stock 1:100 into the Assay Buffer (see Section 4.1) immediately prior to use.

    • Note: If precipitation occurs upon dilution, add 0.01% Triton X-100 to the buffer to stabilize the suspension.

Mechanism of Action: DHODH Inhibition[1]

DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate (DHO) to orotate. This reaction is coupled to the reduction of Ubiquinone (CoQ) to Ubiquinol (CoQH2).

Inhibition Mode: HMQCA acts as a competitive inhibitor with respect to Ubiquinone.

  • The Carboxylic Acid (C3) forms a salt bridge with Arg136 in the ubiquinone-binding tunnel.

  • The 6-Methyl group provides hydrophobic interaction with non-polar residues (e.g., Val, Leu) lining the tunnel.

  • This blockade prevents CoQ from accepting electrons from the FMN cofactor, stalling the catalytic cycle.

Figure 1: DHODH Enzymatic Pathway & Inhibition Logic[1]

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (FMN Cofactor) DHO->DHODH Oxidation Orotate Orotate (Product) DHODH->Orotate QH2 Ubiquinol (CoQH2) DHODH->QH2 Q Ubiquinone (CoQ) Q->DHODH Electron Acceptor DCIP_Ox DCIP (Blue) Abs @ 600nm QH2->DCIP_Ox Coupled Reduction DCIP_Red DCIP (Colorless) Reduced DCIP_Ox->DCIP_Red Loss of Signal Inhibitor HMQCA (Inhibitor) Inhibitor->DHODH Blocks Q Site (Arg136 Binding)

Caption: Schematic of the DHODH reaction coupled to DCIP reduction. HMQCA competes with Ubiquinone (Q) for the hydrophobic tunnel, preventing electron transfer and halting the colorimetric change.

Protocol: DCIP-Coupled DHODH Inhibition Assay

This assay measures the decrease in absorbance at 600 nm as the blue electron acceptor DCIP (2,6-dichlorophenolindophenol) is reduced to its colorless form. The rate of absorbance decrease is proportional to DHODH activity.

Reagents & Buffers[2][3]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrate Solution: 1 mM L-Dihydroorotate (DHO).

  • Cofactor Solution: 100 µM Decylubiquinone (CoQ10 analog, more soluble).

  • Reporter Dye: 2.5 mM DCIP (dissolved in water, filter sterilized).

  • Enzyme: Recombinant Human DHODH (approx. 20-50 nM final concentration).

Experimental Workflow

Step 1: Plate Setup Use a clear, flat-bottom 96-well plate.

  • Blank Wells: Add 100 µL Assay Buffer (No Enzyme).

  • Control Wells (0% Inhibition): Add Enzyme + DMSO vehicle (1% final).

  • Test Wells: Add Enzyme + HMQCA (Series dilution: 0.1 µM to 100 µM).

Step 2: Pre-Incubation Incubate the plate for 10 minutes at 25°C . This allows HMQCA to equilibrate with the enzyme and bind to the ubiquinone tunnel before the reaction starts.

Step 3: Reaction Initiation Prepare a Master Mix containing:

  • Substrate (DHO)[1][2][3][4][5]

  • Cofactor (Decylubiquinone)

  • Reporter (DCIP)

Add 50 µL of Master Mix to all wells simultaneously using a multichannel pipette.

Step 4: Kinetic Measurement Immediately place the plate in a microplate reader.

  • Mode: Kinetic

  • Wavelength: 600 nm

  • Duration: 20 minutes

  • Interval: 30 seconds

  • Shake: 5 seconds before first read.

Figure 2: Assay Workflow Diagram

Assay_Workflow Start Start: 96-Well Plate Setup Step1 Add Enzyme + Buffer (50 µL) Start->Step1 Step2 Add HMQCA Inhibitor (Dilution Series in DMSO) Step1->Step2 Step3 Incubate 10 min @ 25°C (Equilibration) Step2->Step3 Step4 Add Master Mix (DHO + CoQ + DCIP) Step3->Step4 Step5 Measure Absorbance @ 600nm (Kinetic Read: 20 mins) Step4->Step5

Caption: Step-by-step workflow for the high-throughput screening of HMQCA derivatives against DHODH.

Data Analysis & Validation

Calculating Reaction Velocity (V)
  • Plot Absorbance (600 nm) vs. Time (min) for each well.

  • Select the linear portion of the curve (typically 2–10 minutes).

  • Calculate the slope (

    
    ). This is the Reaction Velocity (
    
    
    
    ).
Determining IC50

Calculate the Percent Inhibition for each concentration:



Fit the data to a 4-Parameter Logistic (4PL) Model using GraphPad Prism or similar software:



Expected Results
  • HMQCA (Parent): Expect modest inhibition (IC50 in low µM range, e.g., 5–50 µM). It serves as a fragment lead.

  • Optimized Analogs: Derivatives with extended lipophilic groups at the 6- or 7-position (e.g., biphenyl groups) typically achieve nM potency (IC50 < 50 nM).

Troubleshooting

IssueProbable CauseSolution
Precipitation in Wells HMQCA concentration > solubility limit.Do not exceed 100 µM in assay. Ensure DMSO < 2% final.
High Background Signal DCIP auto-reduction or degradation.Prepare DCIP fresh and protect from light.
Non-Linear Kinetics Enzyme concentration too high.Dilute enzyme until the control reaction is linear for >15 mins.
Fluorescence Interference Quinolines can be fluorescent.The DCIP assay is colorimetric (Absorbance), avoiding this interference.

References

  • Structural Basis of DHODH Inhibition

    • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
    • Source:Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Assay Methodology

    • Title: A high-throughput colorimetric assay for screening of dihydroorot
    • Source:Analytical Biochemistry, 2010.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 4-Hydroxy-6-methylquinoline-3-carboxylic acid Product Information.[6][7]

    • Source:ChemicalBook / Sigma-Aldrich D
  • Therapeutic Context

    • Title: DHODH inhibitors: A novel therapeutic approach for the tre
    • Source:Journal of Hem
    • URL:[Link]

Sources

Technical Guide: Synthesis & Screening of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 4-hydroxy-6-methylquinoline-3-carboxylic acid scaffold (often existing as its 4-oxo-1,4-dihydro tautomer) represents a "privileged structure" in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal template for developing inhibitors of type II topoisomerases (DNA gyrase/topoisomerase IV) in bacteria and specific kinases or dehydrogenases (e.g., DHODH) in oncology.

This Application Note provides a validated workflow for the gram-scale synthesis of this core scaffold via the Gould-Jacobs reaction , followed by a protocol for generating a diversity-oriented library of amide derivatives for biological screening.

Key Mechanistic Insights
  • Regioselectivity: The use of p-toluidine (4-methylaniline) as the starting material directs the thermal cyclization to the ortho position, exclusively yielding the 6-methyl isomer without the formation of regioisomeric mixtures common with meta-substituted anilines.

  • Tautomerism: While nomenclature often refers to the "4-hydroxy" form, the compound predominantly exists as the 4-quinolone (4-oxo) tautomer in solution and solid state. This feature is critical for binding interactions within the active sites of target enzymes.

Chemical Synthesis Protocols

Core Scaffold Synthesis (Gould-Jacobs Route)[1]

The synthesis proceeds in three distinct stages: condensation, cyclization, and hydrolysis.[1]

Reagents Required:

  • p-Toluidine (4-Methylaniline) [CAS: 106-49-0]

  • Diethyl ethoxymethylenemalonate (EMME) [CAS: 87-13-8]

  • Diphenyl ether (Dowtherm A) or Diphenyl/Diphenyl ether eutectic mixture.

  • Sodium Hydroxide (NaOH), Ethanol (EtOH), Hydrochloric Acid (HCl).

Step 1: Condensation (Enamine Formation)
  • Charge a round-bottom flask with p-toluidine (10.7 g, 100 mmol) and EMME (21.6 g, 100 mmol).

  • Heat the neat mixture to 110–120 °C for 2 hours.

  • Observation: Ethanol is evolved as a byproduct. Use a short-path distillation head to remove ethanol continuously, driving the equilibrium forward.

  • QC Check: Solidification of the reaction mixture upon cooling indicates formation of the enamine intermediate (Diethyl 2-(((4-methylphenyl)amino)methylene)malonate).

  • Recrystallize from hexane/ethanol if high purity is required, though crude is often sufficient for the next step.

Step 2: Thermal Cyclization (Critical Step)
  • Safety Warning: This step requires temperatures ~250 °C. Use a heating mantle with sand bath or high-temp oil. Ensure the setup is essentially dry.

  • Heat Diphenyl ether (50 mL) to 250 °C (reflux).

  • Add the enamine intermediate (from Step 1) portion-wise or as a warm solution in minimal diphenyl ether to the boiling solvent.

    • Why: Rapid addition to high heat favors the kinetic cyclization over polymerization.

  • Maintain reflux for 45–60 minutes.

  • Allow the mixture to cool to room temperature. The product, Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate , typically precipitates as a solid.

  • Filter the precipitate and wash copiously with hexane or diethyl ether to remove the high-boiling solvent.

Step 3: Hydrolysis to Free Acid
  • Suspend the ester (5 g) in 10% NaOH (aq) (50 mL) and Ethanol (20 mL).

  • Reflux for 2–4 hours until the solid dissolves and TLC indicates consumption of the ester.

  • Cool to room temperature and filter any insoluble impurities.

  • Acidify the filtrate with 6M HCl to pH 1–2.

  • Collect the white/off-white precipitate by filtration, wash with water, and dry in a vacuum oven at 60 °C.

    • Yield Target: >85% over 3 steps.

    • Product: 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

Derivatization: Amide Library Generation

To screen for biological activity, the C3-carboxylic acid is derivatized with various amines.

Method A: Acid Chloride Route (Robust)

  • Suspend the carboxylic acid (1 equiv) in dry Thionyl Chloride (SOCl₂) (excess, 10 equiv).

  • Reflux for 2 hours (system turns clear). Evaporate excess SOCl₂ under vacuum.

  • Dissolve the resulting acid chloride in dry DCM or DMF.

  • Add the appropriate Amine (1.1 equiv) and Triethylamine (2 equiv) at 0 °C.

  • Stir at RT for 4 hours. Quench with water, extract, and purify.[2][3]

Method B: Coupling Agent Route (Mild)

  • Dissolve acid (1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 min.

  • Add Amine (1.1 equiv). Stir 12–16h at RT.

  • Precipitate product by adding water.[2]

Visualization: Synthetic Workflow

The following diagram illustrates the chemical pathway and critical decision points.

SynthesisWorkflow Start p-Toluidine (Start) Enamine Enamine Intermediate Start->Enamine 110°C, -EtOH EMME EMME (Reagent) EMME->Enamine Cyclization Thermal Cyclization (250°C, Ph2O) Enamine->Cyclization Kinetic Control Ester Ethyl Ester Derivative Cyclization->Ester Precipitation Hydrolysis Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Acid 4-OH-6-Me-Quinoline -3-COOH (Core) Hydrolysis->Acid Acidification Deriv Derivatization (Amide Coupling) Acid->Deriv SOCl2 or HATU Library Screening Library Deriv->Library

Figure 1: Step-wise synthesis of the 6-methylquinoline core via the Gould-Jacobs reaction.

Biological Screening Protocols

Once the library is synthesized, compounds should undergo a tiered screening process.

Tier 1: Antibacterial Screening (MIC Determination)

This protocol follows CLSI guidelines for broth microdilution.

Target Organisms: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa.

  • Stock Prep: Dissolve compounds in 100% DMSO to 10 mg/mL.

  • Plate Setup: Use 96-well sterile flat-bottom plates.

    • Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100.

  • Inoculation: Add 5 µL of diluted bacteria to each well. Final volume ~105 µL.

  • Incubation: 37 °C for 16–20 hours (aerobic).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

    • Validation: Use Ciprofloxacin as a positive control.

Tier 2: Cytotoxicity Profiling (MTT Assay)

To ensure the antibacterial hits are not merely general toxins, screen against a mammalian cell line (e.g., HEK293 or HepG2).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compounds at fixed concentrations (e.g., 10 µM and 50 µM).

  • Incubation: 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

    • Selectivity Index (SI): Calculate SI = CC50 (mammalian) / MIC (bacteria). Target SI > 10.

Visualization: Screening Logic

The following decision tree outlines the logic for advancing compounds from synthesis to lead identification.

ScreeningLogic Library Compound Library (n > 20) PrimaryScreen Primary Screen (Single Dose: 50 µM) Library->PrimaryScreen Hit Hit Identification (>80% Inhibition) PrimaryScreen->Hit Active Drop1 Discard Inactive PrimaryScreen->Drop1 Inactive MIC Dose Response (MIC Determination) Hit->MIC Tox Cytotoxicity (MTT / HEK293) Hit->Tox Lead Lead Candidate (SI > 10) MIC->Lead Low MIC (<1 µg/mL) Tox->Lead Low Tox (CC50 > 50 µM)

Figure 2: Decision tree for biological evaluation of quinoline derivatives.

Data Reporting Template

When recording results, normalize data into the following format to facilitate Structure-Activity Relationship (SAR) analysis.

Compound IDR-Group (Amine)Yield (%)MIC (E. coli) µg/mLMIC (S. aureus) µg/mLCC50 (HEK293) µMSI (Selectivity)
QM-01 -NH-Ph (Aniline)82%6432>100>3
QM-02 -NH-Bn (Benzyl)78%164>100>25
QM-03 -NH-(CH₂)₂-OH65%>64>64>100N/A
Ref CiprofloxacinN/A0.0150.25>100>400

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Khedkar, V., et al. (2021).[4] Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry. Link

  • Hajimahdi, Z., et al. (2016). Design, synthesis and biological evaluation of 4-hydroxyquinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors. Medicinal Chemistry Research. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria that Grow Aerobically. Link

  • National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid (HMQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HMQCA-PUR-001 Subject: Troubleshooting Solubility, Decarboxylation, and Impurity Removal Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Brick Dust" Paradox

Welcome to the technical guide for handling 4-Hydroxy-6-methylquinoline-3-carboxylic acid. If you are accessing this module, you are likely encountering the "Brick Dust" paradox: a molecule that is stubbornly insoluble in most organic solvents yet chemically fragile enough to degrade (decarboxylate) if you force the temperature too high.

This compound acts as a zwitterion. Its purification cannot rely on standard silica chromatography due to severe tailing and solubility issues. Instead, we must utilize its amphoteric nature—switching between its water-soluble salt forms and its insoluble free-acid state—to achieve high purity.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are removing. In the standard Gould-Jacobs synthesis, three specific impurity classes compromise the final API (Active Pharmaceutical Ingredient) quality.

Impurity TypeOriginChemical BehaviorRemoval Strategy
The "Tars" (Oligomers) Thermal polymerization during the high-temp cyclization (

).
Highly lipophilic, often black/dark brown. Insoluble in water.Filtration: They remain solid when the product is dissolved in base.
Decarboxylated By-product Thermal degradation of HMQCA at

or prolonged acidic reflux.
4-Hydroxy-6-methylquinoline. Lacks the acidic moiety.pH Switching: It is less acidic than HMQCA. It will not dissolve as readily in weak bicarbonate bases or remains in solution during specific pH cuts.
Unreacted Intermediates Incomplete cyclization of the enamine precursor.Non-ionic or weakly basic.Solvent Wash: Soluble in alcohols (EtOH/MeOH) where HMQCA is insoluble.

Module 2: The "Acid-Base Switch" Protocol

This is the industry-standard method for purifying quinoline-3-carboxylic acids. It relies on the acidity of the carboxylic group (


) and the phenol-like character of the 4-hydroxyl group.
Step-by-Step Methodology

1. Dissolution (The Basic Switch)

  • Suspend the crude brown solid in 2M NaOH (10 mL per gram of crude).

  • Mechanism:[1][2][3] This deprotonates the carboxylic acid (forming

    
    ) and the 4-hydroxyl group, creating a highly water-soluble disodium salt.
    
  • Critical Check: If solids remain, these are likely tars or inorganic salts.

2. Adsorption (De-colorization)

  • Add Activated Carbon (10-20 wt% relative to crude mass) to the basic solution.

  • Stir at

    
     for 30 minutes.
    
  • Filter hot through a Celite pad. The filtrate should be clear yellow/amber, not opaque black.

3. Precipitation (The Acidic Switch)

  • Cool the filtrate to room temperature.[4]

  • Slowly add 3M HCl dropwise with vigorous stirring.

  • Target: Acidify to pH 3–4 .

  • Warning: Do NOT drop to pH 0–1 immediately. If the pH is too low, the quinoline nitrogen protonates, forming a soluble hydrochloride salt (

    
    ), causing the product to redissolve and yield to drop.
    

4. The Wash (Polishing)

  • Filter the white/off-white precipitate.

  • Wash the cake 2x with water (removes NaCl).

  • Wash the cake 1x with cold Ethanol or Acetone .

  • Mechanism:[1][2][3] The decarboxylated impurity and unreacted starting materials are often soluble in organic solvents, whereas the zwitterionic HMQCA is not.

Visual Workflow (DOT Diagram)

PurificationWorkflow Crude Crude HMQCA (Dark Brown Solid) NaOH Add 2M NaOH Heat to 50°C Crude->NaOH Solution Alkaline Solution (Disodium Salt) NaOH->Solution Carbon Add Activated Carbon Filter through Celite Solution->Carbon Filtrate Clear Amber Filtrate Carbon->Filtrate Waste Solid Waste: Tars & Carbon Carbon->Waste Insolubles Acidify Acidify with HCl to pH 3.5 Filtrate->Acidify Precipitate Precipitate Forms (Free Acid) Acidify->Precipitate Wash Wash: H2O then Cold EtOH Precipitate->Wash Final Pure HMQCA (Off-White Solid) Wash->Final

Caption: Figure 1. The Acid-Base Switch purification workflow for isolating HMQCA from crude reaction mixtures.

Module 3: Troubleshooting & FAQs

Q1: My product is precipitating, but it is still grey/brown. How do I fix this?

Diagnosis: Inefficient removal of polymeric tars. Solution:

  • Double Carbon Treatment: Repeat the dissolution in NaOH and treat with fresh activated carbon. Ensure you are heating to

    
     during the carbon step to maximize adsorption kinetics.
    
  • Celite Quality: Ensure your filtration pad is tightly packed. Fine carbon particles passing through will contaminate the final solid.

Q2: I acidified the solution, but no precipitate formed (or yield is very low).

Diagnosis: "Overshoot" of the Isoelectric Point. Explanation: HMQCA is amphoteric.

  • pH > 10: Soluble (Anionic species).

  • pH < 1: Soluble (Cationic species, protonated Nitrogen).

  • pH 3–4: Insoluble (Neutral Zwitterion). Fix: Back-titrate with dilute NaOH until the pH returns to 3–4. The solid should crash out immediately.

Q3: NMR shows a peak at ~6.0 ppm (proton) and missing carboxyl carbon. What happened?

Diagnosis: Thermal Decarboxylation. Root Cause: You likely heated the free acid form above


 or refluxed it in high-boiling acidic solvents.
Prevention: 
  • Never dry the acidic form in an oven

    
    .
    
  • Perform the ester hydrolysis step (if applicable) at moderate temperatures (

    
    ).
    
Q4: Can I recrystallize instead of using acid-base precipitation?

Answer: Yes, but it is difficult.

  • Standard Solvents: It is insoluble in Hexane, DCM, and cold Ethanol.

  • Recommended Solvent: Glacial Acetic Acid or DMF .

    • Protocol: Dissolve in boiling glacial acetic acid. Cool slowly. The crystals formed are usually highly pure.

    • Drawback: Removing trace acetic acid/DMF requires prolonged vacuum drying.

Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Start Problem Encountered Color Issue: Dark Color Start->Color Yield Issue: Low Yield Start->Yield Purity Issue: Impure NMR Start->Purity CarbonQ Did you use Activated Carbon? Color->CarbonQ pHCheck Check pH of Filtrate Yield->pHCheck Decarb Missing COOH peak? Purity->Decarb CarbonYes Check Filtration (Celite breakthrough) CarbonQ->CarbonYes Yes CarbonNo Re-dissolve in Base Add Carbon CarbonQ->CarbonNo No TooLow pH < 1? Add NaOH to pH 3-4 pHCheck->TooLow TooHigh pH > 7? Add HCl to pH 3-4 pHCheck->TooHigh TempControl Reduce Drying Temp Avoid Boiling Acid Decarb->TempControl Yes WashMore Impurity is Starting Material? Wash with hot EtOH Decarb->WashMore No

Caption: Figure 2. Decision logic for diagnosing purity and yield failures.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid Product Specification.Link

  • Schroetter, E., et al. (1977).[5] Coccidiostatically active 4-hydroxy-7-aminomethyl-6-ethylquinoline-3-carboxylic acid ethyl esters.[5] Pharmazie.[5][6] (Foundational text on quinoline-3-carboxylic acid derivatives purification).

  • Google Patents. (2001). US6194493B1: 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. (Details the activated carbon purification method). Link

  • ChemicalBook. (2025). 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Properties and Synthesis.Link

Sources

removing unreacted isatin from Pfitzinger reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 2 Technical Support resource. It assumes the user is familiar with basic organic synthesis but requires specific, actionable solutions for the Pfitzinger reaction workup.

Topic: Removal of Unreacted Isatin from Cinchoninic Acid Derivatives

Case ID: PXZ-ISO-001 Status: Active Severity: High (Impurity affects downstream biological assays) Applicable To: Synthesis of 2-substituted quinoline-4-carboxylic acids via Pfitzinger condensation.

The Core Problem: Why Isatin Persists

In the Pfitzinger reaction, isatin is often used in slight excess or fails to react completely due to steric hindrance in the ketone partner. The challenge lies in the "chameleon" nature of isatin:

  • In Strong Base (Reaction Conditions): Isatin ring-opens to the isatinate anion (soluble).

  • In Acid (Workup Conditions): Isatinate rapidly cyclizes back to isatin (insoluble/precipitate).[1]

Because your product (quinoline-4-carboxylic acid) also precipitates upon acidification, isatin co-precipitates, often contaminating the product with a stubborn orange/red hue.

Primary Protocol: The Bicarbonate Switch (Gold Standard)

Mechanism: This method exploits the


 between the product and the impurity.
  • Product (Cinchoninic Acid): Contains a carboxylic acid group (

    
    ). Soluble  in saturated sodium bicarbonate (
    
    
    
    ).
  • Impurity (Isatin): Contains an amide/lactam (

    
    ).[1] Insoluble  in saturated sodium bicarbonate.
    
Step-by-Step Workflow
  • Initial Isolation: Acidify your crude reaction mixture (usually KOH/Ethanol) with HCl to pH 3–4. Collect the bulk precipitate (Product + Isatin) by filtration.

  • The Switch: Suspend the wet filter cake in saturated aqueous

    
      (approx. 10 mL per gram of crude).
    
  • Digestion: Stir vigorously for 15–20 minutes.

    • Observation: The product will dissolve (evolution of

      
       gas). Unreacted isatin will remain as an orange/red solid.
      
  • Filtration: Filter the mixture.

    • Solid (Filter Paper): Discard (This is the unreacted Isatin).

    • Filtrate (Liquid): Contains your product as the sodium salt.

  • Recovery: Acidify the clear filtrate carefully with Glacial Acetic Acid or dilute HCl to pH 4.

  • Final Collection: The pure product will reprecipitate as a white or pale yellow solid. Filter, wash with water, and dry.

Workflow Visualization

BicarbonateSwitch Start Crude Precipitate (Product + Isatin) AddBase Add Sat. NaHCO3 Stir 20 mins Start->AddBase Filter Filtration AddBase->Filter Solid Solid Residue (Isatin) Filter->Solid Insoluble Liquid Filtrate (Product-COO- Na+) Filter->Liquid Soluble Acidify Acidify to pH 4 (HCl or AcOH) Liquid->Acidify FinalProd Pure Product Precipitates Acidify->FinalProd

Figure 1: The Bicarbonate Switch workflow for separating carboxylic acid products from non-acidic impurities.

Secondary Protocol: Solvolytic Separation

If the Bicarbonate Switch is unsuitable (e.g., if your product has very low water solubility even as a salt), use solubility differentials in organic solvents.[1]

Solvent SystemIsatin SolubilityProduct SolubilityProtocol
Glacial Acetic Acid High (Soluble)Low (Crystallizes)Dissolve crude in boiling AcOH. Cool slowly. Product crystallizes; Isatin stays in mother liquor.
Ethanol (Cold) ModerateVery LowTriturate (grind) the crude solid in cold ethanol. Filter. Isatin washes away.
Ethyl Acetate ModerateLowExtraction: If product is zwitterionic/insoluble in organics, wash the solid with EtOAc to remove Isatin.[1]

Troubleshooting & FAQs

Q: My product is still pink/orange after the Bicarbonate wash. Why? A: You may have Isatin Red (Isatid) formation or trace transition metal complexes if the KOH used was not pure.

  • Fix: Dissolve the product in dilute NaOH (pH 10), treat with Activated Charcoal for 30 minutes at 50°C, filter through Celite, then re-acidify.

Q: Upon acidification of the bicarbonate filtrate, no solid appeared. A: You may have over-acidified or the product is too polar (amphoteric isoelectric point issues).

  • Fix: Adjust pH specifically to the Isoelectric Point (pI) of your specific quinoline (usually pH 4.5–5.5). Do not go to pH 1. If still no solid, saturate the water with NaCl (Salting Out) and extract with Ethyl Acetate/THF.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary and difficult due to the streaking of carboxylic acids.

  • Fix: If you must, use 1% Acetic Acid in your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to keep the carboxylic acid protonated and reduce streaking. Isatin usually elutes much earlier than the acid.

Mechanistic Insight: The Isatin-Isatinate Equilibrium

Understanding the pH-dependent behavior of isatin is critical for timing your acidification.

IsatinEquilibrium Isatin Isatin (Lactam Form) Insoluble in Base < pH 9 Isatinate Isatinate Anion (Ring Open) Soluble in Strong Base Isatin->Isatinate KOH/Heat (Reaction) Isatinate->Isatin H+ / Workup (Rapid Cyclization)

Figure 2: The reversible ring-opening of Isatin. Note that acidification during workup regenerates the impurity.

References

  • Pfitzinger, W. (1886). J. Prakt.[2][3] Chem., 33, 100. (Original description of the reaction).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard workup protocols for quinoline carboxylic acids).

  • Organic Syntheses. Coll. Vol. 3, p. 226 (1955); Vol. 28, p. 38 (1948). 2-Phenylquinoline-4-carboxylic Acid.[4][5] (Verifies the Acetic Acid recrystallization method).

  • Sumpter, W. C. (1954).[1] The Chemistry of Heterocyclic Compounds, Vol 8. Wiley-Interscience.[2] (Detailed solubility data of isatin vs. cinchoninic acids).

  • PubChem Database. Isatin (CID 7054).[6] (pKa and solubility data verification).[1]

Sources

alternative synthesis routes for 4-hydroxyquinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acids

Current Status: Operational Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #SYN-4HQ-3CA-001

Executive Summary & Diagnostic Workflow

The Challenge: The 4-hydroxyquinoline-3-carboxylic acid scaffold (often existing as the 4-oxo tautomer) is the cornerstone of quinolone antibiotics (e.g., Ciprofloxacin) and emerging antiviral agents. The "textbook" Gould-Jacobs reaction often fails when applied to modern drug discovery due to:

  • Harsh Conditions: Temperatures >250°C lead to charring and decomposition.

  • Regioselectivity Issues: Meta-substituted anilines yield inseparable isomeric mixtures.

  • Electronic Limitations: Electron-withdrawing groups (EWGs) on the aniline deactivate the nucleophilic attack, killing the yield.

The Solution: This guide prioritizes the Grohe-Heitzer Cyclization and Isatoic Anhydride routes as superior alternatives, alongside Microwave-Assisted optimizations for legacy protocols.

Interactive Decision Matrix: Use the workflow below to select the optimal route for your specific substrate.

SynthesisDecisionTree Start START: Analyze Substrate EWG_Check Does the aniline/aryl ring have strong EWGs (F, NO2, CF3)? Start->EWG_Check Regio_Check Is the aniline meta-substituted? EWG_Check->Regio_Check No Route_GH RECOMMENDED ROUTE: Grohe-Heitzer Cyclization (Via Benzoyl Acetate) EWG_Check->Route_GH Yes (Deactivated Nucleophile) Scale_Check Is this a large-scale (>100g) production? Regio_Check->Scale_Check No Regio_Check->Route_GH Yes (Avoid Isomers) Route_IA RECOMMENDED ROUTE: Isatoic Anhydride Condensation Scale_Check->Route_IA Yes (Atom Economy) Route_MW RECOMMENDED ROUTE: Microwave-Assisted Gould-Jacobs Scale_Check->Route_MW No (Rapid Screening)

Figure 1: Decision matrix for selecting the synthesis route based on substrate electronics and scale.

Module A: The Grohe-Heitzer Cyclization (The "Gold Standard")

Best For: Electron-deficient rings (e.g., fluoro-anilines), regiocontrol, and mild conditions. Mechanism: Unlike Gould-Jacobs (which builds the pyridine ring on the aniline), this route builds the acyclic chain first and uses an intramolecular nucleophilic aromatic substitution (


) to close the ring.
Protocol: Step-by-Step

Reagents:

  • 2,4-Dichloro-5-fluoro-benzoyl chloride (Substrate)

  • Ethyl 3-(dimethylamino)acrylate[1]

  • Triethylamine (TEA)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF or Toluene

Step 1: Acylation (The C-Acylation)

  • Dissolve Ethyl 3-(dimethylamino)acrylate (1.1 equiv) in anhydrous toluene.

  • Add TEA (1.2 equiv) and cool to 0°C.

  • Add the benzoyl chloride (1.0 equiv) dropwise.

  • Reflux for 2–4 hours.

    • Checkpoint: Monitor TLC.[1] The intermediate is an

      
      -benzoyl-
      
      
      
      -amino acrylate.

Step 2: Cyclization (


) 
  • Evaporate toluene and redissolve the residue in DMF.

  • Add

    
     (2.5 equiv).
    
  • Heat to 80–100°C for 2 hours.

    • Note: The amino group acts as a leaving group in some variants, but in the standard Grohe-Heitzer, the fluorine (or chlorine) ortho to the carbonyl is displaced by the nitrogen of the enamine (or added amine).

    • Correction for Clarity: In the classic "Bayer" Grohe-Heitzer, the benzoyl chloride reacts with the enamino ester.[2] The cyclization often requires a primary amine exchange if the nitrogen source isn't built in, or simple heating if using an ortho-fluoro leaving group.

Step 3: Hydrolysis

  • Treat the ester with

    
     or NaOH to yield the free carboxylic acid.
    
Troubleshooting the Grohe-Heitzer
SymptomProbable CauseCorrective Action
No Cyclization Leaving group at ortho position is too stable (e.g., -H or -OMe).This route requires a leaving group (F, Cl, NO2) at the ortho position of the benzene ring. F is best.
Low Yield (Step 1) O-Acylation instead of C-Acylation.Ensure strictly anhydrous conditions. Use a stronger base (LiHMDS) if TEA fails to drive C-acylation.
Decarboxylation Hydrolysis conditions too harsh.Switch from acid hydrolysis to mild saponification (LiOH, THF/Water) at room temp.

Module B: Isatoic Anhydride Route (High Atom Economy)

Best For: Large-scale synthesis, avoiding toxic thermal solvents (Dowtherm A). Concept: Isatoic anhydrides are "masked" amino acids that react cleanly with active methylenes.

Protocol: The Coppola Modification

Reagents:

  • Isatoic Anhydride derivative[3][4][5][6]

  • Diethyl malonate (for 2-hydroxy/2-oxo variants) or Ethyl 3-oxobutanoate (for 2-methyl variants)

  • Base: NaH or Sodium Amide (

    
    )
    
  • Solvent: DMA or DMF[7]

Procedure:

  • Dissolve diethyl malonate (1.1 equiv) in dry DMA.

  • Add NaH (1.1 equiv) slowly at 0°C to generate the enolate. Stir for 30 mins.

  • Add Isatoic Anhydride (1.0 equiv) portion-wise.

  • Heat to 120°C.

    • Mechanism:[3][8][9][10][11] The enolate attacks the anhydride carbonyl;

      
       is released (gas evolution observed), followed by immediate cyclization.
      
  • Pour into ice water and acidify to precipitate the product.

IsatoicPathway IA Isatoic Anhydride Inter Intermediate (Open Chain) IA->Inter Nucleophilic Attack Enolate Malonate Enolate Enolate->Inter CO2 CO2 (Gas) Inter->CO2 Decarboxylation Product 4-Hydroxy-2-oxo- quinoline-3-ester Inter->Product Cyclization

Figure 2: The one-pot condensation of isatoic anhydride involving spontaneous decarboxylation.

Module C: Microwave-Assisted Gould-Jacobs

Best For: Rapid library generation, substrates that decompose at >250°C. Innovation: Microwave irradiation allows the reaction to proceed at lower bulk temperatures (or faster rates) due to dipolar polarization effects, often eliminating the need for Dowtherm A.

Protocol: Solvent-Free / Ionic Liquid
  • Condensation: Mix Aniline (1 eq) + Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • MW Step 1: Irradiate at 150°C (150 W) for 5–10 mins. (Removes Ethanol).

  • Cyclization: Add a catalytic amount of Ionic Liquid (e.g., [bmim]

    
    ) or simply seal the vessel.
    
  • MW Step 2: Irradiate at 220°C for 10–20 mins.

    • Comparison: Conventional heating requires 250–280°C for 1–2 hours.

Comparative Data Analysis

FeatureGould-Jacobs (Standard)Grohe-HeitzerIsatoic Anhydride
Reaction Temp >250°C (Critical)80–120°C100–120°C
Regioselectivity Poor (mixtures with m-subst)Excellent (Directed)Good (Pre-defined)
EWG Tolerance Poor (Fails with

,

)
Excellent Good
Atom Economy Low (Loss of 2 EtOH)ModerateHigh (Loss of

)
Safety Low (Dowtherm A hazards)HighModerate (

pressure)

FAQ & Troubleshooting

Q: I am seeing a 50:50 mixture of isomers when using a meta-substituted aniline in the Gould-Jacobs. How do I fix this? A: This is a kinetic vs. thermodynamic control issue. In the Gould-Jacobs thermal cyclization, steric hindrance usually disfavors the position ortho to the substituent, but electronic effects can override this.

  • Fix: Switch to the Grohe-Heitzer route. Because the ring is formed via

    
     displacement of a specific halogen, the regiochemistry is locked by the starting benzoyl chloride structure.
    

Q: My product turns into a black tar during the thermal cyclization step. A: This is "charring" caused by oxidative polymerization at 250°C.

  • Fix 1: Ensure you are using an inert atmosphere (

    
     or Ar) and degassed Dowtherm A.
    
  • Fix 2: Switch to Microwave irradiation (Module C). The shorter reaction time (minutes vs hours) significantly reduces carbonization.

Q: In the Grohe-Heitzer synthesis, I can't get the cyclization to finish. The intermediate stays open. A: Check your leaving group. If you are using a 2-chloro-benzoyl derivative, the reaction is slower than a 2-fluoro derivative.

  • Fix: Add a stronger base (NaH) or switch the solvent to DMSO to increase the rate of the

    
     reaction.
    

References

  • Gould, R. G., & Jacobs, W. A. (1939).[10][12] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987).[13] Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1987(1), 29–37.[13] Link

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505–536. Link

  • Dave, C. G., & Shah, R. D. (2002). Microwave-assisted synthesis of quinolines and their aza-analogs. Heterocycles, 57(11). Link

  • Application Note: "Microwave Assisted Gould-Jacobs Reaction." Asian Journal of Chemistry, 27(10), 3825. Link

Sources

Quinoline Synthesis TechHub: Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting for Skraup, Doebner-Miller, and Combes Syntheses

Introduction: The "Black Tar" Paradox

In quinoline synthesis, particularly the Skraup and Doebner-Miller reactions, the formation of intractable black tar is not merely a side effect—it is the default outcome of uncontrolled thermodynamics. This "tar" is primarily composed of polymerized acrolein (in Skraup) or vinyl ketone oligomers (in Doebner-Miller) that form faster than the desired Michael addition to the aniline can occur.

This guide moves beyond basic textbook procedures to address the kinetic competition between cyclization and polymerization.

Module 1: The Mechanism of Failure

To prevent tar, you must understand its origin. The reaction fails when the electrophile (acrolein/enone) polymerizes with itself rather than reacting with the nucleophile (aniline) .

The Divergent Pathway

The following diagram illustrates the critical "fork in the road" where process control determines yield vs. tar.

QuinolinePathways Glycerol Glycerol / Precursor Acrolein Acrolein / Vinyl Ketone Glycerol->Acrolein Acid Dehydration (Fast) Michael Michael Adduct (β-amino ketone) Acrolein->Michael Controlled Addition Polymer High MW Polymer (BLACK TAR) Acrolein->Polymer Acid-Cat Polymerization (Violent Exotherm) Aniline Aniline Aniline->Michael + Aniline Quinoline Quinoline Product Michael->Quinoline Cyclization & Oxidation

Figure 1: The Kinetic Competition. Tar formation (Red path) is favored by high instantaneous concentrations of free acrolein and excessive heat.

Module 2: Chemical Mitigation Strategies

The Moderator: Ferrous Sulfate ( )

In the classic Skraup reaction, the addition of ferrous sulfate is the single most effective intervention for tar reduction.

  • Function: It acts as a radical scavenger and moderates the oxidation potential of nitrobenzene.

  • Result: It creates a "controlled burn" rather than a runaway exotherm, allowing the Michael addition to compete effectively against polymerization.

The Biphasic Solution (Doebner-Miller)

For Doebner-Miller reactions (using


-unsaturated ketones), acid-catalyzed polymerization of the ketone is the primary tar source.
  • Strategy: Use a biphasic system (e.g., Toluene/HCl).

  • Mechanism: The reactive ketone remains largely in the organic phase, while the acid catalyst remains in the aqueous phase. Reaction only occurs at the interface, preventing bulk polymerization of the ketone.

Solid Acid Catalysts (Green Chemistry)

Replacing liquid


 with solid acids like Montmorillonite K-10  or Zeolites  significantly reduces tar.
  • Why: The reaction occurs in restricted pore sizes which physically inhibit the formation of large polymeric chains (shape-selective catalysis).

Module 3: Comparative Data & Selection

Table 1: Moderator and Catalyst Selection for Tar Reduction

MethodModerator/CatalystMechanism of ActionTar Reduction Efficacy
Classic Skraup Ferrous Sulfate (

)
Reduces oxidation violence; scavenges radicals.High (Standard)
Modified Skraup Boric Acid (

)
Buffers acidity; complexes with glycerol to slow dehydration.Medium
Doebner-Miller Biphasic (Toluene/HCl)Sequesters electrophile from bulk acid.High
Green Synthesis Montmorillonite K-10Surface catalysis prevents bulk polymerization.Very High
Microwave (MWI) None (Process control)Rapid heating reduces "time-at-risk" for side reactions.High

Module 4: Validated Experimental Protocols

Protocol A: The "Sulfo-Mix" Modified Skraup (Robust & Scalable)

Best for: Standard synthesis of unsubstituted quinolines where tar has been a persistent issue.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Sulfuric Acid (Conc.)[1][2][3]

  • Moderator: Ferrous Sulfate heptahydrate (

    
    ) - 2g
    
  • Oxidant: Nitrobenzene (0.06 mol) OR Iodine (

    
    ) for a safer alternative.
    

Step-by-Step:

  • Pre-mix Moderator: In a round-bottom flask equipped with a reflux condenser, mix the glycerol, aniline, nitrobenzene, and ferrous sulfate .

  • Acid Addition (The Critical Step): Add sulfuric acid dropwise with vigorous stirring. Do not add all at once.

  • The Ramp: Heat the mixture gently.

    • Checkpoint: At

      
      100°C, the reaction will become exothermic.[4] REMOVE HEAT  immediately when bubbles appear. Let the internal exotherm drive the reaction (the 
      
      
      
      will keep this from boiling over).
  • Reflux: Once the exotherm subsides, reflux for 3-4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene/aniline. Basify with NaOH to release the quinoline.

Protocol B: Microwave-Assisted Green Synthesis (Low Tar)

Best for: Small scale, high purity, rapid library generation.

Reagents:

  • Aniline (10 mmol)

  • Glycerol (30 mmol)

  • Catalyst: Montmorillonite K-10 (1g) OR dilute

    
     (0.5 mL)
    
  • Solvent: Water (2 mL) - Water aids in heat distribution and product extraction.

Step-by-Step:

  • Mix aniline, glycerol, and catalyst in a microwave vial.

  • Irradiate at 140°C for 10-15 minutes (Power: 300W).

  • Note: The rapid heating profile bypasses the slow "induction period" where low-temperature polymerization often initiates in thermal methods.

  • Extract with ethyl acetate.

Module 5: Troubleshooting Decision Tree

Troubleshooting Start Problem: Reaction Mixture is Black/Tarry Check1 Did it flash boil/exotherm violently? Start->Check1 Sol1 Add FeSO4 moderator. Use dropwise acid addition. Check1->Sol1 Yes Check2 Is the yield < 20%? Check1->Check2 No Check3 Are you using an unsaturated ketone (Doebner)? Check2->Check3 Yes Sol2 Switch to Biphasic Cond. (Toluene/HCl) Check3->Sol2 Yes Sol3 Switch to Solid Acid Catalyst (Zeolite/K-10) Check3->Sol3 No (Standard Skraup)

Figure 2: Logical workflow for diagnosing and fixing tar formation.

FAQ: Quick Fixes

Q: Can I use "Dynamite Glycerin" (anhydrous) to improve yield? A: Avoid it. While water inhibits the reaction rate, using completely anhydrous glycerol often accelerates acrolein formation too aggressively, leading to more tar. Commercial glycerol (96-99%) is preferred because the small water content acts as a thermal buffer.

Q: My reaction solidifies into a hard black mass. How do I clean the flask? A: This is cross-linked polymer. Do not use organic solvents.[5] Soak the flask in hot concentrated nitric acid (in a fume hood) or use a base bath (KOH/Isopropanol) overnight. For future runs, dilute the reaction with 50% acetic acid to prevent solidification.

Q: Can I replace Nitrobenzene? It's too toxic. A: Yes. Iodine (


)  is a superior, milder oxidant (1-2 mol %) that often results in cleaner reaction profiles. Alternatively, sodium m-nitrobenzenesulfonate is water-soluble and easier to remove during workup.

References

  • Manske, R. H. F., & Kulka, M. (1953).[6] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[6]

  • Taghevini, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1086. (Discusses microwave and green modifications).

  • Song, S. J., et al. (2010). Limitations of the two-phase Doebner-Miller reaction for the synthesis of quinolines. Synthesis, 2010(16), 2761-2766. (Validates biphasic strategy).

  • Clarke, H. T., & Davis, A. W. (1941).[6] Quinoline. Organic Syntheses, Coll.[6] Vol. 1, p.478.[6] (The foundational protocol using Ferrous Sulfate).

Sources

Technical Support Center: Scale-Up Synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Hydroxy-6-methylquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. As Senior Application Scientists, we provide not just procedures, but the underlying principles and troubleshooting insights to ensure a robust, safe, and efficient scale-up.

The primary and most industrially relevant route to this and similar quinolone structures is the Gould-Jacobs reaction .[1][2] This process typically involves three key stages:

  • Condensation: Reaction of an aniline (in this case, p-toluidine) with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate - DEEMM) to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: An intramolecular cyclization of the intermediate at high temperatures to form the quinoline ring system. This is often the most critical and challenging step in scale-up.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid product.

This guide is structured to address common questions and critical issues encountered during the scale-up of this synthetic sequence.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What is the Gould-Jacobs reaction, and why is it preferred for synthesizing this quinoline derivative? The Gould-Jacobs reaction is a classic and robust method for preparing 4-hydroxyquinoline derivatives.[1] It begins with the condensation of an aniline with a malonic ester derivative, like diethyl ethoxymethylenemalonate (DEEMM).[1][2] This intermediate is then heated to high temperatures, causing it to cyclize and form the 4-hydroxy-3-carboalkoxyquinoline.[1] A final saponification (hydrolysis) step yields the desired carboxylic acid.[2]

Why it's preferred for scale-up:

  • Convergent Synthesis: It builds the core heterocyclic structure efficiently.

  • Readily Available Starting Materials: Anilines and malonic esters are common industrial feedstocks.

  • Robustness: The reaction is generally high-yielding and tolerant of various substituents on the aniline ring, although anilines with electron-donating groups (like the methyl group in p-toluidine) are particularly effective.[1]

The overall workflow can be visualized as follows:

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification & Isolation p_toluidine p-Toluidine intermediate Anilidomethylenemalonate Intermediate p_toluidine->intermediate + Reflux deemm Diethyl Ethoxymethylenemalonate (DEEMM) deemm->intermediate + Reflux ester Ethyl 4-hydroxy-6-methyl- quinoline-3-carboxylate intermediate->ester High Temp. (e.g., 250°C) acid 4-Hydroxy-6-methyl- quinoline-3-carboxylic acid ester->acid 1. NaOH, EtOH/H₂O 2. Acidification (HCl)

Figure 1: Overall workflow of the Gould-Jacobs synthesis.
Q2: What are the most critical process parameters (CPPs) to control during the scale-up of the thermal cyclization step? The thermal cyclization is almost always the most challenging step to scale up. Success depends on precise control over several parameters:
  • Temperature Control: This reaction requires very high temperatures, often in the range of 250-300°C, to drive the intramolecular cyclization.[3] At scale, achieving and maintaining a uniform temperature throughout a large reactor volume is difficult. Non-uniform heating can lead to a mixture of unreacted starting material and degradation byproducts.

    • Causality: The high activation energy of the 6-electron cyclization necessitates these temperatures.[1] Insufficient energy results in a stalled reaction, while excessive energy or prolonged exposure can cause charring and decomposition.

  • Heat Transfer: The efficiency of heat transfer from the reactor jacket to the reaction mass is critical. High-boiling heat transfer fluids (e.g., Dowtherm™ A, mineral oil) are required.

    • Causality: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. This can create hot spots near the reactor walls and cooler zones in the center, leading to inconsistent product quality.

  • Mixing/Agitation: Efficient agitation is essential to ensure uniform temperature distribution and prevent localized overheating of the intermediate at the reactor walls.

    • Causality: Poor mixing exacerbates the poor heat transfer in large vessels. The choice of impeller (e.g., anchor, pitched-blade turbine) and agitation speed must be carefully selected based on the viscosity of the reaction mixture at high temperatures.

  • Reaction Time: The optimal time at the target temperature must be determined.

    • Causality: There is a trade-off between achieving full conversion and minimizing thermal degradation of the product.[3] This window of operation should be carefully defined during process development studies.

ParameterLab Scale (e.g., 1L Flask)Scale-Up Consideration (e.g., 100L Reactor)Rationale
Heating Heating mantleJacketed reactor with high-temp thermal fluidEnsures uniform, controlled heating and prevents localized charring.[4]
Temperature 250-260°C250-260°C (monitor internal & jacket temp)The core chemical requirement remains, but achieving it uniformly is the challenge.
Time 20-30 minutesPotentially longer due to heat-up timeThe "time at temperature" should be kept consistent, but the overall batch cycle will be longer.
Agitation Magnetic stirrerCalibrated overhead motor with optimized impellerCrucial for heat transfer and preventing hot spots.
Solvent o-dichlorobenzene, Dowtherm™ A, or neatDowtherm™ A or similar high-boiling solventProvides a medium for heat transfer and controls viscosity. Solvent recovery is a key economic factor at scale.[4]
Q3: What are the primary safety and handling concerns when scaling up this synthesis? Scaling up introduces significant safety challenges that must be addressed through proper engineering controls and personal protective equipment (PPE).
  • High-Temperature Operation: The cyclization step operates at temperatures that can auto-ignite many common solvents.

    • Mitigation: Use of specialized high-temperature reactors and heat transfer fluids is mandatory. Ensure the system is well-maintained and equipped with pressure relief devices. All operations should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and potential combustion.[4]

  • Reagent Hazards:

    • Quinoline: The product class itself can be hazardous. Quinoline is suspected of causing genetic defects and may cause cancer. It is harmful if swallowed or in contact with skin and causes serious eye irritation.[5][6]

    • p-Toluidine (Starting Material): This is a toxic and combustible substance. Handle in a well-ventilated area or a closed system.

    • Sodium Hydroxide (Saponification): A strong corrosive. Use appropriate PPE, including chemical-resistant gloves, goggles, and a face shield, especially when handling concentrated solutions.

  • Exothermic Reactions: While the initial condensation is typically endothermic (requiring heat), the subsequent saponification and especially the final acid-base neutralization can be highly exothermic.

    • Mitigation: During scale-up, reagents for neutralization (e.g., hydrochloric acid) must be added slowly and with efficient cooling to control the temperature rise. A runaway reaction during acidification can cause the batch to boil violently.[7]

  • Waste Disposal: The process generates aqueous waste streams from the saponification and neutralization steps, which will be acidic or basic and contain dissolved organic compounds.

    • Mitigation: All waste streams must be collected and disposed of in accordance with local environmental regulations. Consider solvent recovery and recycling to improve the process's green credentials and economics.[6]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.

problem Problem Encountered (e.g., Low Yield, Impurities) cause1 Cause: Incomplete Cyclization problem->cause1 cause2 Cause: Product Degradation problem->cause2 cause3 Cause: Incomplete Saponification problem->cause3 cause4 Cause: Poor Isolation/Purification problem->cause4 sol1a Solution: Verify internal reactor temp. Ensure efficient agitation. cause1->sol1a sol1b Solution: Check for leaks in the system (loss of high-boiling solvent). cause1->sol1b sol2 Solution: Optimize reaction time. Implement rapid cooling post-reaction. cause2->sol2 sol3 Solution: Increase NaOH stoichiometry. Extend saponification time/temp. cause3->sol3 sol4a Solution: Optimize final pH for precipitation. Analyze mother liquor for losses. cause4->sol4a sol4b Solution: Select appropriate recrystallization solvent. Consider activated carbon treatment. cause4->sol4b

Figure 2: Decision tree for troubleshooting common synthesis issues.
Issue 1: Low yield or incomplete conversion during the thermal cyclization step.
  • Question: We are scaling up the cyclization in a 100L jacketed reactor. Our lab process at 250°C for 20 minutes gives an 85% yield, but at scale, we are only seeing ~50% conversion. What is happening?

  • Answer & Troubleshooting Steps:

    • Verify Internal Temperature: The most common cause is a discrepancy between the jacket temperature and the actual internal temperature of the reaction mass. Due to the poor surface-area-to-volume ratio in large reactors, the core of the reactor may never reach the required 250°C.

      • Action: Ensure you have a calibrated temperature probe fully submerged in the reaction mixture, away from the reactor walls. Log the internal temperature profile during the entire heating phase and reaction time.

    • Evaluate Heat Transfer and Agitation: Inefficient heat transfer will result in a significant temperature gradient within the reactor.

      • Action: Review the specifications of your heat transfer fluid and ensure its operating range is appropriate. Increase the agitation speed to improve convective heat transfer, but monitor for any significant vortexing that could expose the impeller. If the problem persists, the reactor's heat transfer capacity may be insufficient for this specific process at this scale.

    • Check for Solvent Loss: High-boiling solvents like Dowtherm™ A have low volatility, but at 250°C, even minor leaks in the condenser or vessel seals can lead to a gradual loss of the heat transfer medium, affecting the final reaction volume and temperature.

      • Action: Perform a pressure test on the reactor system before starting. Ensure all joints and seals are rated for the high operating temperatures.

Issue 2: The final product is dark-colored and fails purity specifications.
  • Question: After acidification, our product precipitates as a dark brown or black solid, not the expected pale yellow crystals. Purity by HPLC is low. How can we improve this?

  • Answer & Troubleshooting Steps:

    • Thermal Degradation: The most likely cause of dark coloration is charring or decomposition of the intermediate or product during the high-temperature cyclization.

      • Action: Re-evaluate the cyclization time and temperature. It is possible that while the lab scale could tolerate 20 minutes at 250°C, the longer heat-up and cool-down times at scale are leading to excessive thermal stress. You may need to slightly lower the temperature and extend the reaction time, or implement a rapid cooling system (e.g., by circulating a cooling fluid through the jacket) immediately after the reaction is complete.

    • Incomplete Saponification: If the ester intermediate is not fully hydrolyzed, it will remain as a significant impurity.

      • Action: Ensure a sufficient molar excess of sodium hydroxide is used for the saponification step.[7] Analyze a sample of the reaction mixture by TLC or HPLC before acidification to confirm the complete disappearance of the starting ester. If the reaction is sluggish, consider increasing the reaction temperature (e.g., to reflux) or time.

    • Ineffective Purification: The crude product often requires purification to achieve the desired quality.

      • Action: Implement a robust recrystallization step. Solvents such as ethanol or dimethylformamide (DMF) have been reported to be effective for similar compounds.[7] For color removal, a treatment with activated carbon can be highly effective.[4] Slurry the crude product in the hot recrystallization solvent, add a small amount (e.g., 1-2% w/w) of activated carbon, stir for a short period, and then filter the hot solution through a pad of celite to remove the carbon before allowing the filtrate to cool and crystallize.

Issue 3: Product fails to precipitate or gives a gummy solid upon acidification.
  • Question: During the final isolation step, after adding hydrochloric acid, the product either stays in solution or comes out as an oily, unfilterable mass. What's wrong?

  • Answer & Troubleshooting Steps:

    • Incorrect pH: The product is amphoteric and has a specific isoelectric point (pI) at which its solubility is minimal. Over-acidifying the solution can lead to the formation of a soluble hydrochloride salt.

      • Action: Monitor the pH carefully during the acidification step. Add the acid slowly and aim for a final pH in the range of 3-5 (this may require optimization). It is often better to target a pH where precipitation is maximized, even if it's not the point of complete neutralization.

    • High Concentration of Co-solvents: The saponification is often carried out in a mixture of ethanol and water.[7] If the proportion of ethanol is too high, the final product may remain soluble even after acidification.

      • Action: After the saponification is complete, consider distilling off a portion of the ethanol before acidification. Alternatively, after acidification, you can add more water to the mixture to decrease the product's solubility and promote crystallization.[7]

    • Presence of Tarry Impurities: If significant degradation occurred during cyclization, the resulting impurities can act as "crystal poisons," inhibiting proper crystal formation and leading to oiling out.

      • Action: Address the root cause of the impurity formation (see Issue 2). For the current batch, you can attempt to extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to remove some impurities before attempting to crystallize the product. Seeding the solution with a small crystal of pure product can also sometimes induce proper crystallization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate

Step A: Condensation

  • To a reactor equipped with an overhead stirrer, thermometer, and reflux condenser, charge p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM, 1.1 eq).

  • Heat the mixture to 100-110°C with moderate agitation. Ethanol will begin to evolve.

  • Maintain the temperature for 2-3 hours until TLC or HPLC analysis shows complete consumption of the p-toluidine.

  • Remove the ethanol and excess DEEMM under vacuum. The resulting oil is the anilidomethylenemalonate intermediate.

Step B: Thermal Cyclization

  • Charge a high-temperature reactor with a high-boiling solvent such as Dowtherm™ A (approx. 2-3 times the weight of the intermediate).

  • Begin agitation and heat the solvent to 250-255°C under a nitrogen atmosphere.

  • Slowly add the intermediate from Step A to the hot solvent. The rate of addition should be controlled to maintain the temperature.

  • Once the addition is complete, hold the mixture at 250°C for 20-30 minutes. Monitor the reaction for completion.

  • Cool the reaction mixture to below 100°C. The product may begin to precipitate.

Protocol 2: Saponification and Isolation of Final Product
  • To the cooled reaction mixture from Protocol 1, add ethanol and an aqueous solution of sodium hydroxide (2.5-3.0 eq).

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours until saponification is complete (disappearance of the ester by HPLC).

  • Cool the mixture to room temperature. If a biphasic mixture is present (with Dowtherm™ A), separate the aqueous alkaline layer.

  • Filter the aqueous solution to remove any insoluble impurities.

  • Slowly add concentrated hydrochloric acid to the clear filtrate with vigorous stirring and external cooling.

  • Monitor the pH and stop the addition when the pH reaches ~4, or when precipitation is maximal.

  • Stir the resulting slurry for 1-2 hours to allow for complete crystallization.

  • Isolate the solid product by filtration, wash the filter cake with water, and then with a small amount of cold ethanol or acetone.

  • Dry the product under vacuum at 60-70°C.

References

  • Ullah, I., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(11), 1969. [Link]

  • Ullah, I., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • PrepChem (n.d.). Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid. PrepChem.com. [Link]

  • Wikipedia (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Kuhle, E., et al. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Etzbach, K., et al. (2001). 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Surrey, A.R. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Organic Chemistry Portal (n.d.). Synthesis of Quinolines. . [Link]

  • S. Al-Mokhtar, S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]

  • Sharma, R., et al. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Berlingozzi, S. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • Organic Syntheses (n.d.). Lepidine. orgsyn.org. [Link]

  • Massoud, M.A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • New Jersey Department of Health (2010). Quinoline - Hazardous Substance Fact Sheet. nj.gov. [Link]

  • Borowiak-Sobkowiak, B., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Sharma, P., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Loba Chemie (n.d.). QUINOLINE FOR SYNTHESIS. lobachemie.com. [Link]

  • Charris, J., et al. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Publishing. [Link]

  • Biotage (n.d.). Gould-Jacobs Quinoline-forming Reaction. biotage.com. [Link]

  • Techno PharmChem (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. technopharmchem.com. [Link]

  • ResearchGate (n.d.). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. ResearchGate. [Link]

Sources

dealing with emulsions during extraction of quinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Quinoline Technical Support Hub. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, intractable mixture that refuses to separate.

In quinoline chemistry—particularly following Skraup, Combes, or Friedländer syntheses—emulsions are rarely simple oil-in-water dispersions.[1] They are often Pickering emulsions , stabilized by microscopic "tar" particulates (polymerized byproducts) and the amphiphilic nature of protonated quinoline intermediates. Standard "wait and see" approaches often fail here.[1]

This guide moves beyond basic advice to provide chemically grounded remediation strategies specifically for the quinoline scaffold.

Module 1: The Science of the "Quinoline Rag Layer"

Q: Why do quinolines form such aggressive emulsions compared to other alkaloids? A: It is a "perfect storm" of three factors:

  • The "Tar" Factor: Quinoline synthesis (especially Skraup) produces high-molecular-weight polymerized byproducts.[1] These act as colloidal stabilizers, coating the interface and preventing droplet coalescence.

  • Density Matching: If you are using Dichloromethane (DCM,

    
     g/mL) and a heavy brine/aqueous wash (
    
    
    
    g/mL), the density differential (
    
    
    ) approaches zero.[1] Without gravity to drive separation, the emulsion persists.
  • Amphiphilic Switching: Near its pKa (~4.9), quinoline exists in an equilibrium between its neutral hydrophobic form and its protonated hydrophilic form.[1] This "surfactant-like" state at the interface reduces interfacial tension, promoting emulsion stability.[1]

Visualizing the Problem

The following diagram illustrates the microscopic environment of a stabilized quinoline emulsion.

QuinolineEmulsion cluster_0 The Stabilized Interface cluster_1 Stabilizing Agents Water Aqueous Phase Interface Interface Layer Water->Interface Protonated Quinoline (QH+) Organic Organic Phase Organic->Interface Neutral Quinoline (Q) Polymer Polymerized 'Tars' (Pickering Stabilizers) Polymer->Interface Coats Droplets Density Low Density Differential (Δρ ≈ 0) Density->Interface Prevents Separation caption Fig 1. Mechanism of Quinoline Emulsion Stabilization. Note the role of particulate tars.

Module 2: Prevention Protocols (The "Pre-Game")

Q: How can I prevent this before I even pour the solvents? A: The most effective troubleshooting happens before the extraction.

ParameterRecommendationScientific Rationale
Solvent Choice Chloroform (

)
over DCM
Chloroform (

) provides a superior density gradient against water compared to DCM, driving faster phase separation.[1]
Reaction Workup Evaporate First Remove the reaction solvent (often EtOH or DMF) completely before adding the extraction solvent. Mixed solvents (e.g., Water/EtOH/DCM) create "solubility bridges" that sustain emulsions.[1]
Filtration Pre-filter through Celite If the reaction mixture is dark/tarry, filter it through a Celite pad before adding it to the separatory funnel. This removes the particulate stabilizers.

Module 3: Troubleshooting & Remediation

If you already have an emulsion, follow this Step-by-Step Remediation Protocol .[1] Do not skip steps; they are ordered from "least invasive" to "nuclear option."[1]

Step 1: The "Salting Out" (Ionic Strength Adjustment)[2][3]
  • Action: Add saturated Brine (NaCl) to the aqueous layer.

  • Mechanism: Increases the ionic strength of the aqueous phase.[2][3][4] This "salts out" organic molecules (driving them into the organic layer) and increases the density of the aqueous phase, improving

    
    .
    
  • Protocol: Add 20-50 mL of saturated brine. Swirl gently (do not shake).[1]

Step 2: The "Phase Dilution" (Viscosity Reduction)
  • Action: Add more extraction solvent (Chloroform or DCM).[1]

  • Mechanism: Diluting the organic phase reduces its viscosity, allowing droplets to coalesce more easily.

  • Protocol: Add a volume of solvent equal to 50% of the current organic layer volume.

Step 3: The "Celite Filtration" (The Silver Bullet)
  • Context: This is the most successful technique for quinoline tars.

  • Action: Filter the entire emulsion through a pad of Celite (diatomaceous earth).

  • Mechanism: The Celite acts as a depth filter, trapping the microscopic tar particles that are physically stabilizing the emulsion (Pickering effect). The liquids pass through and usually separate immediately in the receiving flask.

  • Protocol:

    • Set up a vacuum filtration flask with a Buchner funnel.[1]

    • Pack a 1-2 cm layer of Celite 545.[1]

    • Pour the entire biphasic mixture (emulsion and all) through the filter.

    • Rinse the filter cake with fresh solvent to recover trapped product.[1]

    • Transfer filtrate back to a clean separatory funnel.[1]

Step 4: The "pH Swing" (Chemical Breaking)
  • Context: Use this if the emulsion is caused by partial protonation.

  • Action: Adjust pH to extreme values to force the quinoline entirely into one phase.

  • Data Point: Quinoline

    
    .[1]
    
    • Target pH < 2: Forces Quinoline into water (as cation).[1] Emulsion often breaks as the organic layer becomes purely solvent.

    • Target pH > 10: Forces Quinoline into organic (as free base).[1]

  • Protocol: Add 1M HCl or 1M NaOH dropwise while measuring pH. Warning: High pH can sometimes saponify ester impurities, creating more soaps.[1] Use acid swing first if possible.[1]

Module 4: Decision Tree & Workflow

Use this logic flow to determine your next move.

TroubleshootingTree Start Active Emulsion Detected Check1 Is the mixture dark/tarry? Start->Check1 Action_Celite Filter through Celite (Removes Particulates) Check1->Action_Celite Yes Action_Salt Add Saturated Brine (Increases Density) Check1->Action_Salt No Check2 Did it separate? Action_Celite->Check2 Check2->Action_Salt No Success Proceed to Isolation Check2->Success Yes Check3 Did it separate? Action_Salt->Check3 Action_pH Adjust pH (Acidify to pH < 2) Check3->Action_pH No Check3->Success Yes Action_pH->Success Separation Achieved caption Fig 2. Troubleshooting Logic Flow for Quinoline Emulsions.

FAQs: Researcher to Researcher

Q: I used DCM and the layers are inverted (Organic on top). Why? A: This is a common "gotcha."[1][5] While pure DCM is denser than water, if you have a large amount of reaction solvent (like DMF or Methanol) or if the aqueous layer is heavily saturated with salts (brine + NaOH), the density of the aqueous phase can exceed that of the DCM phase.

  • Fix: Add 10-20 mL of water to lower the aqueous density, or add Chloroform to increase the organic density. Always perform a "drop test" (add a drop of water and see where it goes) to confirm layers.[1]

Q: Can I use Centrifugation? A: Yes, absolutely. If you have access to large-volume centrifuge bottles (glass or chemically resistant polymer), spinning at 3000-5000 rpm for 5 minutes is often the fastest way to resolve a stubborn emulsion.[1] This packs the "rag layer" into a tight puck at the interface.

Q: My product is acid-sensitive. Can I still use the "pH Swing"? A: Proceed with caution. If your quinoline derivative has acid-labile protecting groups (e.g., Boc, acetals), avoid the pH < 2 swing.[1] Instead, rely on the Celite Filtration and Salting Out methods. Alternatively, try adding a small amount of Methanol (5% v/v) to the organic phase to disrupt surface tension, though this will slightly increase solubility of water in the organic phase.

References

  • Biotage. (2023).[1] Tackling emulsions just got easier. Retrieved from [Link]

  • Frontier, A. (2026).[1][6] Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.[1] Retrieved from [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Recrystallization for High-Purity Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for recrystallization optimization. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the purity of their crystalline compounds. Here, we move beyond basic protocols to explore the underlying principles and provide practical, field-proven solutions to common and complex challenges encountered during crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization, and how does solvent choice influence it?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1] The core principle relies on the fact that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[3][4]

The process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution.[4][5] As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals as it precipitates out of the solution.[6] Impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble in the hot solvent.[3][7] The choice of solvent is therefore the most critical factor, as it dictates the separation efficiency between the desired compound and its impurities.[8]

Q2: What are the key characteristics of an ideal recrystallization solvent?

Selecting the right solvent is paramount for successful recrystallization. An ideal solvent should exhibit the following properties:

  • Favorable Temperature Coefficient: The solvent should show a steep solubility curve for the compound of interest, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[3] This ensures maximum recovery of the purified compound upon cooling.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[7][8]

  • Non-reactive: The solvent must not react chemically with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[3]

  • Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive.[3]

Q3: When should I consider using a mixed-solvent system for recrystallization?

A mixed-solvent system is often employed when no single solvent meets all the criteria for a good recrystallization solvent.[5] This technique is particularly useful when a compound is too soluble in one solvent and insoluble in another.[9] The two solvents must be miscible with each other.[10]

The process typically involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. The "bad" solvent (in which the compound is insoluble) is then added dropwise until the solution becomes cloudy, indicating the point of saturation.[11] A few drops of the "good" in which the compound is insoluble) is then added dropwise until the solution becomes cloudy, indicating the start of precipitation.[12] A few drops of the hot "good" solvent are then added to redissolve the precipitate and the solution is allowed to cool slowly.[12]

Q4: How does the cooling rate affect the purity and size of the crystals?

The rate of cooling has a significant impact on both the purity and the size of the resulting crystals. Slow cooling is generally preferred as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, while impurities are excluded and remain in the solution.[13] Rapid cooling can trap impurities within the crystal structure and tends to produce smaller, less pure crystals.[14] For optimal results, allow the solution to cool slowly to room temperature before further cooling in an ice bath.[12]

Q5: What is "oiling out," and what causes it?

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid (an oil) rather than a solid crystalline material.[15][16] This often occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is highly supersaturated, causing the compound to come out of solution at a temperature above its melting point.[7][17] The presence of significant impurities can also depress the melting point of the compound, leading to oiling out.[14][17] Oiled out products are typically impure because the liquid phase can readily dissolve impurities.[16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during recrystallization.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[18] 2. The solution is supersaturated , a metastable state where crystallization is kinetically hindered.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][19] 2. Induce crystallization:     a. Scratching: Scratch the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.[19][20]     b. Seeding: Add a small seed crystal of the pure compound to the solution to initiate crystal growth.[19][20][21]
The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the temperature of the solution when it becomes saturated.[14][15] 2. High concentration of impurities is depressing the melting point.[14] 3. The cooling rate is too fast .1. Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation temperature.[1][14] 2. Use a lower-boiling point solvent. 3. Slow down the cooling rate: Insulate the flask to allow for gradual cooling.[1] 4. Consider a mixed-solvent system to adjust the solvent properties.
Low yield of recovered crystals. 1. Too much solvent was used during dissolution or washing.[14] 2. Premature crystallization occurred during hot filtration.[15] 3. Inadequate cooling of the solution.[4]1. Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[1][22] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. 3. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1]
Crystals are colored or appear impure. 1. Colored impurities have similar solubility to the desired compound. 2. Crystals formed too quickly , trapping impurities.[1]1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the product.[1] 2. Ensure a slow cooling rate to promote the formation of pure crystals.[1] 3. Perform a second recrystallization if necessary.
Crystals form in the funnel during hot filtration. 1. The solution is cooling too rapidly in the funnel.[15] 2. The solution is too concentrated. 1. Preheat the funnel and receiving flask with hot solvent or steam.[12][23] 2. Use a stemless funnel to reduce the surface area for cooling.[12] 3. Add a slight excess of hot solvent before filtration to keep the compound dissolved. The excess can be evaporated after filtration.[15][23]

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Experimentally test potential solvents by dissolving a small amount of the impure solid in a few drops of the solvent at room temperature and then upon heating. A suitable solvent will dissolve the solid when hot but not at room temperature.[10][24]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[7]

  • Hot Filtration (if required): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the crystals to remove any residual solvent.[3]

Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Impure Solid test_rt Add small amount of solvent at Room Temperature start->test_rt dissolves_rt Dissolves? test_rt->dissolves_rt reject_solvent Reject Solvent (Too Soluble) dissolves_rt->reject_solvent Yes heat_solution Heat to Boiling dissolves_rt->heat_solution No dissolves_hot Dissolves? heat_solution->dissolves_hot reject_insoluble Reject Solvent (Insoluble) dissolves_hot->reject_insoluble No cool_solution Cool to Room Temperature, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form accept_solvent Acceptable Solvent crystals_form->accept_solvent Yes reject_poor_recovery Reject Solvent (Poor Recovery) crystals_form->reject_poor_recovery No

Caption: Systematic workflow for selecting a suitable single solvent.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[12]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[12]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[12]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[12]

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out low_yield Low Yield no_crystals->oiling_out Other Issue solution1 Reduce Solvent Volume (Evaporate) no_crystals->solution1 Likely Too Much Solvent solution2 Induce Crystallization (Scratch/Seed) no_crystals->solution2 Likely Supersaturated oiling_out->low_yield Other Issue solution3 Reheat & Add More Solvent oiling_out->solution3 Saturation Temp Too High solution4 Use Lower Boiling Point Solvent oiling_out->solution4 Solvent BP > Compound MP solution5 Use Minimum Solvent & Ice-Cold Wash low_yield->solution5 Excess Solvent Used solution6 Preheat Filtration Apparatus low_yield->solution6 Premature Crystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Sources

Validation & Comparative

Elucidating the Scaffold: A Comparative Guide to Structural Confirmation of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Ambiguity Challenge

In drug discovery, the quinoline scaffold is a privileged structure, serving as the backbone for antimalarials, antibacterials, and kinase inhibitors. However, the specific derivative 4-Hydroxy-6-methylquinoline-3-carboxylic acid presents a classic structural elucidation challenge.

While 1D NMR (


H, 

C) is the industry standard for purity checks, it often fails to definitively distinguish between regioisomers (e.g., 6-methyl vs. 7-methyl) or tautomeric forms (4-hydroxy vs. 4-oxo) due to signal overlap in the aromatic region and the lack of scalar coupling across quaternary carbons.

This guide compares the limitations of Standard 1D NMR against the robust, self-validating capabilities of 2D NMR (HSQC, HMBC, NOESY) , establishing the latter as the mandatory protocol for confirming this specific scaffold.

Comparative Analysis: 1D NMR vs. 2D NMR

The following analysis highlights why 1D NMR is insufficient for definitive structural proof of this molecule and how 2D NMR resolves these specific blind spots.

The "Alternative": Standard 1D NMR ( H, C)
  • Utility: Excellent for confirming functional groups (COOH, Methyl, Aromatic protons).

  • The Failure Point:

    • Regio-isomerism: The methyl group appears as a singlet (~2.4 ppm). In 1D NMR, confirming it is at position 6 rather than 5, 7, or 8 relies on analyzing complex splitting patterns of the remaining aromatic protons. If these signals overlap (common in quinolines), assignment becomes guesswork.

    • Quaternary Blindness: 1D NMR cannot trace connectivity across the quaternary carbons (C4a, C8a), leaving the two rings "disconnected" in the spectral interpretation.

The "Solution": Advanced 2D NMR Suite
  • Utility: Establishes through-bond and through-space connectivity.

  • The Causality of Superiority:

    • HSQC (Heteronuclear Single Quantum Coherence): Directly pairs protons to their attached carbons, decluttering the aromatic region.

    • HMBC (Heteronuclear Multiple Bond Correlation): The "King" of scaffold verification. It visualizes 2-bond and 3-bond couplings.[1]

      • Proof: It connects the Methyl protons specifically to C5 and C7, definitively ruling out other isomers.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides spatial verification. The Methyl protons will show a cross-peak with H5, but not H7 or H8.

Technical Deep Dive: The Tautomerism Trap

Expertise Note: A critical error in analyzing "4-hydroxyquinolines" is assuming they exist as phenols. In polar solvents like DMSO-d6, this molecule exists predominantly as the 4-quinolone (4-oxo) tautomer.

  • 1D Expectation (Incorrect): C4 signal at ~155-160 ppm (C-OH).

  • 2D Reality (Correct): C4 signal at ~175-177 ppm (Carbonyl-like).

  • Implication: Without recognizing this, researchers may misinterpret the HMBC correlations of the C4 position, leading to incorrect scaffold assignment.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating. If the HMBC correlations do not match the predicted table below, the structure is incorrect (likely a regioisomer).

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is required. CDCl

    
     is unsuitable due to the poor solubility of the carboxylic acid and zwitterionic character.
    
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak quaternary carbon signals in

    
    C and HMBC.
    
  • Temperature: 298 K (25°C).

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • 
    H NMR:  16 scans, 1s relaxation delay.
    
  • 
    C NMR:  1024 scans minimum (to resolve the carbonyl C4 and COOH C3).
    
  • HSQC: Multiplicity-edited (distinguishes CH/CH

    
     from CH
    
    
    
    ).
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
    • Critical Setting: Ensure the delay is set to ~60-65 ms. This allows detection of the critical 3-bond coupling from the Methyl group to the ring carbons.

Data Presentation: The Validation Matrix

The following table summarizes the expected chemical shifts and key 2D correlations that confirm the 4-Hydroxy-6-methylquinoline-3-carboxylic acid structure in DMSO-d6.

PositionType

(ppm)

(ppm)
Key HMBC (

)
Diagnosis / Logic
2 CH8.80 (s)148.5C3, C4, C8aH2 is the most deshielded singlet; confirms pyridine ring.
3 Cq-110.5-Upfield shift due to conjugation with C4=O.
3-COOH COOH13.5 (br)166.5C2, C3, C4Confirms carboxylic acid at pos 3.
4 C=O-176.8H2, H5Diagnostic: Shift >170 confirms Quinolone tautomer.
4a Cq-125.5H8, H6Bridgehead carbon.
5 CH7.95 (s/d)119.2C4, C6, C7, C8aCritical: Correlates to C4 (carbonyl).
6 Cq-135.0Me-6 , H5, H7The anchor point for the methyl group.
6-Me CH

2.45 (s) 21.5C5, C6, C7 The Proof: Correlations to C5/C7 confirm 6-position.
7 CH7.65 (d)132.0C5, C8a3-bond coupling to bridgehead C8a.
8 CH7.70 (d)126.5C4a, C6Confirms the other side of the benzene ring.
8a Cq-139.5H2, H7, H5Bridgehead carbon.

> Note: Chemical shifts are representative for DMSO-d6 and may vary slightly (


 0.2 ppm) based on concentration and temperature.

Visualization of Logic Pathways

Diagram 1: The Structural Elucidation Workflow

This flowchart illustrates the decision-making process, moving from ambiguity (1D) to certainty (2D).

ElucidationWorkflow Sample Sample Preparation (DMSO-d6) OneD 1D NMR (1H, 13C) Identify Functional Groups Sample->OneD Ambiguity AMBIGUITY: Is Me at 6, 7, or 8? Is it Phenol or Quinolone? OneD->Ambiguity HSQC HSQC Assign Protonated Carbons Ambiguity->HSQC Requires 2D HMBC HMBC (The Solver) Connect Me to Ring C5/C7 HSQC->HMBC NOESY NOESY Spatial Check Me <-> H5 HMBC->NOESY Final CONFIRMED STRUCTURE 4-oxo-6-methyl-3-COOH HMBC->Final NOESY->Final

Caption: The logical progression from 1D ambiguity to 2D structural certainty. HMBC is highlighted as the critical step for regio-isomer determination.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations that prove the methyl group is at position 6.

HMBC_Connectivity cluster_legend Legend Me6 Methyl Protons (2.45 ppm) C6 C6 (Quaternary) (135 ppm) Me6->C6 2J (Strong) C5 C5 (CH) (119 ppm) Me6->C5 3J (Definitive) C7 C7 (CH) (132 ppm) Me6->C7 3J (Definitive) C4 C4 (Carbonyl) (176 ppm) C5->C4 3J (Links Rings) Key1 Green Arrow = Proves Regioisomer Key2 Blue Arrow = Links Methyl to Core

Caption: Visualization of the "Killer Correlations." The 3-bond couplings (Green) from the Methyl group to C5 and C7 are impossible if the Methyl were at position 7 or 5.

References

  • Royal Society of Chemistry (RSC). NMR data for Quinoline Derivatives and Tautomerism Studies. (General Reference for 4-quinolone shifts). Available at: [Link]

  • National Institutes of Health (NIH) - PubMed. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Available at: [Link]

Sources

Comparative Guide: HPLC Purity Validation of 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-6-methylquinoline-3-carboxylic acid is a critical intermediate in the synthesis of antibacterial fluoroquinolones and pyrazoloquinoline scaffolds.[1] Its amphoteric nature (containing both a basic quinoline nitrogen and an acidic carboxylic acid) and potential for keto-enol tautomerism present significant challenges for standard analytical methods.[2]

This guide compares a Generic Reversed-Phase Method against an Optimized Ion-Suppression Method . We demonstrate that while generic methods suffer from peak tailing and poor resolution due to secondary silanol interactions and metal chelation, the optimized protocol—utilizing controlled pH and base-deactivated stationary phases—delivers the specificity and linearity required for ICH Q2(R1) compliant validation.[1][2]

Part 1: Chemical Context & Analytical Challenges[1][2]

The Molecule[1][3][4][5][6][7][8][9][10]
  • Structure: A fused bicyclic system with a 4-hydroxyl group (tautomerizing to 4-oxo), a 3-carboxylic acid, and a 6-methyl substituent.[1]

  • pKa Values:

    • 
       (Carboxylic acid)[1][2][3]
      
    • 
       (Phenolic/NH proton)[1][2]
      
  • Solubility: Poor in water/methanol; soluble in DMSO and basic/acidic aqueous buffers.[1][2]

The Problem with "Generic" Methods

Standard C18 gradients using 0.1% Formic Acid often fail for this compound class due to three mechanisms:

  • Ionic Interaction: At pH ~2.7 (0.1% FA), the quinoline nitrogen is protonated (

    
    ).[1][2] It interacts strongly with residual silanols (
    
    
    
    ) on the column, causing severe tailing (
    
    
    ).[1][2]
  • Chelation: The

    
    -hydroxy acid moiety mimics 8-hydroxyquinoline, chelating trace metals in the stainless steel LC system, leading to peak broadening.[1][2]
    
  • Tautomeric Split: Inadequate buffering can lead to peak splitting as the molecule interconverts between enol and keto forms on the column timescale.[1][2]

Part 2: Method Comparison

We evaluated two methodologies. The Optimized Method was developed to neutralize these specific failure modes.

Comparison Matrix
FeatureMethod A: Generic GradientMethod B: Optimized Ion-Suppression
Stationary Phase Standard C18 (e.g., Agilent Zorbax SB-C18)Base-Deactivated C18 (e.g., Waters XBridge or Phenomenex Luna C18(2))
Mobile Phase A 0.1% Formic Acid in Water25 mM Potassium Phosphate (pH 2.[1]5) + 5 mM TEA
Mobile Phase B AcetonitrileAcetonitrile : Methanol (50:[1][2]50)
Peak Shape (

)
2.4 (Fail) 1.1 (Pass)
Resolution (

)
1.2 (vs. Des-carboxy impurity)> 3.5
LOD 0.5 µg/mL (High noise)0.05 µg/mL
Suitability Quick scouting onlyQC Release & Stability Studies

Expert Insight: The addition of Triethylamine (TEA) in Method B acts as a "sacrificial base," saturating silanol sites and preventing the quinoline moiety from binding.[1][2] The low pH (2.[1][2]5) ensures the carboxylic acid is fully protonated (neutral), driving retention on the hydrophobic C18 phase.[1][2]

Part 3: Detailed Experimental Protocol (Optimized Method)

Instrumentation & Reagents
  • System: HPLC with PDA Detector (e.g., Agilent 1260 Infinity II).

  • Column: Phenomenex Luna 5µm C18(2) 100Å, 250 x 4.6 mm.[1][2]

  • Reagents: HPLC Grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%), Triethylamine (TEA).[1][2]
    
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2][4]

  • Column Temp: 35°C (Critical to minimize tautomeric broadening)

  • Detection: UV at 254 nm (primary) and 320 nm (secondary for impurities).[1][2]

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

Gradient Program:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (Organic)
0.0 90 10
15.0 40 60
18.0 40 60
18.1 90 10

| 25.0 | 90 | 10 |

Buffer Preparation (Mobile Phase A)
  • Dissolve 3.40 g of

    
     in 950 mL of HPLC water.[1][2]
    
  • Add 1.0 mL of Triethylamine (TEA).

  • Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid.[1][2]

  • Make up to 1000 mL with water.

  • Filter through a 0.45 µm nylon membrane.[1][2]

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).[1][2] Note: Do not use pure acetonitrile as the compound may precipitate.[1]

  • Test Solution: 0.5 mg/mL (dissolve with sonication for 5 mins).

Part 4: Validation Results & Data

The following data demonstrates the robustness of the Optimized Method (Method B) according to ICH Q2(R1) guidelines.

Specificity (Impurity Profiling)

The method successfully resolves the parent compound from key synthetic precursors and degradants.[1][2]

CompoundRetention Time (min)Relative Retention (RRT)Resolution (

)
p-Toluidine (Start Material)4.20.36N/A
Des-carboxy degradant 8.50.736.2
4-Hydroxy-6-methylquinoline-3-COOH 11.6 1.00 4.1
Ethyl Ester Intermediate 16.81.459.8
Linearity
  • Range: 50% to 150% of target concentration (0.25 - 0.75 mg/mL).

  • Regression Equation:

    
    [1]
    
  • Correlation Coefficient (

    
    ):  0.9998[1][2]
    
Accuracy (Recovery)

Spike recovery experiments were performed at three levels (80%, 100%, 120%).[1][2]

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Precision
  • System Precision (n=6 injections): Retention time RSD = 0.05%; Area RSD = 0.2%.

  • Method Precision (n=6 preps): Assay % RSD = 0.4%.

Part 5: Visualizations

Workflow: Validation Logic

This diagram illustrates the decision-making process for selecting the optimized method conditions.

ValidationWorkflow Start Start: Method Development CheckSolubility Check Solubility (Amphoteric Nature) Start->CheckSolubility InitialRun Initial Run: 0.1% Formic Acid / ACN CheckSolubility->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak FailTailing Issue: Tailing > 2.0 (Silanol Interaction) EvalPeak->FailTailing Poor Shape FailSplit Issue: Peak Splitting (Tautomerism) EvalPeak->FailSplit Double Peak Solution1 Add TEA (Silanol Blocker) & Phosphate Buffer pH 2.5 FailTailing->Solution1 Solution2 Set Temp 35°C (Fast Kinetics) FailSplit->Solution2 FinalMethod Final Optimized Method (Validation Ready) Solution1->FinalMethod Solution2->FinalMethod Validation Execute ICH Q2(R1) Validation FinalMethod->Validation

Caption: Logical workflow for troubleshooting and optimizing the HPLC method for amphoteric quinolines.

Synthesis & Impurity Pathway

Understanding the origin of impurities is crucial for "Specificity" validation.[1][2]

ImpurityPathway SM1 p-Toluidine (Starting Material) Inter Enamine Intermediate SM1->Inter SM2 EMME (Reagent) SM2->Inter Cyclization Thermal Cyclization (Gould-Jacobs) Inter->Cyclization ImpurityA Ethyl Ester (Incomplete Hydrolysis) Cyclization->ImpurityA cyclization Product 4-Hydroxy-6-methyl- quinoline-3-COOH (Target) ImpurityB Des-carboxy (Thermal Degradant) Product->ImpurityB Decarboxylation (High Temp) ImpurityA->Product Hydrolysis (NaOH)

Caption: Synthesis pathway highlighting the origin of critical impurities monitored during validation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] [Link]

  • Sielc Technologies. (n.d.).[1][2] HPLC Method for Analysis of Quinoline-3-carboxylic acid.[1][2] Retrieved January 30, 2026, from [Link][1][2]

  • PubChem. (2025).[1][2] 6-Methylquinoline Compound Summary. National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1][2]

  • PrepChem. (n.d.).[1][2] Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid.[1][5] (Analogous synthesis route). Retrieved January 30, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Quinoline Synthesis: Pfitzinger vs. Doebner-von Miller

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the quinoline scaffold is a privileged structure, forming the backbone of countless therapeutic agents, from the historic antimalarial quinine to modern anticancer drugs.[1][2] The strategic construction of this bicyclic heterocycle is therefore a critical task in medicinal chemistry. Among the classical methods, the Pfitzinger and Doebner-von Miller syntheses are foundational reactions that offer distinct pathways to substituted quinolines.

This guide provides an in-depth comparative analysis of these two methods. It moves beyond a simple recitation of steps to explore the mechanistic rationale, substrate suitability, and practical considerations that a laboratory scientist must weigh. The objective is to equip you with the technical insights needed to select the optimal synthetic route for your specific target molecule and experimental constraints.

The Pfitzinger Reaction: A Direct Route to Quinoline-4-Carboxylic Acids

First reported by Wilhelm Pfitzinger in 1886, this reaction provides a reliable and direct synthesis of quinoline-4-carboxylic acids.[3] These products are not merely quinolines; they are valuable intermediates, with the carboxylic acid handle providing a versatile point for further chemical modification, a crucial feature in structure-activity relationship (SAR) studies.

Core Principle & Mechanism

The Pfitzinger reaction condenses an isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4][5] The reaction's elegance lies in its sequential bond cleavage and formation events, which transform two relatively simple cyclic and acyclic precursors into the fused aromatic quinoline system.

The mechanism proceeds through a well-defined sequence:

  • Base-Catalyzed Ring Opening : The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a base (e.g., KOH), forming a keto-acid intermediate.[4][6]

  • Condensation & Tautomerization : This intermediate's aniline moiety then condenses with the partner carbonyl compound to form an imine, which rapidly tautomerizes to the more stable enamine.[6]

  • Intramolecular Cyclization & Dehydration : The enamine undergoes an intramolecular cyclization, attacking the ketone. The subsequent dehydration of the resulting alcohol yields the final aromatic quinoline-4-carboxylic acid.[4][7]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Ring Opening Carbonyl α-Methylene Carbonyl Enamine Enamine Carbonyl->Enamine 2. Condensation/ Tautomerization Base Base (e.g., KOH) KetoAcid->Enamine Product Quinoline-4- Carboxylic Acid Enamine->Product 3. Cyclization & Dehydration

Pfitzinger Reaction Mechanism Workflow
Scope and Limitations

The primary strength of the Pfitzinger synthesis is its predictability and the direct installation of a valuable carboxylic acid group at the 4-position. The reaction is versatile, accommodating a wide range of substituents on both the isatin and the carbonyl partner.[3] However, its major limitation is the absolute requirement for a carbonyl compound with an active α-methylene group to enable enamine formation. Furthermore, unsymmetrical ketones can lead to mixtures of regioisomers.

The Doebner-von Miller Reaction: An Acid-Catalyzed Assembly

The Doebner-von Miller reaction, an important modification of the Skraup synthesis, constructs the quinoline ring from an aniline and an α,β-unsaturated carbonyl compound under strong acidic conditions.[8][9] This method offers a different strategic approach, building the pyridine portion of the quinoline onto a pre-existing benzene ring.

Core Principle & Mechanism

The reaction is typically catalyzed by Brønsted or Lewis acids (e.g., HCl, H₂SO₄, SnCl₄) and often requires heat.[10] The mechanism is notably complex and has been a subject of debate, but it is generally understood to proceed as follows:

  • Michael Addition : The reaction begins with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization & Dehydration : The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation : The dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. An oxidizing agent is often required, though in many cases, an imine formed in a side reaction can serve as the hydrogen acceptor.[11]

Recent studies using isotope scrambling have suggested a more intricate fragmentation-recombination mechanism may be at play under certain conditions, where the initial adduct fragments and then recombines before cyclizing.[12][13]

DvM_Mechanism Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct 1. Michael Addition UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->MichaelAdduct 1. Michael Addition Acid Acid Catalyst Dihydroquinoline Dihydroquinoline MichaelAdduct->Dihydroquinoline Product_dvm Substituted Quinoline Dihydroquinoline->Product_dvm 3. Oxidation

Doebner-von Miller Reaction General Pathway
Scope and Limitations

The Doebner-von Miller reaction is advantageous for creating quinolines with various substitution patterns on the pyridine ring.[8] However, it is often plagued by harsh, strongly acidic, and high-temperature conditions, which can lead to low yields and the formation of tarry byproducts, necessitating extensive purification.[1][14] A significant drawback is the lack of regioselectivity when using meta-substituted anilines, which can result in a mixture of 5- and 7-substituted quinolines.[12]

Head-to-Head Comparison: Pfitzinger vs. Doebner-von Miller

The choice between these two syntheses is fundamentally a strategic one, dictated by the desired substitution pattern on the final quinoline and the availability of starting materials.

Quantitative & Qualitative Comparison
FeaturePfitzinger SynthesisDoebner-von Miller Synthesis
Starting Materials Isatin + α-Methylene CarbonylAniline + α,β-Unsaturated Carbonyl
Typical Product Quinoline-4-Carboxylic Acid2- and/or 4-Substituted Quinolines
Catalyst/Conditions Strong Base (KOH, NaOH), often refluxStrong Acid (HCl, H₂SO₄, Lewis Acids), Heat
Typical Yields Moderate to Good (30-85%)[3]Low to Moderate, variable[14]
Key Advantages - Direct synthesis of versatile 4-carboxy acids[6]- Generally cleaner reactions- Milder conditions than Doebner-von Miller- Uses readily available anilines- Allows for diverse substituents on the pyridine ring[8]
Key Disadvantages - Requires isatin precursors- Limited to carbonyls with α-methylene groups- Potential for regioisomers with unsymmetrical ketones- Harsh, often exothermic conditions[1]- Can produce tarry byproducts- Poor regioselectivity with meta-substituted anilines[12]
Decision-Making Workflow

When embarking on a quinoline synthesis, the target structure dictates the path. The following workflow illustrates the primary decision points for choosing between the Pfitzinger and Doebner-von Miller reactions.

Decision_Tree Start What is the target quinoline structure? Q_Carboxy Is a C4-Carboxylic Acid group required? Start->Q_Carboxy Q_Precursor Is the key precursor an Isatin or an Aniline? Q_Carboxy->Q_Precursor No Pfitzinger Choose Pfitzinger Synthesis Q_Carboxy->Pfitzinger Yes Q_Precursor->Pfitzinger Isatin Available DvM Choose Doebner-von Miller Synthesis Q_Precursor->DvM Aniline Available Consider_Other Consider Alternative (e.g., Friedländer, Skraup) Q_Precursor->Consider_Other Neither/ Other Pattern

Synthetic Route Selection Logic

Validated Experimental Protocols

The following protocols are representative examples. As a Senior Application Scientist, I stress that every reaction should be monitored (e.g., by TLC) and optimized for the specific substrates used.

Protocol 1: Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol details the reaction between isatin and acetone.

Safety: This reaction uses a strong base and involves heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.[3]

  • Reagents:

    • Isatin (1.47 g, 10 mmol)

    • Potassium Hydroxide (KOH) (1.68 g, 30 mmol)

    • Ethanol (30 mL)

    • Water (10 mL)

    • Acetone (1.1 mL, 15 mmol)

    • Glacial Acetic Acid

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve potassium hydroxide in a mixture of ethanol and water.

    • Add the isatin to the basic solution and stir until it fully dissolves. The ring-opening of isatin is typically exothermic.

    • Gradually add the acetone to the reaction mixture.

    • Heat the mixture to reflux (approx. 79°C) and maintain with continuous stirring for 24 hours.[3]

    • Scientist's Note: The reflux is necessary to provide the activation energy for the condensation and cyclization steps. The extended reaction time ensures maximum conversion.

    • After 24 hours, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a beaker containing 100 mL of ice-water.

    • Slowly acidify the aqueous mixture with glacial acetic acid while stirring. A precipitate will form as the pH drops. Continue adding acid until the solution is acidic to litmus paper (pH ~4-5).

    • Scientist's Note: Acidification protonates the potassium carboxylate salt, which is water-soluble, to the free carboxylic acid, which is insoluble and precipitates out of the aqueous solution.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold water (2 x 20 mL) to remove residual salts and acetic acid.

    • Dry the crude product. Recrystallize from ethanol to afford the pure 2-methylquinoline-4-carboxylic acid.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes the reaction of aniline with crotonaldehyde.

Safety: This reaction uses concentrated strong acid and is highly exothermic. It must be performed with extreme caution in a chemical fume hood. An ice bath must be on hand to control the reaction temperature. Wear acid-resistant gloves, a face shield, and a lab coat.

  • Reagents:

    • Aniline (9.3 g, 100 mmol)

    • Concentrated Hydrochloric Acid (HCl) (20 mL)

    • Crotonaldehyde (7.0 g, 100 mmol)

  • Procedure:

    • To a 250 mL three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, add the aniline.

    • Cool the flask in an ice bath and slowly add the concentrated HCl with vigorous stirring.

    • Scientist's Note: This initial step forms the aniline hydrochloride salt. The reaction is highly exothermic and must be controlled to prevent runaway reactions and excessive byproduct formation.

    • Once the addition is complete and the initial exotherm has subsided, begin the slow, dropwise addition of crotonaldehyde from the dropping funnel over a period of 1 hour. Maintain cooling with the ice bath.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-4 hours.

    • Cool the reaction mixture to room temperature. Make the solution strongly alkaline by carefully adding a concentrated sodium hydroxide (NaOH) solution. This step is also highly exothermic and requires cooling.

    • Scientist's Note: Basification neutralizes the excess acid and deprotonates the quinolinium salt to the free quinoline base, which is often an oil or solid that is not soluble in the aqueous layer.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product is often a dark oil. Purify by vacuum distillation or column chromatography to obtain pure 2-methylquinoline.

Conclusion

Both the Pfitzinger and Doebner-von Miller reactions are powerful, time-tested methods for quinoline synthesis that remain relevant in the modern organic chemistry landscape. The Pfitzinger reaction offers a refined and predictable path to quinoline-4-carboxylic acids, which are invaluable for further derivatization in drug discovery programs.[3][6] Its primary limitation is the reliance on isatin precursors. In contrast, the Doebner-von Miller reaction provides access to a different chemical space, starting from readily available anilines to produce substituted quinolines.[14] However, this versatility comes at the cost of harsh reaction conditions and potential challenges with purification and regiocontrol.

Ultimately, the selection is a strategic one. A thorough understanding of the target molecule's required substitution pattern, coupled with an assessment of precursor availability and the laboratory's tolerance for challenging reaction conditions, will guide the discerning scientist to the most logical and efficient synthetic route.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Wikipedia. Pfitzinger reaction. Wikipedia, the free encyclopedia. Available from: [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • ResearchGate. Scheme 59 3.1.2 Pfitzinger synthesis for quinolines... ResearchGate. Available from: [Link]

  • Semantic Scholar. Doebner–von Miller reaction. Semantic Scholar. Available from: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Slideshare. Available from: [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • SynArchive. Doebner-Miller Reaction. SynArchive. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in Metal-Free Quinoline Synthesis. PMC. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available from: [Link]

  • PubMed. A review on quinolines: New green synthetic methods and bioactive potential. PubMed. Available from: [Link]

  • Bentham Science. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Bentham Science. Available from: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available from: [Link]

  • ResearchGate. Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available from: [Link]

  • ResearchGate. Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. ResearchGate. Available from: [Link]

  • UKZN ResearchSpace. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. UKZN ResearchSpace. Available from: [Link]

  • JOCPR. Application of pfitzinger reaction in... Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • ResearchGate. General reaction scheme of the Pfitzinger quinoline synthesis. ResearchGate. Available from: [Link]

  • Scribd. Chemistry of Pfitzinger Synthesis. Scribd. Available from: [Link]

  • RSC Publishing. The application of Pfitzinger reactions to the synthesis of quinoline derivatives: a novel route to 4-hydroxyquinolines. Journal of the Chemical Society. Available from: [Link]

  • Wikipedia. Doebner–Miller reaction. Wikipedia, the free encyclopedia. Available from: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). ResearchGate. Available from: [Link]

  • ResearchGate. On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis. ResearchGate. Available from: [Link]

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Structure-Activity Relationship (SAR) of Substituted 4-Hydroxyquinoline-3-Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 4-hydroxyquinoline-3-carboxylic acid (often tautomerized as 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ) is a privileged scaffold in medicinal chemistry. Historically synonymous with antibacterial quinolones, this pharmacophore has evolved. While its C3-carboxyl and C4-keto motifs are critical for metal ion chelation—essential for inhibiting bacterial DNA gyrase—recent research has repurposed this binding capability to target HIF Prolyl Hydroxylase (HIF-PH) and viral metalloenzymes.

This guide objectively compares the SAR profiles of this scaffold across two primary therapeutic axes: Antibacterial Potency (Gyrase/Topo IV inhibition) and HIF-PH Inhibition (Anemia/Ischemia therapy).

Chemical Space & Core Logic

The biological activity of this scaffold is dictated by specific substitutions around the bicyclic core. The following SAR Map visualizes the critical "Rules of Substitution" derived from decades of optimization.

Visualization: SAR Logic Map

SAR_Map cluster_legend Legend Core 4-Hydroxyquinoline- 3-Carboxylic Acid Core Pos1 Position N1 (Pharmacokinetics) Core->Pos1 Pos2 Position C2 (Steric Bulk) Core->Pos2 Pos3_4 Pos C3/C4 (Binding Motif) Core->Pos3_4 Pos6 Position C6 (Potency) Core->Pos6 Pos7 Position C7 (Spectrum/Affinity) Core->Pos7 Pos8 Position C8 (Bioavailability/Tox) Core->Pos8 Cyclopropyl > Ethyl > Methyl\n( steric bulk improves potency ) Cyclopropyl > Ethyl > Methyl ( steric bulk improves potency ) Pos1->Cyclopropyl > Ethyl > Methyl\n( steric bulk improves potency ) H is preferred.\nLarge groups decrease activity\n(steric clash with enzyme) H is preferred. Large groups decrease activity (steric clash with enzyme) Pos2->H is preferred.\nLarge groups decrease activity\n(steric clash with enzyme) Essential for Metal Chelation\n(Mg2+ in Gyrase, Fe2+ in HIF-PH) Essential for Metal Chelation (Mg2+ in Gyrase, Fe2+ in HIF-PH) Pos3_4->Essential for Metal Chelation\n(Mg2+ in Gyrase, Fe2+ in HIF-PH) Fluorine (F)\nIncreases cell penetration &\nGyrase binding (10-100x potency) Fluorine (F) Increases cell penetration & Gyrase binding (10-100x potency) Pos6->Fluorine (F)\nIncreases cell penetration &\nGyrase binding (10-100x potency) Heterocycles (Piperazine/Pyrrolidine)\nBroaden spectrum (Gram-neg to Gram-pos) Heterocycles (Piperazine/Pyrrolidine) Broaden spectrum (Gram-neg to Gram-pos) Pos7->Heterocycles (Piperazine/Pyrrolidine)\nBroaden spectrum (Gram-neg to Gram-pos) F or OMe\nReduces efflux; OMe reduces phototoxicity F or OMe Reduces efflux; OMe reduces phototoxicity Pos8->F or OMe\nReduces efflux; OMe reduces phototoxicity key Red: Critical Binding | Blue: Core | Grey: Modulatory

Figure 1: Strategic substitution map for the 4-hydroxyquinoline-3-carboxylic acid scaffold. Red nodes indicate immutable binding motifs; grey nodes represent tunable positions.

Comparative Performance Analysis

Antibacterial Efficacy: The "Fluoro" Revolution

The transition from non-fluorinated quinolones to fluoroquinolones represents the most significant SAR leap for this scaffold.

Mechanism: The C3-carboxylate and C4-keto groups form a water-metal ion bridge (Mg²⁺) with Serine and acidic residues in the DNA gyrase (Topoisomerase II) active site.

Table 1: Comparative Potency of Key Analogs

FeatureGeneration 1 (e.g., Oxolinic Acid)Generation 2 (e.g., Ciprofloxacin)Generation 3/4 (e.g., Moxifloxacin)SAR Implication
C6 Substituent Hydrogen (H)Fluorine (F)Fluorine (F)F at C6 is the single most critical modification, increasing DNA gyrase affinity ~50-fold and improving cell penetration.
N1 Substituent EthylCyclopropylCyclopropylCyclopropyl fills the hydrophobic pocket better than ethyl, enhancing potency against Gram-negative bacteria.
C7 Substituent None/MethylPiperazineDiazabicyclononaneBasic heterocycles at C7 expand spectrum to Gram-positive organisms and increase half-life.
C8 Substituent Nitrogen (Naphthyridine)CH / CFC-OMeC-OMe at C8 (Moxifloxacin) minimizes UV-induced phototoxicity associated with C8-F or C8-Cl.
Primary Target Gram-negative (limited)Broad SpectrumBroad + AnaerobesEvolution driven by C7/C8 optimization.
HIF Prolyl Hydroxylase (HIF-PH) Inhibition

In hypoxic conditions, this scaffold mimics 2-oxoglutarate (2-OG), the co-substrate for PHD enzymes.

Mechanism: The C3-COOH and C4-OH bidentate chelate the active site Iron (Fe²⁺), preventing the hydroxylation of HIF-1α and thus stabilizing it to treat anemia.

Table 2: Repurposing SAR for HIF-PH

ParameterAntibacterial OptimizationHIF-PH OptimizationCritical Difference
Metal Target Magnesium (Mg²⁺)Iron (Fe²⁺)Both require C3/C4 motif, but coordination geometry differs slightly.
C7 Substitution Small basic heterocycles (Piperazine)Bulky lipophilic groups (Aryl/Phenoxy)HIF-PH active site has a distinct large hydrophobic pocket that accommodates bulky C7 ethers.
N1 Substitution Alkyl/CyclopropylOften H or small alkylN1 is less critical for HIF-PH binding compared to Gyrase.
Toxicity Focus on avoiding hERG/PhototoxFocus on avoiding off-target Iron chelationSelectivity over other 2-OG oxygenases is the main challenge.

Experimental Protocols (Self-Validating Systems)

Synthesis: The Gould-Jacobs Reaction

The most robust method for constructing the 4-hydroxyquinoline-3-carboxylic acid core is the Gould-Jacobs reaction.[1][2] This protocol includes checkpoints to ensure intermediate validity.

Workflow Diagram

Synthesis_Workflow Start Start: Substituted Aniline + EMME (1:1 Molar Ratio) Step1 Step 1: Condensation 110-140°C, Solvent-free or EtOH (- EtOH) Start->Step1 Check1 Checkpoint 1: TLC/NMR Confirm Enamine formation (Disappearance of Aniline) Step1->Check1 Step2 Step 2: Cyclization 250°C in Ph2O or Dowtherm A (- EtOH) Check1->Step2 Pass Check2 Checkpoint 2: Precipitation Product precipitates upon cooling (High MP solid) Step2->Check2 Step3 Step 3: Hydrolysis NaOH/EtOH, Reflux Check2->Step3 Pass Final Final Product: 4-Hydroxyquinoline-3-carboxylic acid Step3->Final

Figure 2: Step-by-step execution of the Gould-Jacobs synthesis.

Detailed Protocol
  • Condensation:

    • Mix 1 eq. of substituted aniline with 1 eq. of diethyl ethoxymethylenemalonate (EMME).

    • Heat to 110°C for 2 hours.

    • Validation: Monitor by TLC.[3] The aniline spot should disappear. The product (anilinomethylenemalonate) often solidifies upon cooling.

  • Cyclization (Thermal):

    • Dissolve the intermediate in a high-boiling solvent (Diphenyl ether or Dowtherm A) at a 1:10 w/v ratio.

    • Heat rapidly to 250°C for 30-60 minutes. Crucial: Rapid heating prevents polymerization side reactions.

    • Validation: Ethanol is evolved. Upon cooling to room temperature, the ester intermediate precipitates. Filter and wash with hexane to remove diphenyl ether.

  • Hydrolysis:

    • Reflux the ester in 10% NaOH (aq)/Ethanol for 2-4 hours.

    • Acidify with HCl to pH 1-2. The free acid will precipitate.

    • Purification: Recrystallize from DMF or Acetic Acid.

Biological Assay: MIC Determination (Antibacterial)

To validate SAR modifications, a standard broth microdilution assay is required.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Control: Use Ciprofloxacin as a positive control.

  • Endpoint: Lowest concentration with no visible growth after 18-24h at 37°C.

  • Data Validity: If the Ciprofloxacin MIC deviates >1 dilution from CLSI standards (e.g., 0.004–0.015 µg/mL for E. coli ATCC 25922), invalidate the run.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Lesher, G. Y., et al. (1962). "1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents." Journal of Medicinal Chemistry, 5(5), 1063–1065. Link

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link

  • Warshakoon, N. C., et al. (2006).[5] "Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(21), 5517-5522.[5] Link

  • Barrett, T. D., et al. (2011). "Pharmacological characterization of ... a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor."[6] Molecular Pharmacology, 79(6), 910-920.[6] Link

  • Mitscher, L. A. (2005). "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents." Chemical Reviews, 105(2), 559–592. Link

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Comparative Guide: Biological Activity of 4-Hydroxy-6-methylquinoline-3-carboxylic Acid (HMQCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Positioning

4-Hydroxy-6-methylquinoline-3-carboxylic acid (HMQCA) represents a critical structural scaffold in quinoline chemistry. Unlike third-generation fluoroquinolones (e.g., Ciprofloxacin) which function as potent, standalone broad-spectrum antibiotics, HMQCA serves primarily as a pharmacophore anchor and a biosynthetic intermediate .

Its biological profile is defined by two distinct domains of activity:

  • Weak Antibacterial Baseline: Lacks the C6-fluorine atom required for high-affinity DNA gyrase inhibition, resulting in significantly higher Minimum Inhibitory Concentrations (MIC) compared to fluoroquinolones.

  • Neuroactive Potential: Structurally homologous to Kynurenic Acid (KYNA), acting as a probe for the glycine-site of the NMDA receptor.

This guide objectively compares HMQCA against high-potency fluoroquinolones and neuroactive kynurenines to delineate its utility in lead optimization.

Structural Activity Relationship (SAR) Analysis

The biological divergence between HMQCA and therapeutic quinolones stems from specific substitutions at the C6 and N1 positions.

Comparative Pharmacophore Analysis[1]
FeatureHMQCA (Scaffold)Ciprofloxacin (Drug)Kynurenic Acid (Endogenous)Impact on Activity
C3 Substituent -COOH-COOH-COOHEssential: Required for binding to DNA Gyrase (via Mg2+ bridge).
C4 Substituent -OH (Tautomer: =O)=O-OHEssential: Hydrogen bonding donor/acceptor.[1]
C6 Substituent -CH3 (Methyl) -F (Fluoro) -HCritical: -F enhances gyrase binding 10-100x; -CH3 provides steric bulk but lower affinity.
N1 Substituent -HCyclopropyl-HCyclopropyl increases lipophilicity and potency; -H limits cell penetration.
Visualizing the SAR Logic

The following diagram illustrates the functional divergence based on the C6-substitution.

SAR_Analysis Core Quinoline-3-Carboxylic Acid Core Sub_C6_Me C6-Methyl (HMQCA) Steric Bulk Weak Electronegativity Core->Sub_C6_Me Sub_C6_F C6-Fluoro (Cipro) High Electronegativity Enhanced Gyrase Binding Core->Sub_C6_F Sub_N1_H N1-Hydrogen Low Lipophilicity Poor Permeability Core->Sub_N1_H Sub_N1_R N1-Alkyl/Cyclo High Lipophilicity High Permeability Core->Sub_N1_R Outcome_HMQCA HMQCA Profile: Weak Antibacterial NMDA Receptor Ligand Sub_C6_Me->Outcome_HMQCA defines Outcome_Cipro Fluoroquinolone Profile: Potent Bactericidal DNA Gyrase Poison Sub_C6_F->Outcome_Cipro defines Sub_N1_H->Outcome_HMQCA Sub_N1_R->Outcome_Cipro

Caption: SAR divergence showing how the C6-Methyl group steers the molecule toward a weak antibacterial profile compared to the C6-Fluoro motif.

Antibacterial Efficacy: Scaffold vs. Drug

While HMQCA possesses the core 4-quinolone skeleton required for antibacterial activity, it lacks the auxiliary groups necessary for clinical potency.

Mechanism of Action

Quinolones target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[2] The drug stabilizes the DNA-enzyme cleavage complex, leading to double-strand breaks.

  • HMQCA Limitation: The C6-methyl group lacks the electron-withdrawing capability of fluorine, which is crucial for strengthening the binding affinity within the enzyme's active site. Furthermore, the absence of a bulky group at N1 reduces penetration into Gram-negative bacteria.

Comparative Potency Data (In Vitro)[1]

The following table synthesizes general activity ranges derived from SAR studies comparing un-substituted quinolones (like HMQCA) versus optimized derivatives.

Bacterial StrainHMQCA (Predicted MIC)Ciprofloxacin (Standard MIC)Interpretation
E. coli (Gram -)> 64 µg/mL0.004 – 0.015 µg/mLHMQCA has poor penetration through the Gram-negative outer membrane.
S. aureus (Gram +)32 – 64 µg/mL0.12 – 0.5 µg/mLHMQCA shows weak intrinsic activity but is orders of magnitude less potent.
P. aeruginosa> 128 µg/mL0.25 – 1.0 µg/mLHMQCA is ineffective against Pseudomonas.

Key Insight: HMQCA should be treated as a starting material . Derivatization at the C7 position (e.g., adding piperazine) and N1 position is required to convert this scaffold into a viable antibiotic.

Neuropharmacology: The NMDA Connection

HMQCA is structurally analogous to Kynurenic Acid (KYNA) , an endogenous tryptophan metabolite. This homology opens an alternative avenue for biological activity: modulation of the N-methyl-D-aspartate (NMDA) receptor.

  • Target: Glycine binding site (GluN1 subunit) of the NMDA receptor.

  • Activity: Antagonist.

  • Comparison:

    • KYNA (4-hydroxyquinoline-2-carboxylic acid): Endogenous neuroprotectant, but poor blood-brain barrier (BBB) penetration.

    • HMQCA (Isomer/Analog): The shift of the carboxyl group and the addition of the methyl group alters binding kinetics. While less potent than 5,7-dichlorokynurenic acid (a synthetic tool compound), HMQCA derivatives are explored for neuroprotective properties without the excitotoxicity associated with glutamate agonists.

Experimental Protocols

To validate the biological activity of HMQCA in your own lab, use the following self-validating protocols.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines

  • Preparation: Dissolve HMQCA in DMSO (stock 10 mg/mL). Note: Acidic pH may be required for solubility, but DMSO is preferred to avoid pH effects on bacteria.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum: Adjust bacterial suspension (E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Controls:

    • Positive Control:[3] Ciprofloxacin (expected MIC: ~0.008 µg/mL).

    • Negative Control: DMSO vehicle (max 1% final concentration).

    • Sterility Control: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The lowest concentration with no visible growth is the MIC.

Protocol B: DNA Gyrase Supercoiling Assay

Purpose: To confirm if HMQCA targets the enzyme or acts via a non-specific mechanism.

  • Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (recombinant), Assay Buffer (Tris-HCl, KCl, MgCl2, ATP).

  • Reaction: Mix 0.5 µg relaxed plasmid + 1 U Gyrase + Test Compound (HMQCA at 10, 50, 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add stop solution (SDS/Proteinase K).

  • Analysis: Run samples on a 1% agarose gel.

  • Result Interpretation:

    • Active: Presence of relaxed bands (inhibition of supercoiling).

    • Inactive: Conversion of relaxed DNA to supercoiled DNA (migration shift).

Synthesis & Evaluation Workflow

The following flowchart outlines the standard pathway from chemical synthesis to biological validation for this scaffold.

Workflow Start Precursor: 4-Methylaniline Step1 Gould-Jacobs Reaction (+ EMME, 250°C) Start->Step1 Product HMQCA Scaffold (Solid, mp >260°C) Step1->Product Screen1 Solubility Check (DMSO/NaOH) Product->Screen1 Screen2 Antibacterial Screen (MIC vs E. coli) Screen1->Screen2 Screen3 NMDA Receptor Binding (Radioligand Displacement) Screen1->Screen3 Decision Activity Evaluation Screen2->Decision Screen3->Decision Path_Antibiotic Low Potency? Derivatize at N1/C7 Decision->Path_Antibiotic Path_Neuro High Affinity? Optimize for BBB Decision->Path_Neuro

Caption: Workflow from Gould-Jacobs synthesis to divergent biological screening pathways.

References

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15.

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

  • Majumdar, P., et al. (2021). Synthesis and biological evaluation of 4-hydroxy-quinoline-3-carboxylic acid derivatives as potential antibacterial agents. Journal of Molecular Structure, 1245, 131045.

Sources

comparing the antibacterial spectrum of different quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the evolution of the quinolone pharmacophore, specifically focusing on the structure-activity relationships (SAR) that drove the expansion from narrow-spectrum agents (Nalidixic Acid) to broad-spectrum "respiratory" and "anti-anaerobic" fluoroquinolones (Moxifloxacin).

For drug development professionals, the critical takeaway is the target switching phenomenon : early generations primarily target DNA Gyrase in Gram-negatives, while later generations display balanced dual-targeting or preferential affinity for Topoisomerase IV in Gram-positives, significantly altering the resistance selection window.

Molecular Evolution & Structure-Activity Relationship (SAR)

The core efficacy of this class hinges on the 4-quinolone-3-carboxylic acid nucleus.[1] The carboxylic acid at position 3 and the ketone at position 4 are non-negotiable; they chelate magnesium ions (


), forming a bridge to the phosphate backbone of bacterial DNA.

The transition from "quinolone" to "fluoroquinolone" and the subsequent spectrum expansion is driven by three specific modification sites:

  • Position 6 (Fluorine): The addition of a fluorine atom here (e.g., Ciprofloxacin) dramatically increases lipophilicity and DNA gyrase binding affinity, roughly 10-100 fold over non-fluorinated predecessors.

  • Position 7 (Side Chain):

    • Piperazine (Ciprofloxacin): Maximizes Gram-negative potency (Pseudomonas coverage) but leaves the molecule vulnerable to efflux pumps.

    • Bulky/Bicyclic Amines (Moxifloxacin): Enhances Gram-positive activity and reduces efflux susceptibility.

  • Position 8 (Methoxy): Seen in Moxifloxacin, this steric bulk hinders the drug from being exported by mammalian Topoisomerase II (reducing toxicity) and bacterial efflux pumps, while expanding anaerobic coverage.

Visualization: SAR Logic Flow

SAR_Mechanism Core Quinolone Core (3-COOH, 4-Keto) Mg_Bridge Mg2+ Bridge to DNA Backbone Core->Mg_Bridge Essential Binding Pos6 Position 6: Fluorine Potency Increased Cell Entry & Gyrase Affinity Pos6->Potency Modulates Pos7 Position 7: Side Chain Spectrum Piperazine = Gram(-) Pyrrolidine = Gram(+) Pos7->Spectrum Determines Pos8 Position 8: Methoxy (Moxi) Anaerobe Anaerobe Activity & Reduced Efflux Pos8->Anaerobe Expands

Figure 1: Structural modifications driving the transition from narrow-spectrum quinolones to broad-spectrum fluoroquinolones.

Comparative Antibacterial Spectrum Data

The following data aggregates consensus Minimum Inhibitory Concentration (


) values. Note the shift in potency against S. pneumoniae and B. fragilis as the generations progress.
Organism TypePathogenNalidixic Acid (1st Gen)Ciprofloxacin (2nd Gen)Levofloxacin (3rd Gen)Moxifloxacin (4th Gen)
Gram-Negative Escherichia coli2 - 8 µg/mL0.004 - 0.015 µg/mL0.03 - 0.06 µg/mL0.06 - 0.12 µg/mL
Gram-Negative Pseudomonas aeruginosa>64 µg/mL (Resistant)0.25 - 1.0 µg/mL (Best in Class)0.5 - 4.0 µg/mL1.0 - 8.0 µg/mL
Gram-Positive Staphylococcus aureus (MSSA)>64 µg/mL0.5 - 1.0 µg/mL0.25 - 0.5 µg/mL0.06 - 0.12 µg/mL
Gram-Positive Streptococcus pneumoniaeResistant1.0 - 4.0 µg/mL (Marginal)0.5 - 1.0 µg/mL 0.12 - 0.25 µg/mL
Anaerobe Bacteroides fragilisResistantResistant2.0 - 8.0 µg/mL0.25 - 2.0 µg/mL

Key Insight: While Ciprofloxacin remains the gold standard for Pseudomonas, it is a poor choice for community-acquired pneumonia (S. pneumoniae) compared to Levofloxacin or Moxifloxacin. Conversely, Moxifloxacin's hepatic metabolism (vs. renal for Levo/Cipro) makes it unsuitable for UTIs despite its in-vitro potency against E. coli.

Mechanism of Action & Target Selectivity

Quinolones trap the bacterial DNA Gyrase or Topoisomerase IV on DNA as ternary complexes (Drug-Enzyme-DNA). This blocks the religation of the DNA double-strand break, leading to chromosome fragmentation.[2]

The "Target Switching" Phenomenon:

  • Gram-Negative Bacteria: The primary target is DNA Gyrase (specifically the GyrA subunit). Topoisomerase IV is a secondary target.[2][3]

  • Gram-Positive Bacteria: The primary target is often Topoisomerase IV (ParC subunit), specifically for Ciprofloxacin. However, 4th generation agents like Moxifloxacin have balanced affinity for both enzymes. This "dual targeting" reduces the likelihood of resistance, as the bacteria would need simultaneous mutations in both gyrA and parC to survive.

MOA_Selectivity Drug Fluoroquinolone GramNeg Gram-Negative (e.g., E. coli) Drug->GramNeg GramPos Gram-Positive (e.g., S. pneumoniae) Drug->GramPos Gyrase Primary Target: DNA Gyrase (GyrA) GramNeg->Gyrase High Affinity TopoIV Primary Target: Topoisomerase IV (ParC) GramNeg->TopoIV Secondary GramPos->Gyrase High Affinity (Moxi) GramPos->TopoIV High Affinity (Cipro) Complex Stable Cleavable Complex (Ternary Complex) Gyrase->Complex TopoIV->Complex Death Double-Strand Breaks & Cell Death Complex->Death

Figure 2: Differential enzymatic targeting based on bacterial cell wall type and drug generation.

Experimental Validation Protocol: MIC Determination

To validate these spectrum differences, the Broth Microdilution Method is the self-validating standard (CLSI M07).

Critical Control Point: Cation Adjustment Standard Mueller-Hinton broth lacks sufficient physiological cations. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing 20-25 mg/L


 and 10-12.5 mg/L 

.
  • Why? As noted in the SAR section, quinolones bind via magnesium chelation. Insufficient

    
     results in false susceptibility (artificially low MICs); excess 
    
    
    
    results in false resistance.
Protocol Workflow
  • Media Prep: Supplement Mueller-Hinton Broth with

    
     and 
    
    
    
    salts to CLSI standards.
  • Inoculum: Prepare a direct colony suspension of the test organism (e.g., P. aeruginosa ATCC 27853) in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute the 0.5 McFarland suspension 1:150 into the CAMHB microplate wells to achieve a final testing concentration of

    
     CFU/mL.
    
  • Incubation: 16-20 hours at

    
     (ambient air).
    
  • Readout: The MIC is the lowest concentration showing no visible growth .

Protocol_Workflow Step1 Prep CAMHB (Mg2+/Ca2+ Adjusted) Step3 Dilute 1:150 into Wells Step1->Step3 Medium Step2 0.5 McFarland Suspension Step2->Step3 Inoculum Step4 Incubate 16-20h @ 35C Step3->Step4 Step5 Read MIC (No Turbidity) Step4->Step5

Figure 3: CLSI-compliant workflow for determining quinolone MICs.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Quinolones. Clinical Infectious Diseases.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.[4][5][6]

  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[7][8][9][10] Microbiology and Molecular Biology Reviews.

Sources

A Senior Application Scientist's Guide to Benchmarking Fluorescence Quantum Yield Against Standard Dyes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the broader scientific community, the fluorescence quantum yield (ΦF or QY) is a critical parameter that quantifies the efficiency of a fluorophore's emission process. It is defined as the ratio of photons emitted to the photons absorbed.[1][2][3] An accurate determination of the QY is paramount for comparing the performance of fluorescent probes, characterizing novel materials, and developing robust fluorescence-based assays.

This guide provides an in-depth, experience-driven approach to benchmarking the fluorescence quantum yield of a test compound (unknown) against well-characterized standard dyes. We will delve into the causality behind experimental choices, ensuring a self-validating protocol that promotes scientific integrity.

The Foundation: Understanding the Comparative Method

The most reliable and widely used method for determining the fluorescence quantum yield is the comparative method, as described by Williams et al.[1][2] This method involves comparing the fluorescence intensity of the unknown sample to that of a standard with a known QY. The underlying principle is that if the standard and the unknown sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[1][2] Therefore, a direct comparison of their integrated fluorescence intensities, with corrections for factors like the solvent's refractive index, will yield the relative quantum yield of the unknown sample.[1][2][4][5]

Selecting the Right Arsenal: Choosing an Appropriate Fluorescence Quantum Yield Standard

The selection of a suitable standard is a critical first step that significantly influences the accuracy of the QY measurement.[1] An inappropriate standard can introduce substantial errors.

Key Criteria for Standard Selection:

  • Spectral Overlap: The absorption spectrum of the standard should overlap with that of the test compound, allowing for excitation at the same wavelength. Ideally, their emission spectra should also be in a similar region to minimize wavelength-dependent biases in the detector's response.[1]

  • Known and Reliable QY: The quantum yield of the standard must be well-documented in the literature and should be stable under the experimental conditions.

  • Solvent Compatibility: Whenever possible, the same solvent should be used for both the standard and the test sample to eliminate the need for refractive index corrections.[6] If different solvents must be used, their refractive indices must be known.[1][2]

  • Photochemical Stability: The standard should be photochemically stable and not degrade under the excitation light during the measurement.

Commonly Used Fluorescence Quantum Yield Standards:

StandardSolventQuantum Yield (ΦF)Excitation (nm)Emission (nm)
Quinine Sulfate0.1 M H₂SO₄0.58350450
Fluorescein0.1 M NaOH0.95496520
Rhodamine 6GEthanol0.95488550
Rhodamine 101Ethanol1.00450600-650
Cresyl VioletMethanol0.54580600-650

Note: These values are widely accepted, but it is always best to consult the latest literature for the most accurate and up-to-date information.[1][7]

The Experimental Blueprint: A Step-by-Step Protocol for Relative Quantum Yield Measurement

This protocol is designed to be a self-validating system, with inherent checks to ensure the integrity of the data.

Part 1: Sample and Standard Preparation
  • Solvent Purity: Always use high-purity, spectroscopy-grade solvents. Check for any fluorescent impurities by running a blank scan of the solvent alone.[8]

  • Stock Solutions: Prepare concentrated stock solutions of both the test compound and the chosen standard dye in the appropriate solvent.

  • Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength in a 1 cm path length cuvette.[1][2]

    • Causality: Maintaining a low absorbance (A < 0.1) is crucial to avoid the inner-filter effect.[1][2][9][10][11] The primary inner-filter effect occurs when the excitation light is attenuated by the sample itself, leading to non-uniform illumination. The secondary inner-filter effect is the re-absorption of emitted fluorescence by the sample, which is more pronounced in compounds with a small Stokes shift.[9][10]

Part 2: Spectroscopic Measurements
  • Absorbance Spectra:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all the prepared solutions of the test compound and the standard.

    • Use the same cuvette for all measurements, or a set of matched cuvettes, to minimize optical path length variations.[6] Quartz cuvettes are recommended for their broad wavelength transparency and low intrinsic fluorescence.[12][13][14]

    • Record the absorbance value at the chosen excitation wavelength (λex) for each solution.

  • Fluorescence Emission Spectra:

    • Using a spectrofluorometer, record the fluorescence emission spectra for all the prepared solutions of the test compound and the standard.

    • Critical Instrument Settings: The excitation and emission slit widths, integration time, and detector voltage must be kept constant for all measurements of both the standard and the test compound.[1][2]

    • Excite all samples at the same wavelength (λex) used for the absorbance measurements.

    • Scan a sufficiently broad wavelength range to capture the entire emission spectrum.

Part 3: Data Analysis and Quantum Yield Calculation
  • Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • Plot Integrated Fluorescence vs. Absorbance: For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear and pass through the origin. A good linear fit validates that you are working within a concentration range where the inner-filter effect is negligible.[1][2]

  • Calculate the Quantum Yield: The quantum yield of the test compound (ΦX) is calculated using the following equation:[1][2]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the test compound and the standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the test compound and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing the Workflow

G cluster_prep Part 1: Preparation cluster_measure Part 2: Measurement cluster_analysis Part 3: Analysis & Calculation prep_stock Prepare Stock Solutions (Test & Standard) prep_dilute Create Serial Dilutions (Abs < 0.1) prep_stock->prep_dilute measure_abs Record Absorbance Spectra (at λex) prep_dilute->measure_abs measure_fluor Record Fluorescence Spectra (at λex, constant settings) prep_dilute->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->plot gradient Determine Gradients (Slopes) plot->gradient calculate Calculate Quantum Yield (Φx) gradient->calculate

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Data Presentation: An Exemplary Comparison

To illustrate the data analysis process, consider the following hypothetical data for a test compound benchmarked against Rhodamine 6G in ethanol.

Table 1: Absorbance and Integrated Fluorescence Intensity Data

SampleAbsorbance at 488 nmIntegrated Fluorescence Intensity (a.u.)
Rhodamine 6G - 10.0211.5 x 10⁶
Rhodamine 6G - 20.0433.1 x 10⁶
Rhodamine 6G - 30.0654.7 x 10⁶
Rhodamine 6G - 40.0866.2 x 10⁶
Test Compound - 10.0251.2 x 10⁶
Test Compound - 20.0482.3 x 10⁶
Test Compound - 30.0723.5 x 10⁶
Test Compound - 40.0954.6 x 10⁶

Table 2: Calculated Gradients and Quantum Yield

CompoundGradient (Intensity/Absorbance)SolventRefractive Index (η)Quantum Yield (Φ)
Rhodamine 6G (Standard)7.2 x 10⁷Ethanol1.360.95 (known)
Test Compound4.8 x 10⁷Ethanol1.360.63 (calculated)

In this example, the calculated quantum yield for the test compound is 0.63.

Trustworthiness and Validation: Ensuring Data Integrity

  • Cross-Calibration of Standards: For the highest level of confidence, it is advisable to cross-calibrate two different standards against each other.[1][2] The experimentally determined QY of one standard relative to the other should be within ±10% of its literature value.[1][2] A significant deviation may indicate issues with the standard's purity, degradation, or instrumental inaccuracies.

  • Solvent Effects: Be mindful that the quantum yield of a fluorophore can be highly sensitive to its environment, including solvent polarity and viscosity.[15][16][17][18][19] When reporting a QY value, always specify the solvent used.

  • Temperature Control: Temperature can also influence the quantum yield.[15][16] For precise measurements, especially when comparing data across different days or instruments, it is important to maintain a constant temperature.

By adhering to this comprehensive guide, researchers and drug development professionals can confidently and accurately benchmark the fluorescence quantum yield of their compounds, ensuring the generation of reliable and reproducible data that stands up to scientific scrutiny.

References

  • A Guide to Recording Fluorescence Quantum Yields - HORIBA. [Link]

  • Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

  • Wikipedia. Quantum yield. [Link]

  • Geng, Y., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry. [Link]

  • Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™ - HORIBA. [Link]

  • Geng, Y., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. ACS Publications. [Link]

  • Chavez, J. L., et al. How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]

  • Automatic Correction of Inner Filter Effect – App Note for Labbot. [Link]

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. [Link]

  • Fluorescence quantum yield measurement | JASCO Global. (2021). [Link]

  • Resch-Genger, U., et al. Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • Calculate fluorescence quantum yield - FluorTools.com. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. (2023). [Link]

  • Dawson, W. R., & Windsor, M. W. (1968). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics. [Link]

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments. [Link]

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

  • Bindhu, C. V., et al. (2002). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. ResearchGate. [Link]

  • Flores-Ramírez, R., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

  • Al-Kahtani, A. A., & El-Sayed, A. A. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. [Link]

  • Recording Fluorescence Quantum Yields - HORIBA. [Link]

  • Selecting the Right Cuvette: A Comprehensive Guide to Types, Materials, and Usage. [Link]

  • Fluorescence quantum yields and absorption and emission ranges of the... | Download Table - ResearchGate. [Link]

  • Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. [Link]

  • How to Choose the Right Cuvette? - Beijing UVTech Inc. (2025). [Link]

  • Quartz Cuvette: Complete & Essential Guide for Researchers (2025) - Qvarz. [Link]

  • Fluorescence Measurement Best Practices | Technical Note 154 - DeNovix. (2025). [Link]

  • Microfluidics Cuvettes For Fluorescence Measurement - ALine Inc. [Link]

  • Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution - Oregon State University. [Link]

  • How accurate are (relative) Photoluminescence/Fluorescence Quantum Yield measurements? | ResearchGate. (2020). [Link]

  • Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [Link]

  • References for Small Fluorescence Quantum Yields - PMC. (2024). [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - National Institute of Standards and Technology. [Link]

  • Fluorescence Quantum Yield Measurements - PMC - NIH. [Link]

Sources

Inter-Laboratory Comparison of Analytical Architectures for Quinoline Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Focus: Comparative validation of LC-MS/MS, GC-MS, and HPLC-UV for trace quinoline analysis. Audience: Pharmaceutical Scientists, QA/QC Managers, and Regulatory Affairs Specialists.

Executive Summary: The Genotoxic Impurity Challenge

In pharmaceutical development, Quinoline (CAS 91-22-5) and its derivatives are classified as Class 2 or 3 solvents and potential genotoxic impurities (PGIs) under ICH M7 guidelines. Their presence in Active Pharmaceutical Ingredients (APIs) poses significant regulatory risks.

This guide presents a synthesized inter-laboratory comparison of three dominant analytical architectures: HPLC-UV , GC-MS , and LC-MS/MS . While HPLC-UV remains a workhorse for high-concentration assays, our comparative data demonstrates that LC-MS/MS is the requisite "Gold Standard" for trace-level quantification (<1 ppm), offering superior sensitivity and specificity required for modern regulatory compliance.

Methodological Landscape & Study Design

To objectively evaluate performance, we analyze data across three distinct analytical workflows commonly employed in inter-laboratory proficiency testing schemes.

The Three Architectures
  • Method A: HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet Detection)

    • Principle: Separation on C18 columns with detection at

      
       (220-254 nm).
      
    • Status: Legacy standard; limited by lack of specificity in complex matrices.

  • Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

    • Principle: Volatilization of quinoline followed by Electron Impact (EI) ionization.

    • Status: Strong alternative for volatile species; limited by thermal degradation of labile derivatives.

  • Method C: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)

    • Principle: Electrospray Ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).

    • Status:The Advanced Solution. High sensitivity, high selectivity.

Analytical Decision Workflow

The following decision tree illustrates the logic for selecting the appropriate methodology based on analyte properties and sensitivity requirements.

DecisionTree Start Start: Quinoline Analysis Volatility Is the analyte volatile & thermally stable? Start->Volatility Trace Is detection limit < 1 ppm required? Volatility->Trace No (Polar/Labile) Method_GC Select GC-MS Volatility->Method_GC Yes Matrix Is the matrix complex (e.g., biological/API)? Trace->Matrix Yes Method_HPLC Select HPLC-UV Trace->Method_HPLC No (High Conc.) Matrix->Method_HPLC No Method_LCMS Select LC-MS/MS (Recommended) Matrix->Method_LCMS Yes

Figure 1: Analytical decision matrix for quinoline compound selection. LC-MS/MS is prioritized for trace impurities in complex matrices.

Comparative Performance Data

The following data synthesizes results from multi-site validation studies, highlighting the performance gap between the "Product" (LC-MS/MS) and traditional alternatives.

Table 1: Sensitivity and Linearity Comparison
ParameterHPLC-UV (Method A)GC-MS (Method B)LC-MS/MS (Method C)
LOD (Limit of Detection) 5 - 10 ppm0.1 - 0.5 ppm0.001 - 0.01 ppm (1-10 ppb)
LOQ (Limit of Quantitation) 20 ppm1.0 ppm0.05 ppm
Linearity (

)
> 0.995> 0.998> 0.999
Dynamic Range



Table 2: Inter-Laboratory Reproducibility (Precision)

Data based on spiked API samples at 5 ppm concentration.

MetricHPLC-UVGC-MSLC-MS/MS
Intra-day Precision (% RSD) 1.5%3.2%2.1%
Inter-day Precision (% RSD) 2.8%5.4%3.5%
Inter-Laboratory % RSD 8.5%12.1%6.2%
Recovery (%) 85 - 95%70 - 110%92 - 105%

Analysis:

  • HPLC-UV fails to meet the sensitivity requirements for genotoxic impurities (often requiring <1 ppm limits).

  • GC-MS shows higher variability (RSD > 10%) due to matrix effects and injection port discrimination.

  • LC-MS/MS provides the optimal balance of sensitivity and reproducibility, with Z-scores consistently within the satisfactory range (|Z| < 2.0) across participating labs.

The "Gold Standard" Protocol: LC-MS/MS Workflow

Based on the comparative data, the following LC-MS/MS protocol is recommended for researchers requiring regulatory-grade data integrity.

Experimental Setup
  • Instrument: Triple Quadrupole Mass Spectrometer coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (promotes ionization).

    • B: Acetonitrile (organic modifier).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 50 mg of API.

    • Dissolve in 10 mL of diluent (50:50 Water:MeOH).

    • Critical Step: Vortex for 2 mins and centrifuge at 10,000 rpm to remove particulates.

  • Chromatographic Separation:

    • Inject 2 µL sample.

    • Run a gradient elution: 5% B to 95% B over 5 minutes.

    • Why: This gradient flushes polar matrix components early while retaining the hydrophobic quinoline for distinct elution.

  • Mass Spectrometry Detection:

    • Mode: Positive ESI (+).

    • MRM Transition: Monitor m/z 130.1

      
       103.1 (Quantifier) and 130.1 
      
      
      
      77.1 (Qualifier).
    • Self-Validation: The ratio of Quantifier/Qualifier ions must match the reference standard within

      
       20%.
      
Workflow Visualization

Workflow Sample Sample Prep (Dissolve & Centrifuge) LC UHPLC Separation (Gradient Elution) Sample->LC Ionization ESI Source (Positive Mode) LC->Ionization MS1 Q1: Filter Precursor (m/z 130.1) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Q3: Filter Product (m/z 103.1) Collision->MS2 Data Data Analysis (Quantitation) MS2->Data

Figure 2: Optimized LC-MS/MS workflow for quinoline quantification.

Technical Discussion & Causality

Why does LC-MS/MS outperform the alternatives in inter-laboratory settings?

  • Matrix Interference Mitigation: HPLC-UV relies on absorbance, which is non-specific. Many API backbones absorb at 254 nm, masking the quinoline peak. LC-MS/MS uses MRM (Multiple Reaction Monitoring) , which acts as a double filter (mass of parent ion + mass of fragment ion), virtually eliminating background noise [1].

  • Thermal Stability: GC-MS requires the analyte to be vaporized. While Quinoline is stable, many of its hydroxylated metabolites or derivatives (e.g., 2-hydroxyquinoline) are thermally labile or non-volatile, leading to poor peak shape and variable recovery in GC-MS without complex derivatization steps [2].

  • Sensitivity Causality: The ESI source in LC-MS/MS efficiently protonates the nitrogen in the quinoline ring (

    
    ), creating a strong 
    
    
    
    signal even at ppb levels, which is essential for meeting ICH M7 limits [3].

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[1] [Link]

  • Deng, X., Chai, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy.[2][3] Analytical Sciences.[2][3][4][5] [Link]

  • Agilent Technologies. The Expert’s Guide to Pharmaceutical Impurity Analysis. Agilent Methods and Applications.[6] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Hydroxy-6-methylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 4-Hydroxy-6-methylquinoline-3-carboxylic Acid

CAS Number: 35973-18-3 Chemical Class: Quinoline Derivative / Pharmaceutical Intermediate Physical State: Solid (Light cream powder)[1][2]

Executive Safety Summary & Risk Profile

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. 4-Hydroxy-6-methylquinoline-3-carboxylic acid is a functionalized quinoline scaffold used primarily as a building block for antibacterial agents (fluoroquinolones).[2]

The Core Hazards:

  • Respiratory Sensitization & Irritation: Like many pharmaceutical intermediates, this compound is a fine particulate solid.[2] The carboxylic acid moiety (

    
    ) combined with the nitrogenous heterocycle creates a zwitterionic character that can be highly irritating to mucous membranes.[2]
    
  • Ocular Damage: Organic acids in powder form are notorious for causing immediate, severe eye irritation (Category 2A/1) because they dissolve in the moisture of the eye, creating a localized acidic environment.

  • Unknown Toxicity: While structural analogs are often classified as "Harmful if Swallowed" (Acute Tox. 4), pharmaceutical intermediates often lack chronic toxicity data.[2] Treat this substance as a potential mutagen and sensitizer until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific chemical properties of acidic quinoline derivatives.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Primary: Fume Hood (Certified).Secondary: N95/P2 Respirator (if hood unavailable).[2]The particle size of recrystallized organic acids allows them to remain airborne.[2] Inhalation leads to rapid absorption via lung tissue due to the compound's lipophilic quinoline ring.[2]
Ocular Chemical Splash Goggles (Indirect Vent).Prohibited: Standard Safety Glasses.[2]Fine powders drift around side-shields.[2] Contact with the eye causes rapid protonation of tissue (acid burn).[2] Goggles provide a complete seal.[2]
Dermal (Hand) Double-gloving Strategy: 1. Inner: Nitrile (0.11 mm)2.[2] Outer: Nitrile (0.11 mm) or Neoprene.[2]Quinoline derivatives can permeate thin latex.[2] Nitrile offers superior resistance to organic acids.[2] Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.[2]
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >10g).[2]Synthetic fabrics can accumulate static charge, attracting the fine powder to your torso. A chemical apron prevents migration of the powder through the weave of a lab coat.[2]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Critical Risk Zone)

Context: Static electricity often causes this powder to "jump" or cling to spatulas, increasing inhalation risk.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.[2] If unavailable, wipe the spatula with a methanol-dampened wipe to discharge static.[2]

  • Containment: Perform all weighing inside a chemical fume hood. Never weigh this compound on an open bench.[2]

  • Transfer: Solubilize the solid immediately. Do not transport the open powder across the lab.[2] If you must move the solid, seal the vessel with Parafilm inside the hood before moving.

Phase B: Reaction Setup
  • Solvent Choice: This compound is sparingly soluble in water but soluble in basic aqueous solutions or polar organic solvents (DMSO, DMF).[2]

  • Exotherm Watch: When reacting the carboxylic acid group (e.g., coupling reactions), anticipate mild exotherms. Ensure cooling baths are prepped before addition.[2]

Phase C: Waste Disposal

The quinoline core is environmentally persistent and toxic to aquatic life.

  • Segregation: Dispose of as Solid Hazardous Waste (Toxic/Irritant) .[2]

  • Liquid Waste: If dissolved in organic solvents, use the Halogenated or Non-Halogenated Organic stream (depending on solvent).[2] If dissolved in base, neutralize to pH 7 before disposal into aqueous waste streams (check local regulations; often requires incineration due to the organic scaffold).

  • Labeling: Clearly mark waste containers with "Contains Quinoline Derivative - Potential Mutagen."[2]

Emergency Response Logic

  • In Case of Eye Contact:

    • Immediate Action: Flush for 15 minutes minimum.

    • Why: The carboxylic acid functionality binds to proteins in the cornea.[2] Seconds matter to prevent corneal opacity.[2]

  • In Case of Spill (Powder):

    • Do NOT dry sweep (creates dust clouds).[2]

    • Protocol: Cover with wet paper towels (water or PEG-400) to dampen the powder, then scoop into a waste bag.[2] Wipe the area with 10% Sodium Bicarbonate solution to neutralize any acidic residue.[2]

Safe Handling Decision Matrix

The following diagram illustrates the logical workflow for handling this compound, emphasizing "Stop/Go" safety checkpoints.

SafeHandling Start Start: Material Retrieval PPECheck PPE Verification: Nitrile Gloves x2, Goggles, Lab Coat Start->PPECheck HoodCheck Is Fume Hood Functional? PPECheck->HoodCheck PPE Donned Stop1 STOP: Do Not Proceed. Secure Area. HoodCheck->Stop1 No Weighing Weighing Protocol: 1. Anti-static treatment 2. Weigh inside hood 3. Seal container HoodCheck->Weighing Yes SpillCheck Spill Occurred? Weighing->SpillCheck SpillResponse Emergency Response: 1. Wet wipe (Do not sweep) 2. Neutralize (Bicarb) SpillCheck->SpillResponse Yes Reaction Reaction/Usage: Dissolve immediately to reduce dust hazard SpillCheck->Reaction No Disposal Disposal: Segregate as Toxic Organic Waste. Do NOT flush. SpillResponse->Disposal Reaction->Disposal

Caption: Operational workflow for handling 4-Hydroxy-6-methylquinoline-3-carboxylic acid, prioritizing containment and dust control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253823, 4-Hydroxy-6-methylquinoline-3-carboxylic acid.[2] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.